Methyl 2-methoxytetrafluoropropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRUEZRLRNISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379548 | |
| Record name | Methyl 2-methoxytetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-63-7 | |
| Record name | Methyl 2-methoxytetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7) is a fluorinated ester that holds significant interest in various scientific domains due to the unique properties conferred by its fluorine content. The presence of multiple fluorine atoms on the propionate backbone dramatically influences the molecule's electronic and steric characteristics, enhancing its chemical stability and modifying its reactivity in comparison to its non-fluorinated analogs.[1] This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, offering field-proven insights and detailed experimental methodologies for its characterization. It is intended to be a valuable resource for researchers in organic synthesis, materials science, and pharmaceutical development who may utilize this compound as a specialty reagent, a building block for advanced materials, or in pharmacokinetic studies.[1]
Core Physicochemical Properties
The fundamental physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆F₄O₃ | [2][3][4][5] |
| Molecular Weight | 190.09 g/mol | [1][2][3][4] |
| CAS Number | 755-73-7 | [2][3][4][5][6] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 159 °C at 760 mmHg | [3][4] |
| Density | 1.331 g/cm³ | [3][4][5] |
| Refractive Index | 1.3327 | [3] |
| Flash Point | 48 °C | [3][4] |
| Vapor Pressure | 2.7 ± 0.3 mmHg at 25°C | [7] |
Spectroscopic Characterization
While publicly available spectra for Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are limited, its structure allows for predictable spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Two sharp singlets are expected. The methyl protons of the ester group (-COOCH₃) would likely appear around 3.8-4.0 ppm, while the methoxy protons (-OCH₃) attached to the fluorinated carbon would be shifted slightly, possibly in the same region. Integration of these peaks should yield a 1:1 ratio.
-
¹³C NMR: The spectrum would be characterized by the carbonyl carbon of the ester at the downfield end (~160-170 ppm). The carbons attached to fluorine atoms will show complex splitting patterns due to C-F coupling. The two methyl carbons will appear in the upfield region (~50-60 ppm).
-
¹⁹F NMR: This is a powerful technique for characterizing this molecule. Two distinct signals corresponding to the two -CF₂- groups are expected. The fluorine atoms on the carbon adjacent to the methoxy group will have a different chemical shift from those adjacent to the carbonyl group, and both will show coupling to each other.[1]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹.[1] Additionally, strong bands in the region of 1100–1250 cm⁻¹ will be indicative of the C-F stretching vibrations.[1]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of 190.09 g/mol .[1] The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 190, although it may be weak. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).
Solubility Profile
-
Polar Aprotic Solvents: Expected to be soluble in solvents like acetonitrile, acetone, ethyl acetate, and tetrahydrofuran (THF). Its use in HPLC with an acetonitrile/water mobile phase confirms its solubility in acetonitrile.
-
Polar Protic Solvents: Likely to have some solubility in alcohols such as ethanol and methanol. Its miscibility with water is expected to be limited due to the hydrophobic nature of the fluorinated alkyl chain.
-
Nonpolar Solvents: Expected to have limited solubility in nonpolar solvents such as hexanes and toluene.
Reactivity and Stability
Chemical Stability
As a fluorinated compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate exhibits enhanced chemical stability, making it suitable for applications requiring durable materials.[1] It should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container to prevent hydrolysis.[4]
Reactivity
-
Hydrolysis: Like most esters, it can undergo hydrolysis to the corresponding carboxylic acid and methanol under acidic or basic conditions. The electron-withdrawing effect of the fluorine atoms likely increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide in basic hydrolysis.
-
Nucleophilic Acyl Substitution: The ester can react with other nucleophiles, such as amines to form amides, or undergo transesterification with other alcohols in the presence of a suitable catalyst. The fluorine substituents can influence the reaction rates, often requiring stronger nucleophiles or catalysts.[1]
Experimental Methodologies
The following are step-by-step protocols for the determination of key physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Density Measurement using a Digital Density Meter.
Protocol:
-
Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and degassed, deionized water as standards.
-
Sample Injection: Inject the Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate sample into the instrument's measurement cell using a syringe, ensuring no air bubbles are introduced.
-
Measurement: Allow the sample to equilibrate to the desired temperature within the instrument. The instrument will measure the oscillation frequency of a U-tube containing the sample and calculate the density.
-
Data Recording: Record the density value displayed by the instrument.
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air before the next measurement.
Refractive Index Measurement (Abbe Refractometer)
This is a standard technique for determining the refractive index of a liquid, which is a useful indicator of purity.
Diagram of Refractive Index Measurement Workflow
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Protocol:
-
Instrument Preparation: Turn on the refractometer's light source and ensure the prisms are clean. Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate onto the surface of the measuring prism.
-
Measurement: Close the prism assembly. Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and centered on the crosshairs.
-
Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
-
Cleaning: Clean the prism surfaces immediately after the measurement using a soft lens tissue and an appropriate solvent like ethanol or acetone.
Safety and Handling
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is classified as a flammable liquid and vapor (H226). [2]It is also reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4]Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.
Conclusion
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a specialty chemical with a unique set of physicochemical properties derived from its fluorinated structure. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding of these properties is essential for its safe and effective use in research and development. While some experimental data, particularly comprehensive spectroscopic and solubility profiles, are not widely published, the information and protocols provided herein offer a solid foundation for scientists and researchers working with this compound.
References
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SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7)
Executive Summary
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, identified by CAS number 755-73-7, is a fluorinated ester that has emerged as a pivotal building block in modern chemistry.[1] Its unique structure, featuring a tetrafluorinated carbon backbone, imparts a combination of thermal stability, controlled reactivity, and specific physicochemical properties that are highly sought after in pharmaceutical development, materials science, and specialized organic synthesis. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making this compound a valuable intermediate for creating next-generation therapeutics.[2][3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling protocols, designed to equip researchers with the foundational knowledge required for its effective utilization.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is fundamental to its application in experimental design, process scale-up, and analytical method development. The compound is a colorless liquid at room temperature, possessing moderate lipophilicity as indicated by its LogP value.[5][6]
| Property | Value | Source(s) |
| CAS Number | 755-73-7 | [5] |
| IUPAC Name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | [5][7] |
| Molecular Formula | C₅H₆F₄O₃ | [5] |
| Molecular Weight | 190.09 g/mol | [5] |
| Physical Form | Colorless to Yellow Liquid | [6] |
| Boiling Point | 159°C | [5] |
| Density | 1.331 g/cm³ | [5][7] |
| Flash Point | 48°C (118.4°F) | [5] |
| Refractive Index | 1.332 | [8] |
| LogP | 1.73 | [5] |
Synthesis and Manufacturing Pathways
The synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate can be achieved through several strategic routes, each with distinct advantages depending on the scale and purity requirements. The primary methods involve direct esterification and the catalytic decomposition of fluorinated ether precursors, the latter being prominent in industrial-scale production.
Laboratory-Scale Synthesis: Esterification
A common laboratory preparation involves the direct esterification of its corresponding carboxylic acid, 2,2,3,3-tetrafluoro-3-methoxypropanoic acid, with methanol.[5]
Causality of Experimental Design: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The removal of water, a byproduct, is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is often achieved by azeotropic distillation or the use of a dehydrating agent.
Protocol 1: Acid-Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2,2,3,3-tetrafluoro-3-methoxypropanoic acid (1.0 eq) and an excess of methanol (5-10 eq), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reflux: Heat the mixture to reflux. The water byproduct will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation to yield high-purity Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Industrial-Scale Synthesis: Catalytic Decomposition
The primary industrial method for manufacturing this compound is detailed in U.S. Patent 4,357,282, which describes the catalytic decomposition of fluorinated ether precursors.[5][9] This process employs potent metal halide catalysts to facilitate the reaction, achieving high yields suitable for commercial production.[5][9]
Mechanism and Catalyst Choice: This pathway utilizes catalysts like titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), or tantalum pentafluoride (TaF₅) to cleave a methoxy group from a precursor, leading to subsequent fluorination and rearrangement.[5] For instance, heating a precursor with TiF₄ at 100–110°C in a sealed reactor can produce the target compound with yields exceeding 95%.[5][9] The metal halide acts as a Lewis acid, coordinating to the ether oxygen to facilitate the cleavage and formation of an acyl fluoride intermediate, which is then esterified. This catalytic approach is highly efficient and minimizes the formation of byproducts.[5]
Caption: Key synthetic routes to Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups. The spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹ and prominent C-F stretching vibrations in the 1100–1250 cm⁻¹ region.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (190.09 g/mol ) and can identify and quantify impurities. The fragmentation pattern provides structural information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals for the two distinct methyl groups (the ester -OCH₃ and the ether -OCH₃).
-
¹⁹F NMR: Is a critical tool for resolving the chemical environments of the fluorine atoms, helping to distinguish between the CF₂ groups and confirming the substitution pattern.[5]
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and is particularly useful in pharmacokinetic studies.[5]
Protocol 2: Reversed-Phase HPLC Analysis
This protocol is adapted from established methods for analyzing fluorinated compounds.[10][11]
-
System Preparation:
-
Column: Use a reversed-phase column suitable for fluorinated compounds, such as a Newcrom R1 or a C18 column.[11]
-
Mobile Phase: Prepare an isocratic or gradient mobile phase consisting of acetonitrile (MeCN) and water. For optimal peak shape, add a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[11]
-
-
Sample Preparation: Accurately weigh and dissolve a sample of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject 5-10 µL of the sample solution into the HPLC system. Elute with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs, or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity percentage.
Caption: Standard workflow for HPLC purity analysis.
Key Applications in Scientific Research
The unique properties conferred by the tetrafluoro-methoxy moiety make this compound a versatile tool across several scientific disciplines.
Pharmaceutical Synthesis and Drug Development
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[3][4][12] Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate serves as a key intermediate for introducing these benefits.
-
Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug.[3]
-
Enhanced Bioavailability: The fluorinated segment can modulate lipophilicity, which is crucial for membrane permeability and absorption. Judicious use of fluorine can therefore improve a drug's bioavailability.[12]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more potent interactions with biological targets.[3]
-
Formulation Excipient: Beyond its role as a synthetic intermediate, it can also be used in drug formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs).[5]
Advanced Materials Science
In materials science, fluorinated compounds are used to create polymers and surfaces with specialized properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate serves as a monomer or precursor in the synthesis of these advanced fluorinated materials.[5][13]
Safety, Handling, and Disposal
Proper handling and disposal of fluorinated compounds are critical to ensure laboratory safety and environmental protection.[13]
Hazard Identification
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is classified with the following hazards:
| GHS Hazard Code | Description | Source(s) |
| H226 | Flammable liquid and vapor | [8] |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
Safe Handling Protocol
A rigorous risk assessment must be conducted before any work begins.[13]
Protocol 3: Standard Operating Procedure for Safe Handling
-
Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer compatibility data.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Handling:
-
Keep away from ignition sources (heat, sparks, open flames).[8]
-
Ground all equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, bases, oxidizing agents).[13] Keep the container tightly sealed.
-
Spill Response: In case of a small spill, absorb with an inert, dry material and place it in a suitable, sealed waste container. For large spills, evacuate the area and follow institutional emergency procedures.
Waste Disposal
Disposal must comply with all local, state, and federal regulations for hazardous waste.
-
Segregation: Collect all waste containing the compound in a clearly labeled, sealed container. Do not mix with incompatible waste streams.[13][14]
-
Disposal Route: The compound and any contaminated materials must be disposed of through an approved hazardous waste program.[13] Never discharge into drains or the environment.[14] For fluorinated solvents, specialized disposal may be required, potentially involving recovery of the F-gas or incineration at a licensed facility.[15]
Caption: Workflow for the safe handling and disposal of the compound.
Conclusion
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is more than just a specialty chemical; it is an enabling tool for innovation. Its well-defined properties and versatile reactivity provide chemists and material scientists with a reliable building block to construct complex molecules with enhanced functions. For drug development professionals, its utility in modulating pharmacokinetic and pharmacodynamic properties makes it an invaluable asset in the design of safer and more effective medicines. As synthetic methodologies continue to advance, the strategic application of this and similar fluorinated intermediates is poised to accelerate discoveries across the chemical sciences.
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]
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Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
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SAFETY DATA SHEET High Performance Fluorinated Solvent. Cloudinary. [Link]
- US4357282A - Preparation of fluorocarbonyl compounds.
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Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex. ResearchGate. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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[Withdrawn] How to dispose of industrial solvents that contain F gas. GOV.UK. [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Fluorine Safety. Purdue University. [Link]
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Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Shanghai FluoroRing Pharmaceutical Co.,Ltd. [Link]
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2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228. PubChem. [Link]
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An In-depth Technical Guide to Methyl Methoxy-tetrafluoropropionate Isomers
This guide provides a detailed exploration of the molecular structures and weights of two critical fluorinated propionate isomers: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate and Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these isomers is paramount for successful application in synthesis and pharmacokinetics.
Introduction: The Ambiguity of "Methyl 2-methoxytetrafluoropropionate"
The common name "this compound" can be ambiguous and often leads to confusion between two distinct isomers, each with its own unique CAS number and structural arrangement. Both isomers share the same molecular formula, C₅H₆F₄O₃, and a nearly identical molecular weight.[1][2] However, the positioning of the fluorine and methoxy groups on the propanoate backbone results in different physicochemical properties and, consequently, different reactivities and applications.[1] This guide will delineate the specific attributes of each isomer to provide clarity and support rigorous scientific endeavors.
Isomer I: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
This isomer is characterized by the presence of two fluorine atoms on the second carbon and two on the third carbon of the propionate chain, with the methoxy group also attached to the third carbon.
Molecular Structure and Identification
-
IUPAC Name: Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate[1][3]
-
InChI Key: NDNOUXQCMAHOSA-UHFFFAOYSA-N[6]
The structural arrangement of this isomer is critical to its chemical behavior. The tetrafluoroethyl group attached to the carbonyl carbon significantly influences the ester's reactivity.
Caption: Molecular structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Physicochemical Properties
A summary of the key physicochemical data for this isomer is presented in the table below. This data is essential for designing experimental protocols, particularly for purification and reaction setup.
| Property | Value | Source |
| Molecular Weight | 190.09 g/mol | [1][4] |
| Boiling Point | 157.8 - 159 °C | [1][4][5] |
| Density | 1.331 g/cm³ | [1][4][5] |
| Flash Point | 48 - 48.5 °C | [1][4][5] |
| LogP | 1.73 | [1][6] |
The moderate lipophilicity, as indicated by the LogP value, along with its other properties, makes it a valuable building block in organic synthesis.[1]
Isomer II: Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
This isomer, which corresponds to the IUPAC name for "this compound," features a trifluoromethyl group on the third carbon and a single fluorine and a methoxy group on the second carbon.
Molecular Structure and Identification
-
IUPAC Name: methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate[2]
-
CAS Number: 10186-63-7[2]
-
Molecular Formula: C₅H₆F₄O₃[2]
-
InChI Key: CAWRUEZRLRNISR-UHFFFAOYSA-N[2]
The placement of the methoxy group at the C2 position, adjacent to the trifluoromethyl group, significantly alters the electronic environment around the ester functionality compared to its isomer.
Caption: Molecular structure of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.
Physicochemical Properties
The physicochemical data for this isomer is summarized below. It is important to note that while some properties are similar to its isomer, subtle differences can have significant implications in experimental outcomes.
| Property | Value | Source |
| Molecular Weight | 190.09 g/mol | [2] |
| Monoisotopic Mass | 190.02530670 Da | [2] |
| XLogP3-AA | 1.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Synthesis and Applications in Research and Development
Synthesis: The industrial synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate often involves the catalytic decomposition of fluorinated ether precursors using metal halide catalysts like titanium tetrafluoride (TiF₄).[1] Another method is the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid with methanol.[1]
Applications: Both isomers serve as valuable intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine imparts unique properties to molecules, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design.[7] These compounds are also utilized in materials science for creating advanced coatings and polymers with enhanced environmental resistance.[1][]
Hypothetical Experimental Protocol: Characterization of a Novel Fluorinated Propionate Derivative
This protocol outlines a general workflow for the characterization of a newly synthesized fluorinated propionate derivative, drawing on principles applicable to the title compounds.
Objective: To confirm the structure and assess the purity of a novel fluorinated propionate ester.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify and integrate proton signals, confirming the presence of methyl and methoxy groups.
-
¹⁹F NMR: To identify and quantify fluorine environments, which is crucial for distinguishing between isomers.
-
¹³C NMR: To confirm the carbon backbone and the presence of quaternary carbons bonded to fluorine.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups, such as the C=O stretch of the ester and C-F bonds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the compound using a suitable reverse-phase column.[6]
-
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-methoxytetrafluoropropionate
Introduction
Methyl 2-methoxytetrafluoropropionate (CAS No. 10186-63-7) is a fluorinated ester with growing importance in specialized chemical synthesis, serving as a unique building block for agrochemicals, pharmaceuticals, and advanced materials.[1][2][3] Its distinct molecular architecture, featuring a stereocenter and multiple fluorine atoms, imparts specific chemical properties but also presents a unique challenge for structural elucidation and quality control. The IUPAC name for this compound is methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.[4]
This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of this compound. As researchers and drug development professionals, understanding the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for verifying purity, confirming identity, and predicting reactivity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby establishing a framework for self-validating analytical protocols.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₅H₆F₄O₃ and a molecular weight of approximately 190.09 g/mol .[4]
The structure contains several key features that dictate its spectroscopic signature:
-
Ester Group: A methyl ester (-COOCH₃) which will show a characteristic carbonyl (C=O) signal in IR and distinct carbon and proton signals in NMR.
-
Two Methoxy Groups: An ester methoxy (-COOCH₃) and an ether methoxy (-OCH₃) attached to the chiral center. Their electronic environments are different, a critical detail that NMR spectroscopy can resolve.
-
Asymmetric Carbon Center: The carbon at the C2 position is chiral, bonded to four different substituents (-CF₃, -F, -OCH₃, and -COOCH₃).
-
Fluorinated Moiety: A trifluoromethyl group (-CF₃) and a single fluorine atom (-CF-) which are the most revealing reporters in ¹⁹F NMR.
Caption: A proposed major fragmentation pathway for this compound.
| m/z | Proposed Fragment | Formula | Notes |
| 190 | Molecular Ion | [C₅H₆F₄O₃]⁺˙ | Confirms molecular weight. |
| 159 | [M - OCH₃]⁺ | [C₄H₃F₄O₂]⁺ | Loss of the ether methoxy radical. |
| 131 | [M - COOCH₃]⁺ | [C₃H₃F₄O]⁺ | Loss of the methyl ester radical. |
| 69 | [CF₃]⁺ | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |
Experimental Protocols: A Self-Validating Approach
To ensure data integrity, the following generalized protocols should be considered the standard for analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for ¹H and ¹³C NMR.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Acquisition: Acquire data with sufficient scans to achieve a signal-to-noise ratio >100:1. Process with an appropriate line broadening factor (e.g., 0.3 Hz).
-
¹⁹F NMR Acquisition: Use a broadband probe tuned to the fluorine frequency. No internal standard is typically needed as the instrument software references the spectrum.
-
¹³C NMR Acquisition: Acquire with proton decoupling. A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are crucial for quantitative accuracy, especially for the quaternary carbons.
-
Data Validation: Confirm that the solvent peak is correctly referenced. For ¹H NMR, ensure the integration ratios match the predicted values. For ¹³C NMR, confirm that five distinct carbon signals are present.
IR Sample Preparation and Acquisition (Thin Film)
-
Sample Preparation: Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Gently press the plates together to create a thin film. Place the plates in the spectrometer's sample holder.
-
Background Collection: Run a background spectrum of the empty spectrometer chamber.
-
Sample Spectrum: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Validation: The spectrum should show very strong C-F peaks and a sharp, strong C=O peak in the expected regions.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50 °C hold for 2 min, then ramp 10 °C/min to 250 °C) to ensure good separation.
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Validation: The resulting chromatogram should show a single, sharp peak. The mass spectrum of this peak should display the correct molecular ion at m/z 190 and a fragmentation pattern consistent with the proposed structure.
Conclusion
The structural characterization of this compound is a clear example of the synergy between different spectroscopic methods. While ¹H NMR and IR spectroscopy provide rapid confirmation of key functional groups, they are insufficient for unambiguous identification. The definitive structural proof rests on the combined application of ¹⁹F NMR, which resolves the unique fluorine environments, and Mass Spectrometry, which confirms the molecular weight and composition. By following rigorous, self-validating protocols, researchers can confidently verify the identity, purity, and structure of this valuable fluorinated building block.
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate Source: SIELC Technologies URL: [Link]
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Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]
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Methyl 2-methoxytetrafluoropropionate: A Versatile Fluorinated Building Block for Advanced Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Molecular Design
The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively impart significant advantages, including enhanced metabolic stability, increased binding affinity, and tunable lipophilicity.[4][5] Within the diverse landscape of fluorinated building blocks, Methyl 2-methoxytetrafluoropropionate emerges as a particularly versatile reagent with significant, yet not fully exploited, potential. This guide provides an in-depth exploration of its properties, reactivity, and promising research applications.
Physicochemical Properties and Structural Isomers
This compound is a fluorinated ester with the molecular formula C₅H₆F₄O₃.[6] It is important to distinguish between its two primary isomers, which may exhibit different reactivity and biological interactions:
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7) [6]
-
This compound (CAS No. 10186-63-7) , where the fluorine atoms are positioned at 2,3,3,3.[6]
This guide will primarily focus on the applications stemming from the shared reactive potential of these structures.
| Property | Value | Reference |
| Molecular Formula | C₅H₆F₄O₃ | [6] |
| Molecular Weight | 190.09 g/mol | [6] |
| Boiling Point | 159°C | [6] |
| Density | 1.331 g/cm³ | [6] |
| Flash Point | 48°C | [6] |
| logP | 1.73 (indicating moderate lipophilicity) | [6] |
Core Reactivity: A Gateway to Complex Fluorinated Molecules
The primary utility of this compound in organic synthesis lies in its function as a synthetic equivalent of methyl trifluoropyruvate, particularly in the Claisen condensation reaction.[7][8][9][10] This reactivity allows for the introduction of a trifluoroacetyl group, a key pharmacophore in many bioactive molecules.
Diagram: Claisen Condensation Pathway
Caption: Generalized Claisen condensation using this compound.
This reaction pathway opens the door to the synthesis of a wide array of trifluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry and agrochemical research.[11][12][13]
Part 1: Pharmaceutical Drug Development
The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[4][5][14] this compound offers a direct route to novel fluorinated drug candidates.
Application 1.1: Synthesis of Novel Heterocyclic Scaffolds
The ability of this compound to participate in Claisen condensations and subsequent cyclizations can be leveraged to create diverse libraries of fluorinated heterocycles such as chromones, furanones, pyridazinones, and pyrazoles.[7][8][11][15] These scaffolds are prevalent in many FDA-approved drugs.[5]
-
Reaction Setup: To a solution of a substituted 2'-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.5 eq).
-
Enolate Formation: Stir the suspension at room temperature for 30 minutes.
-
Claisen Condensation: Add this compound (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching and Extraction: Cool the reaction to room temperature and quench with 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(trifluoroacetyl)chromone.
Diagram: Workflow for Heterocyclic Library Synthesis
Caption: Workflow for synthesizing and screening a library of drug candidates.
Part 2: Agrochemical Innovation
The agrochemical industry increasingly relies on fluorinated compounds to develop more potent, selective, and environmentally stable pesticides.[1][2][16][17] The trifluoromethyl group, readily introduced using this compound, is a common feature in modern herbicides, fungicides, and insecticides.[3]
Application 2.1: Development of Novel Fungicides and Herbicides
Many successful fungicides and herbicides contain fluorinated pyrazole or isoxazole rings.[3][16] this compound can serve as a key starting material for the synthesis of precursors to these important agrochemicals. For instance, reaction with hydrazines can lead to trifluoromethyl-substituted pyrazoles.
-
Diketone Synthesis: Synthesize the appropriate 1,3-diketone intermediate via Claisen condensation of a suitable ketone with this compound, followed by acidic workup.
-
Reaction Setup: Dissolve the resulting trifluoromethyl-1,3-diketone (1.0 eq) in ethanol (15 mL/mmol).
-
Cyclization: Add hydrazine hydrate or a substituted hydrazine (1.1 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the target pyrazole.
Rationale for Use in Agrochemicals:
-
Enhanced Efficacy: The trifluoromethyl group can increase the binding affinity of the molecule to its biological target in the pest or weed.[1]
-
Metabolic Stability: The strong C-F bonds can block metabolic pathways in the target organism, leading to longer-lasting activity.[2]
-
Optimal Lipophilicity: Fluorination can fine-tune the lipophilicity of the compound, improving its uptake and transport within the plant or insect.[2][17]
Part 3: Advanced Materials Science
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics.[18][19][20] this compound can be a valuable monomer precursor for creating novel fluorinated polymers.
Application 3.1: Synthesis of Fluorinated Acrylic Monomers for Specialty Polymers
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of polymerizable monomers, such as acrylates or methacrylates.
-
Hydrolysis: Heat a mixture of this compound (1.0 eq) and aqueous sulfuric acid (20% w/w, 5.0 eq) at reflux for 8-12 hours.[21]
-
Isolation of Acid: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic phase and remove the solvent to obtain 2-methoxytetrafluoropropionic acid.
-
Acrylation: Dissolve the resulting acid (1.0 eq) in dichloromethane. Add acryloyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry it over magnesium sulfate, and concentrate it.
-
Purification: Purify the resulting fluorinated acrylate monomer by vacuum distillation.
Diagram: From Monomer to Polymer
Caption: Synthetic route to specialty fluoropolymers.
Polymers derived from such monomers are expected to exhibit:
-
Hydrophobicity and Oleophobicity: Due to the low surface energy imparted by the fluorine atoms, leading to applications in protective coatings and self-cleaning surfaces.[18][19]
-
Thermal and Chemical Stability: The C-F bonds enhance the polymer's resistance to high temperatures and harsh chemical environments.[20]
-
Low Refractive Index: Making them suitable for optical applications such as in waveguides and anti-reflective coatings.[18]
Conclusion
This compound is a potent and versatile building block with significant potential across multiple scientific disciplines. Its established reactivity as a trifluoroacetylating agent, combined with the inherent benefits of fluorine incorporation, makes it a valuable tool for the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The experimental pathways outlined in this guide serve as a starting point for researchers to explore the vast and promising applications of this unique fluorinated ester.
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Jeschke, P. (2019). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. (URL: [Link])
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Shaikh, I. A., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. (URL: [Link])
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The Impact of Fluorine Chemistry on Modern Agrochemicals. (URL: [Link])
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Le, T. T., & Nason, S. L. (2023). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. (URL: [Link])
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Hu, J., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. (URL: [Link])
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The Role of Fluorinated Compounds in Pharmaceutical Synthesis. (URL: [Link])
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Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. ResearchGate. (URL: [Link])
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FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOR. Fluorine notes. (URL: [Link])
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Safrygin, A. V., et al. (2015). Synthesis of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones and their reactions with aromatic 1,2-diamines, hydrazine and hydroxylamine. Tetrahedron. (URL: [Link])
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Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application. (URL: [Link])
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Volochnyuk, D. M., et al. (2014). Fluorine Containing Diazines. Synthesis and Properties. Springer. (URL: [Link])
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Halford, B. (2022). Putting the F in pharma. Chemistry World. (URL: [Link])
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Shen, C., et al. (2021). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. MDPI. (URL: [Link])
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Song, S., et al. (2022). Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. Organic Letters. (URL: [Link])
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Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. (URL: [Link])
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Trifluoroacetylation of 2‐Methyl‐ and 2‐Ethylchromones: A Convenient Access to 2‐Trifluoroacetonyl Chromones. ResearchGate. (URL: [Link])
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Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (URL: [Link])
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Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. (URL: [Link])
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Effect of Fluorinated Carboxylic Acid Ester on Lithium Solvation as an Additive in Electrolyte and Low-Temperature Insight on Battery Performance. ResearchGate. (URL: [Link])
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"Methyl 2-methoxytetrafluoropropionate" as a fluorinated building block in organic synthesis
An In-depth Technical Guide to Methyl 2-methoxytetrafluoropropionate as a Fluorinated Building Block in Organic Synthesis
Introduction: The Strategic Value of Fluorine in Molecular Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation.[1] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics with minimal steric impact.[1][2] Fluorinated functional groups can enhance metabolic stability, increase binding affinity, modulate lipophilicity, and alter pKa, making them indispensable tools for medicinal chemists.[3][4] Among the vast arsenal of fluorinated reagents, building blocks that offer a unique combination of fluorine and other functional groups are of paramount importance. Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) has emerged as a particularly versatile building block, offering a dense arrangement of functionality for exploitation in complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, unique reactivity, and applications for researchers in organic synthesis and drug development.
Compound Identification and Physicochemical Properties
Clarity in the identity of a reagent is critical for reproducible science. The subject of this guide is Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate . It is important to distinguish it from its isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7), as the differing placement of the fluorine atoms and methoxy group leads to distinct reactivity profiles.
| Property | Value | Source |
| IUPAC Name | methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | [5] |
| CAS Number | 10186-63-7 | [5][6] |
| Molecular Formula | C₅H₆F₄O₃ | [5][6] |
| Molecular Weight | 190.09 g/mol | [5] |
| Boiling Point | 161.7°C at 760 mmHg | [] |
| Density | 1.331 g/cm³ | [] |
| SMILES | COC(=O)C(C(F)(F)F)(OC)F | [5] |
| InChIKey | CAWRUEZRLRNISR-UHFFFAOYSA-N | [5][] |
Synthesis and Availability
While detailed, publicly accessible synthesis routes specifically for Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate are not extensively documented in academic literature, its synthesis can be inferred from general methods for producing polyfluorinated esters and ethers. Industrial-scale synthesis for related isomers often involves the catalytic decomposition of fluorinated ether precursors using metal halide catalysts like TiF₄ or SbF₅.[8] Another plausible route involves the methylation of a corresponding tetrafluoro-2-hydroxypropanoate precursor, which itself could be derived from the reaction of hexafluoropropene oxide with a suitable nucleophile followed by functional group manipulation. The compound is commercially available from several chemical suppliers, facilitating its use in research without the need for multi-step in-house synthesis.[6][9][10]
Core Reactivity: A Dual-Mode Reagent
The synthetic utility of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate stems from its unique reactivity, particularly with nucleophiles. The electron-withdrawing nature of the tetrafluoroethyl group significantly influences the reactivity of the adjacent ester and methoxy functionalities.
Standard Reactivity: Amide Formation (SNAc Mechanism)
As an ester, the compound undergoes typical nucleophilic acyl substitution (SNAc) reactions. With primary and secondary amines, it can form the corresponding amides, releasing methanol as a byproduct. This pathway is predictable and synthetically useful for introducing the CF₃CF(OCH₃) moiety into a target molecule.
Unexpected Reactivity: N-Methylation Agent (BAl2 Mechanism)
A highly significant and unexpected mode of reactivity has been observed in the reaction of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with arylamines and arylmethylamines.[11] Under specific conditions, particularly at high temperatures and in the absence of a solvent, the compound acts as a methyl-transferring reagent , leading to the N-methylation of the amine.[11] This transformation proceeds through a bimolecular base-catalyzed alkyl cleavage (BAl2) mechanism, which is uncommon for methyl esters.[11][12]
The driving force for this unusual SN2-type reaction on the methyl group of the ester is the exceptional stability of the resulting carboxylate anion, CF₃CF(OCH₃)COO⁻. The potent electron-withdrawing effect of the fluorinated group stabilizes the negative charge, making the carboxylate an excellent leaving group, a role it rarely plays in ester chemistry.
This dual reactivity presents both a challenge and an opportunity. The reaction conditions must be carefully controlled to favor the desired outcome—amide formation or N-methylation.
Figure 1. Competing SNAc and BAl2 reaction pathways with amines.
Applications in Synthetic Programs
The utility of this building block extends across several domains, primarily driven by the desirable properties imparted by the fluorinated methoxyethyl group.
Pharmaceutical and Agrochemical Development
The introduction of the CF₃CF(OCH₃)- fragment can significantly enhance the biological profile of a lead compound.
-
Metabolic Blocking: The C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, allowing the fragment to be installed at positions that are otherwise metabolically labile.
-
Lipophilicity and Permeability: The fluorinated group increases lipophilicity (LogP), which can improve membrane permeability and oral absorption of a drug candidate.
-
Conformational Control: The steric bulk and electronic nature of the group can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to a target protein.
Figure 2. Workflow from building block to high-value product.
Materials Science
In materials science, fluorinated polymers and coatings are prized for their high thermal stability, chemical resistance, and low surface energy.[] Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate can serve as a monomer or precursor to monomers for specialty polymers. Hydrolysis of the ester to the corresponding carboxylic acid or reduction to the alcohol provides access to other functional handles for polymerization reactions.
Experimental Protocol: N-Methylation of an Arylamine
This protocol describes a general procedure for the selective N-methylation of an arylamine, exploiting the BAl2 reactivity of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. This procedure is based on the conditions reported to favor the BAl2 pathway.[11]
Objective: To synthesize an N-methylated arylamine from a primary arylamine.
Materials:
-
Primary arylamine (e.g., Aniline) (1.0 eq)
-
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (1.5 - 2.0 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inert atmosphere setup
-
Solvents for workup and purification (e.g., Ethyl Acetate, Hexanes, saturated NaHCO₃ solution, Brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary arylamine (1.0 eq) and Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (1.5 eq). Note: The reaction is performed neat (solvent-free).
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The optimal temperature may vary depending on the specific amine substrate and should be monitored by TLC or LC-MS.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting amine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the acidic carboxylate byproduct, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure N-methylated arylamine.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Conclusion and Future Outlook
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is more than just another fluorinated reagent; it is a sophisticated building block with a nuanced reactivity profile. Its ability to act as both an acylating agent and an unusual methylating agent provides synthetic chemists with a powerful tool for molecular construction. The stable, electron-deficient CF₃CF(OCH₃)- fragment it delivers is of high value for modulating the properties of bioactive molecules and advanced materials. Future research will likely focus on expanding the scope of its unique BAl2 reactivity with other nucleophiles and leveraging this dual-mode character in novel synthetic strategies and cascade reactions. As the demand for precisely functionalized, fluorine-containing molecules continues to grow, the importance of versatile building blocks like Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is set to increase.
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A Technical Guide to the Biological Activity of Methyl 2-methoxytetrafluoropropionate and Related Fluorinated Compounds
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] This is no coincidence; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[1][2] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of drug candidates.[3][4][5][6] Consequently, fluorinated compounds have found widespread application in various therapeutic areas, including as antimicrobial, antitumor, and anti-inflammatory agents.[1][7]
This guide provides an in-depth technical overview of the predicted biological activity of Methyl 2-methoxytetrafluoropropionate, a representative fluorinated organic compound. While specific biological data for this compound is not extensively published, this document will leverage our understanding of related fluorinated molecules to propose a comprehensive strategy for its biological evaluation. We will delve into its physicochemical properties, predict its potential biological activities, and provide detailed experimental workflows for its assessment, thereby offering a roadmap for researchers and drug development professionals interested in this and similar fluorinated scaffolds.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. This compound (CAS 755-73-7) is a fluorinated ester with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₅H₆F₄O₃ | [8] |
| Molecular Weight | 190.09 g/mol | [8] |
| Boiling Point | 159 °C | [8] |
| Density | 1.331 g/cm³ | [8] |
| LogP | 1.73 | [8] |
The LogP value of 1.73 suggests moderate lipophilicity, which is often a desirable trait for drug candidates as it can facilitate membrane permeation.[9] The presence of four fluorine atoms is expected to significantly influence the electronic properties of the ester and methoxy groups, potentially impacting its reactivity and interactions with biological targets.[8]
Predicted Biological Activity and Rationale
Based on its structure as a fluorinated ester, we can hypothesize several potential biological activities for this compound:
-
Enzyme Inhibition: The electron-withdrawing nature of the fluorine atoms can render the ester carbonyl group more susceptible to nucleophilic attack.[10] This suggests that the compound could act as an inhibitor of serine proteases or esterases, forming a stable tetrahedral intermediate with an active site serine residue.[10]
-
Antimicrobial Activity: Many fluorinated compounds exhibit antimicrobial properties.[11][12] The mechanism often involves the inhibition of essential bacterial enzymes. The unique structure of this compound could potentially interfere with microbial metabolic pathways.
-
Cytotoxicity: While the strong C-F bond generally imparts metabolic stability, the potential for in vivo hydrolysis of the ester group could release tetrafluoropropionic acid and methanol.[9] The metabolic fate of the fluorinated moiety would be of key interest, as the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid are known risks associated with some fluorinated compounds.[13][14][15]
Proposed Experimental Workflows for Biological Activity Screening
To empirically determine the biological activity of this compound, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for initial cytotoxicity, antimicrobial, and enzyme inhibition assays.
In Vitro Cytotoxicity Assessment
A primary assessment of cytotoxicity is crucial to determine a compound's therapeutic window. We propose a multi-assay approach to obtain a comprehensive cytotoxicity profile.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate a suitable human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include vehicle-only (DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: CytoTox-Fluor™ Cytotoxicity Assay
This assay measures the release of a "dead-cell" protease from cells with compromised membrane integrity.[16][17]
-
Assay Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Reagent Addition: Add 100 µL of the CytoTox-Fluor™ Reagent to each well of a 96-well plate containing cells and compound.
-
Incubation: Mix briefly by orbital shaking and incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: An increase in fluorescence indicates an increase in cytotoxicity.
Caption: Workflow for in vitro cytotoxicity assessment.
Antimicrobial Activity Screening
The potential of this compound as an antimicrobial agent can be evaluated using standard broth microdilution methods.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for enzyme inhibition assay.
Metabolic Stability and Potential Toxicity Assessment
A critical aspect of evaluating any fluorinated compound is its metabolic stability and the potential for defluorination, which can lead to toxicity. [13][14]The C-F bond is strong, but metabolism can occur at other sites in the molecule, potentially leading to the release of fluoride ions. [9] Proposed Approach for Metabolic Stability Studies:
-
In Vitro Microsomal Stability Assay: Incubating this compound with liver microsomes (human and rat) will provide an initial assessment of its metabolic stability. The disappearance of the parent compound over time can be monitored by LC-MS/MS.
-
Metabolite Identification: Analysis of the microsomal incubation samples by high-resolution mass spectrometry can identify potential metabolites. This is crucial for determining if hydrolysis of the ester or methoxy group occurs and if any defluorination takes place.
-
Fluoride Ion Release Assay: A fluoride ion-selective electrode can be used to quantify the release of fluoride ions in the microsomal assay, providing direct evidence of C-F bond cleavage.
The potential for the formation of toxic metabolites such as fluoroacetic acid should be a key consideration in these studies. [14][15]
Conclusion and Future Directions
This compound represents an interesting chemical scaffold with the potential for diverse biological activities, a common feature of many fluorinated organic compounds. [18]This guide has outlined a rational, structured approach for the comprehensive biological evaluation of this molecule, starting with fundamental physicochemical characterization and progressing to detailed in vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition.
The proposed experimental workflows are designed to be robust and provide a solid foundation for further investigation. Positive results in these initial screens would warrant more advanced studies, including mechanism of action elucidation, in vivo efficacy testing in relevant disease models, and a more thorough investigation of its pharmacokinetic and toxicological profile. The strategic application of fluorine in drug design continues to be a powerful tool, and a systematic evaluation of novel fluorinated compounds like this compound is essential for unlocking their full therapeutic potential.
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The Strategic Integration of Methyl 2-Methoxytetrafluoropropionate in Modern Drug Discovery: A Technical Guide
Foreword: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. This simple atomic substitution can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, often transforming a promising lead into a viable drug candidate. Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to improve membrane permeability and bioavailability, and alter pKa to optimize target engagement.[1][2] This guide delves into the medicinal chemistry applications of a specific, yet versatile, fluorinated building block: Methyl 2-methoxytetrafluoropropionate. We will explore its isomers, synthesis, physicochemical properties, and its role as a precursor in the synthesis of more complex bioactive molecules.
Unveiling the Isomers: A Tale of Two Molecules
The name "this compound" can refer to two distinct isomers, each with its own CAS number and subtle, yet important, structural differences.
-
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS: 10186-63-7): In this isomer, the methoxy group and a fluorine atom are situated on the second carbon (C2), while three fluorine atoms reside on the terminal carbon (C3).
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS: 755-73-7): This isomer features two fluorine atoms on the second carbon (C2) and two fluorine atoms along with the methoxy group on the third carbon (C3).
While both isomers share the same molecular formula and weight, the arrangement of the fluorine and methoxy groups can influence their reactivity and steric profile, offering medicinal chemists nuanced options for molecular design. For the purpose of this guide, we will focus primarily on Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS: 755-73-7) , for which more application data is publicly available.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine imparts unique physicochemical characteristics to these molecules. The high electronegativity of fluorine and the strength of the C-F bond contribute to their chemical stability.
| Property | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS: 755-73-7) |
| Molecular Formula | C₅H₆F₄O₃[] |
| Molecular Weight | 190.09 g/mol [4] |
| Boiling Point | 159 °C[5] |
| Density | 1.331 g/cm³[5] |
| Flash Point | 48 °C[5] |
These properties make it a versatile reagent for a range of chemical transformations.
Synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: A Patented Approach
An industrial-scale synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate has been detailed in US Patent 4,357,282. The process involves the catalytic decomposition of a fluorinated ether precursor in the presence of a metal halide catalyst.
Reaction Scheme
The core of the synthesis is the catalyzed cleavage of methoxy groups and subsequent fluorination.
Caption: Catalytic synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Step-by-Step Methodology
-
Charging the Reactor: The fluorinated ether precursor is charged into a sealed reactor.
-
Catalyst Addition: A metal halide catalyst, such as Titanium tetrafluoride (TiF₄), is added to the reactor.
-
Heating: The reaction mixture is heated to a temperature range of 100–110°C.
-
Reaction: The catalytic decomposition and fluorination reaction proceeds, yielding the desired product and methyl fluoride as a by-product.[4]
-
Purification: The product is purified from the reaction mixture, often through distillation.
This method is reported to achieve high yields, exceeding 95% under optimized conditions.[4]
Applications in Medicinal Chemistry: A Versatile Building Block
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate serves as a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the ability to introduce a fluorinated moiety that can enhance the biological and pharmacological properties of the final compound.[6]
Case Study: Synthesis of a Pyrazinylpyrazole Insecticide Intermediate
A notable application of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is in the proposed synthesis of a β-keto nitrile, an intermediate for a pyrazinylpyrazole insecticide.[7]
Caption: Proposed synthetic pathway to a pyrazinylpyrazole insecticide.
This synthetic route highlights the reactivity of the ester group, which can undergo condensation reactions to form new carbon-carbon bonds, thereby elaborating the molecular scaffold.
Potential for Modulating Drug Properties
The incorporation of the tetrafluoropropionate moiety into a drug candidate can be hypothesized to offer several advantages based on the established principles of fluorine in medicinal chemistry:
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity: The electron-withdrawing nature of fluorine atoms can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with its biological target.
Future Perspectives and Conclusion
This compound and its isomer represent valuable tools in the medicinal chemist's arsenal. While detailed public data on their direct incorporation into a wide range of marketed drugs is limited, their utility as building blocks for creating novel fluorinated compounds is clear. The case of the pyrazinylpyrazole insecticide intermediate provides a tangible example of its synthetic potential.
As the demand for drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, the strategic use of small, versatile fluorinated building blocks like this compound is likely to expand. Further research into the metabolic fate and toxicological profiles of molecules containing this moiety will be crucial for its broader application in drug discovery and development.
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The Pivotal Role of Methyl 2-methoxytetrafluoropropionate in Advanced Material Science and Polymer Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide delves into the multifaceted role of Methyl 2-methoxytetrafluoropropionate as a critical building block in the synthesis of advanced fluorinated materials and its emerging potential in polymer development. We will explore its chemical characteristics, synthesis pathways, and its significant application as a precursor to specialized monomers, paving the way for novel polymers with unique properties.
Unveiling this compound: A Profile
This compound is a fluorinated ester that has garnered significant interest for its utility in introducing trifluoromethyl groups into complex molecular architectures. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate |
| CAS Number | 755-73-7 |
| Molecular Formula | C₅H₆F₄O₃ |
| Molecular Weight | 190.09 g/mol |
| Boiling Point | 159 °C |
| Density | 1.331 g/cm³ |
| Flash Point | 48 °C |
Synthesis of this compound: A Methodological Overview
The primary industrial synthesis of this compound involves the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid with methanol, often in the presence of a catalyst. This process provides a reliable route to this valuable fluorinated building block.
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize this compound from its corresponding carboxylic acid.
Materials:
-
2,2,3,3-tetrafluoro-3-methoxypropanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
A Gateway to Advanced Monomers: The Claisen Condensation
A cornerstone application of this compound is its role as a synthetic equivalent of the highly reactive methyl trifluoropyruvate in Claisen condensation reactions. This strategic utility allows for the efficient synthesis of complex trifluoromethyl-containing heterocyclic compounds, which are valuable precursors for specialized polymers and pharmaceuticals.[1]
Synthesis of 2-(Trifluoroacetyl)chromones
2-(Trifluoroacetyl)chromones are a class of fluorinated heterocycles with potential applications in medicinal chemistry and as monomers for fluorine-containing polymers.[2][3] Their synthesis is readily achieved through the Claisen condensation of a substituted 2-hydroxyacetophenone with this compound.
Objective: To synthesize a 2-(trifluoroacetyl)chromone via Claisen condensation.
Materials:
-
A substituted 2-hydroxyacetophenone
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., dioxane or THF)
-
Hydrochloric acid (1 M)
-
Standard inert atmosphere glassware
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 2-hydroxyacetophenone dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(trifluoroacetyl)chromone.
Reaction Mechanism Visualization
Caption: Claisen condensation for 2-(Trifluoroacetyl)chromone synthesis.
Synthesis of 5-Aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones
Another significant application of this compound is in the synthesis of trifluoromethyl-substituted furanones.[1] These compounds are also valuable intermediates for pharmaceuticals and potential monomers for novel polymers.
Objective: To synthesize a trifluoromethyl-substituted furanone derivative.
Materials:
-
An acetophenone derivative
-
This compound
-
Lithium hydride
-
Anhydrous dioxane
-
Concentrated sulfuric acid
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium hydride in anhydrous dioxane.
-
Add the acetophenone derivative and this compound to the suspension.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated sulfuric acid.
-
Stir the mixture vigorously until the intermediate cyclizes to the furanone product.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
The Frontier: Polymer Development from this compound Derivatives
While the synthesis of fluorinated heterocyclic monomers from this compound is well-established, their direct polymerization is an area of active research. The incorporation of trifluoromethylated chromone or furanone moieties into a polymer backbone is anticipated to yield materials with a unique combination of properties.
Anticipated Polymer Properties
Polymers containing fluorinated groups are known for their exceptional thermal stability, chemical inertness, and low surface energy.[4] The introduction of trifluoromethyl-substituted heterocyclic side chains is expected to impart the following characteristics:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds and the rigid heterocyclic structure would contribute to a high decomposition temperature.[5]
-
Improved Chemical Resistance: The fluorinated nature of the side chains would render the polymer resistant to a wide range of solvents and corrosive chemicals.[4]
-
Low Surface Energy: This would lead to hydrophobic and oleophobic surfaces, desirable for anti-fouling and self-cleaning applications.[1]
-
Modified Solubility: The presence of the polar heterocyclic ring and the nonpolar fluorinated group could lead to unique solubility profiles, potentially allowing for processing in a wider range of solvents.
-
Optical Properties: The chromone and furanone moieties are chromophores, which could impart specific optical properties to the resulting polymers, such as UV absorption or fluorescence, making them suitable for optical applications.[6]
Potential Polymerization Pathways
The synthesized chromone and furanone monomers could potentially be polymerized through several methods, depending on their specific functionalities.
-
Radical Polymerization: If the monomers are modified to contain a polymerizable group, such as a vinyl or acrylate moiety, they could be polymerized via radical polymerization.[7]
-
Condensation Polymerization: If bifunctional derivatives of these heterocycles are synthesized, they could be used in condensation polymerization to form polyesters, polyamides, or polyimides.
Logical Relationship of Polymer Development
Caption: From precursor to polymer with desired properties.
Applications and Future Outlook
The unique properties of hypothetical polymers derived from this compound suggest a wide range of potential high-performance applications:
-
Advanced Coatings: For surfaces requiring extreme durability, chemical resistance, and hydrophobicity, such as in aerospace and marine applications.[8]
-
High-Performance Membranes: For gas separation or filtration under harsh chemical and thermal conditions.
-
Optical Materials: As components in specialty lenses, optical fibers, or photoresists due to their potential transparency and tunable refractive index.[1]
-
Biomedical Devices: The chemical inertness and potential for surface modification could make these materials suitable for implantable devices or drug delivery systems.[4]
The role of this compound as a versatile building block is clear. Future research will undoubtedly focus on the successful polymerization of its derivatives and the characterization of the resulting polymers, unlocking their full potential in materials science.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
References
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- Lacerda, S. H., et al. (2016).
- Krishnan, S., Kwark, Y. J., & Ober, C. K. (2004). Fluorinated polymers: Liquid crystalline properties and applications in lithography.
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- Giannetti, E. (2005).
- Ameduri, B. (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization.
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- Poonoth, M., & Krause, N. (2011). A simple protocol for the efficient synthesis of 3(2H)-furanones by cycloisomerization of allenic hydroxyketones. The Journal of Organic Chemistry, 76(6), 1934-1936.
- Nishimura, T., et al. (2011). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B, 53(5-6), 305-312.
- Wang, C., et al. (2011). High optical transparency and low dielectric constant of novel soluble polyimides containing fluorine and trifluoromethyl groups. Colloid and Polymer Science, 289(14), 1617-1624.
- Tokita, M., et al. (2007). Surface stability of poly(substituted methylene)s with trifluoromethyl groups without surface reconstruction. Langmuir, 23(15), 7936-7940.
- Boutevin, B., et al. (2005). Synthesis of fluorine-containing copolymers by reversible deactivation radical polymerization. Progress in Polymer Science, 30(3-4), 275-307.
- OECD/UNEP. (2022). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. OECD Series on Risk Management, No. 71.
- Reisinger, J. J., & Hillmyer, M. A. (2002). Synthesis of fluorinated polymers by chemical modification. Progress in Polymer Science, 27(5), 971-1005.
- Facchetti, A. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- Ameduri, B. (Ed.). (2016).
- D'Arienzo, M., et al. (2021).
- Yoon, H., et al. (1995). Fluorinated NLO polymers with improved optical transparency in the Near Infrared. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1177-1183.
- Hosseini, S. H., & Mohammadi, M. (2009). Preparation and characterization of new poly-pyrrole having side chain liquid crystalline moieties. Materials Science and Engineering: C, 29(5), 1503-1509.
- Armelao, L., et al. (2021). Complex Relationship between Side-Chain Polarity, Conductivity, and Thermal Stability in Molecularly Doped Conjugated Polymers.
- Nenajdenko, V. G., et al. (2013). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Current Organic Chemistry, 17(1), 2-27.
-
Chemistry For Everyone. (2024, May 5). What Are The Uses Of Fluoropolymers? [Video]. YouTube. [Link]
- Zhang, C., et al. (2021). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Organic & Biomolecular Chemistry, 19(25), 5568-5572.
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A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 2-methoxytetrafluoropropionate
This document provides an in-depth technical framework for the safe management of Methyl 2-methoxytetrafluoropropionate, a fluorinated organic compound utilized in specialized chemical synthesis and research.[1] Designed for researchers, laboratory personnel, and drug development professionals, this guide moves beyond procedural checklists to instill a deep understanding of the causality behind safety protocols. By integrating E-E-A-T principles (Expertise, Experience, Authoritativeness, and Trustworthiness), our goal is to create a self-validating system of safety that protects both the researcher and the integrity of the experimental environment.
Section 1: Core Hazard Profile and Physicochemical Characteristics
A foundational understanding of a chemical's intrinsic properties is the first principle of its safe management. The hazards associated with this compound are directly linked to its physical and chemical characteristics, particularly its flammability and irritant nature.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[2]
-
GHS Pictograms:
-
Signal Word: Warning [2]
-
Hazard Statements:
Summary of Primary Hazards
The primary risks associated with this compound are its flammability and its corrosive potential to biological tissues upon contact. Its flash point of approximately 48°C means that it can form ignitable vapor-air mixtures at moderately elevated temperatures, posing a significant fire risk if handled near ignition sources.[2][5][6] Furthermore, as an irritant, it can cause inflammation and discomfort to the skin, eyes, and respiratory tract upon exposure.[3] Prolonged or repeated exposure should be avoided to prevent chronic irritation or dermatitis.[3]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound (CAS No. 755-73-7), which dictate the necessary handling and storage precautions.
| Property | Value | Source(s) |
| CAS Number | 755-73-7 | [5][6][7] |
| Molecular Formula | C₅H₆F₄O₃ | [5][7][8] |
| Molecular Weight | 190.09 g/mol | [5][8] |
| Appearance | Colorless to yellow liquid | [9] |
| Boiling Point | 159 °C @ 760 mmHg | [5][6] |
| Flash Point | 48 °C (118.4 °F) | [2][5][6] |
| Density | 1.331 g/cm³ | [5][7] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the primary defense against chemical exposure, supplemented by rigorous adherence to PPE protocols.
Engineering Controls: The First Line of Defense
Reliance on PPE alone is an insufficient safety strategy. The primary method for controlling exposure to this compound vapors and potential aerosols is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This is critical to contain its vapors, which can cause respiratory irritation, and to mitigate the risk of fire by containing flammable vapors away from potential ignition sources in the main laboratory space.[10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the event of an incidental release.[3] Ventilation systems should be regularly inspected to ensure they meet institutional and regulatory standards.
Personal Protective Equipment (PPE) Protocol
PPE is the essential final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on the specific hazards of the compound.[11][12]
-
Eye and Face Protection: Given its classification as a serious eye irritant (H319), ANSI-approved chemical splash goggles are mandatory.[3] In situations with a higher risk of splashing, such as transferring large volumes or working under pressure, a full face shield should be worn in addition to goggles.[13][14]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For tasks involving larger quantities (>1 L), a chemically resistant apron should be worn over the lab coat to provide an additional barrier against skin contact and irritation (H315).[3][11]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[12] Crucially, no single glove material offers indefinite protection. Always consult the glove manufacturer's compatibility and breakthrough time data for fluorinated organic compounds.[11] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of immediately after handling the chemical.
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[14] However, in the case of a large spill, ventilation failure, or when generating aerosols outside of a containment device, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR) must be used as part of a comprehensive respiratory protection program.[13][14]
Logical Workflow for PPE Application
The sequence of donning and doffing PPE is designed to minimize the risk of cross-contamination. The following workflow should be adopted as standard practice.
Caption: PPE Donning and Doffing Sequence.
Section 3: Protocols for Safe Handling and Storage
Adherence to methodical handling and storage protocols is fundamental to preventing accidents and ensuring chemical stability.
General Handling Practices
-
Avoid Inhalation and Contact: Always handle the material in a way that minimizes the generation of mists or vapors.[3] Avoid all direct contact with skin and eyes.[3]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that metal containers and transfer equipment are properly grounded and bonded.
-
Use Compatible Materials: Use glass, PTFE, or other fluoropolymer-based equipment. Avoid strong oxidizing agents, which may react exothermically with the compound.
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3] The storage area should be separate from incompatible materials, particularly strong oxidizers.
-
Container Integrity: Keep containers tightly closed when not in use to prevent the escape of flammable vapors and potential contamination.[3][5] Some suppliers recommend storing under an inert atmosphere, such as nitrogen, to further ensure stability.[5]
-
Labeling: All containers must be clearly labeled with the full chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.
Section 4: Accidental Release and Emergency Procedures
A prepared response is critical to mitigating the impact of a chemical spill. The distinction between a minor and major spill determines the appropriate course of action.[10]
Differentiating Minor vs. Major Spills
-
Minor Spill: A small spill (<1 Liter) that has not spread significantly, does not pose an immediate fire or respiratory hazard, and can be safely managed by trained laboratory personnel without assistance.[10]
-
Major Spill: Any spill that is large in volume, involves fire, is in a poorly ventilated area, or is beyond the capacity of local personnel to clean up safely. This requires immediate evacuation and emergency response.[10]
Step-by-Step Protocol for Minor Spill Cleanup
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[15][16]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stir plates, and other potential sources of ignition.[10]
-
Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside a hood, increase ventilation to the room if it is safe to do so.[10]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., neoprene).
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial spill kit powder.[10][17] Do not use paper towels, as this can increase the rate of evaporation.[10] Work from the outside edges of the spill inward to prevent spreading.[15]
-
Collect Waste: Carefully scoop the absorbed material into a chemically resistant, leak-proof container (e.g., a high-density polyethylene bucket or bag).[17]
-
Decontaminate: Wipe the spill area with a cloth or sponge dampened with soap and water.
-
Package & Label: Seal the waste container and attach a hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound."[17]
-
Dispose: Transfer the sealed container to the laboratory's designated hazardous waste accumulation area for professional disposal.[18]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[19]
Emergency Response Decision Framework
In the event of a spill, a rapid and logical assessment of the situation is paramount.
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Methodological & Application
Application Note: Synthesis of Methyl 2-methoxytetrafluoropropionate via Metal Halide Catalysis
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 2-methoxytetrafluoropropionate, a valuable fluorinated building block in the pharmaceutical and materials science sectors. The described protocol utilizes a robust metal halide-catalyzed nucleophilic substitution, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization and safety. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction
Fluorinated organic molecules are of significant interest due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound is an important fluorinated ester with potential applications as a synthetic intermediate for novel agrochemicals, pharmaceuticals, and advanced materials. The synthesis of such compounds often requires specialized catalytic methods to achieve high yields and selectivity.
This note details a proposed synthesis of this compound from a suitable precursor, Methyl 2-chloro-2,3,3,3-tetrafluoropropionate, through a nucleophilic substitution reaction with methanol. The reaction is catalyzed by a potent Lewis acid, Antimony Pentachloride (SbCl₅), which activates the substrate towards methoxylation.[1][2]
Reaction Mechanism and the Role of the Metal Halide Catalyst
The core of this synthetic transformation is a Lewis acid-catalyzed nucleophilic substitution reaction.[2] Antimony pentachloride, a strong Lewis acid, plays a pivotal role in activating the carbon-chlorine bond of the starting material, Methyl 2-chloro-2,3,3,3-tetrafluoropropionate.
The proposed mechanism proceeds as follows:
-
Activation of the Substrate: The lone pair of electrons on the chlorine atom of the ester coordinates with the electron-deficient antimony center of SbCl₅. This coordination polarizes the C-Cl bond, making the chlorine a better leaving group and rendering the adjacent carbon atom more electrophilic.
-
Nucleophilic Attack: A molecule of methanol, the nucleophile, attacks the activated electrophilic carbon center.
-
Intermediate Formation: This attack leads to the formation of a positively charged intermediate.
-
Deprotonation and Product Release: A weak base, such as another molecule of methanol, deprotonates the intermediate, yielding the final product, this compound, and regenerating the catalytic species.
Caption: Proposed mechanism for the SbCl₅-catalyzed synthesis of this compound.
Experimental Protocol
This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| Methyl 2-chloro-2,3,3,3-tetrafluoropropionate | N/A | Specialty Chem | >98% | Starting material. |
| Antimony Pentachloride (SbCl₅) | 7647-18-9 | Major Supplier | >99% | Highly corrosive and moisture-sensitive.[1][3] Handle in a fume hood. |
| Anhydrous Methanol (CH₃OH) | 67-56-1 | Major Supplier | >99.8% | Use a freshly opened bottle or dried over molecular sieves. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Major Supplier | >99.8% | Reaction solvent. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | Lab Prepared | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Supplier | - | For drying the organic phase. |
3.2. Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Fractional distillation apparatus
3.3. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
3.4. Detailed Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the catalyst.[3]
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with Methyl 2-chloro-2,3,3,3-tetrafluoropropionate (e.g., 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add Antimony Pentachloride (e.g., 0.01 mol, 10 mol%) to the stirred solution via a syringe. Caution: SbCl₅ is highly corrosive and reacts violently with moisture.[1][3]
-
Methanol Addition: Add anhydrous methanol (e.g., 0.12 mol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated sodium bicarbonate solution (50 mL) to neutralize the acidic catalyst and any HCl formed. Caution: Gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR should be performed to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[4]
-
Gas Chromatography (GC): To assess the purity of the final product.
Safety Precautions
-
Antimony Pentachloride (SbCl₅): Highly corrosive and toxic. It reacts with moisture to produce hydrochloric acid.[1] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Fluorinated Compounds: Handle with care as their toxicological properties may not be fully known.
-
General Precautions: Perform all operations in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened bottles of solvents and SbCl₅. |
| Insufficient reaction time or temperature. | Increase reaction time or gently heat the reaction mixture (e.g., to 40°C) while monitoring for side products. | |
| Formation of side products | Reaction temperature too high. | Maintain the reaction temperature as specified. |
| Presence of water leading to hydrolysis. | Strictly adhere to anhydrous conditions. | |
| Difficult purification | Incomplete quenching or workup. | Ensure thorough washing of the organic phase to remove all acidic residues. |
| Boiling points of product and starting material are close. | Use an efficient fractional distillation column. |
Conclusion
This application note presents a detailed and practical guide for the synthesis of this compound using Antimony Pentachloride as a catalyst. By understanding the underlying reaction mechanism and adhering to the outlined protocol and safety measures, researchers can effectively synthesize this valuable fluorinated compound for further applications in their respective fields. The principles of Lewis acid catalysis demonstrated here can be extended to the synthesis of other complex fluorinated molecules.[5][6]
References
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PubChem. (n.d.). Antimony pentachloride. National Center for Biotechnology Information. Retrieved from [Link]
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Matsubara, K. (2005). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 10(3), 638-647. Available at: [Link]
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SIELC Technologies. (2018). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
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MDPI. (2021). Controlled Metal–Support Interactions in Au/CeO2–Mg(OH)2 Catalysts Activating the Direct Oxidative Esterification of Methacrolein with Methanol to Methyl Methacrylate. Retrieved from [Link]
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Experimental protocol for using "Methyl 2-methoxytetrafluoropropionate" in esterification reactions
Application Notes & Protocols for Researchers
Topic: Advanced Esterification and Transesterification Protocols Utilizing Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Abstract
This document provides a comprehensive guide for the application of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) in advanced esterification reactions, specifically focusing on its role as an activated acyl donor in transesterification. Carboxylic acid esters are fundamental building blocks in organic synthesis, but their formation can be challenging, particularly with sterically hindered or sensitive substrates. Fluorinated esters, such as the title compound, offer enhanced reactivity due to the strong electron-withdrawing effects of the fluorine atoms, enabling reactions to proceed under mild conditions.[1] This guide, intended for researchers in synthetic chemistry and drug development, details the mechanistic principles, safety protocols, experimental procedures, and analytical verification methods for leveraging this versatile fluorinated reagent.
Reagent Profile and Safety Mandates
Physicochemical Properties
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a fluorinated organic compound whose structure lends it unique reactivity.[2] The presence of four fluorine atoms significantly modulates the electronic properties of the ester group, making the carbonyl carbon highly electrophilic.
| Property | Value | Source |
| CAS Number | 755-73-7 | [3][4] |
| Molecular Formula | C₅H₆F₄O₃ | [5][6] |
| Molecular Weight | 190.09 g/mol | [5] |
| Appearance | Colorless to Yellow Liquid | [4] |
| Boiling Point | ~158-159 °C at 760 mmHg | [6][7] |
| Density | ~1.331 g/cm³ | [6][7] |
| Flash Point | ~48 °C | [6][7] |
Note: An isomer, Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7), exists and may exhibit different reactivity.[2] Verification of the specific reagent is crucial.
Critical Safety Protocols
This reagent must be handled with appropriate care in a well-ventilated chemical fume hood. Adherence to the following safety precautions is mandatory.
-
Hazards: The compound is a flammable liquid and vapor.[8][9] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, preferably under an inert atmosphere like nitrogen.[7]
-
First Aid:
Principle of Reaction: Fluorine-Activated Transesterification
The standard acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol.[10] This is a reversible equilibrium process.[11][12]
Transesterification using Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate operates on a related principle but with a significant kinetic advantage. The electron-withdrawing fluorine atoms adjacent to the ester carbonyl group create a strong dipole, rendering the carbonyl carbon significantly more electron-deficient (electrophilic) compared to non-fluorinated analogues.
This enhanced electrophilicity allows for nucleophilic attack by a target alcohol under milder conditions (e.g., lower temperatures, weaker catalysts) than typically required. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a new, potentially more complex ester and the release of methanol. This activation strategy is particularly valuable for synthesizing esters from precious or acid-sensitive alcohols where harsh conditions of traditional Fischer esterification are not viable.[1]
Experimental Workflow and Methodology
The following diagram outlines the general workflow for a typical transesterification reaction using Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 3. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]
- 4. METHYL 2,2,3,3-TETRAFLUORO-3-METHOXYPROPIONATE | 755-73-7 [sigmaaldrich.com]
- 5. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety Data Sheet [chemicalbook.com]
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- 7. biosynth.com [biosynth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
The Strategic Application of Methyl 2-methoxytetrafluoropropionate in Nucleophilic Addition Chemistry: A Guide for the Modern Chemist
In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the judicious incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. Methyl 2-methoxytetrafluoropropionate emerges as a versatile and highly reactive building block for the introduction of fluorinated motifs. The tetrafluoro substitution pattern significantly activates the ester carbonyl toward nucleophilic attack, rendering it an exceptional substrate for a variety of nucleophilic addition and acyl substitution reactions. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for its application in key synthetic transformations.
Understanding the Enhanced Reactivity: An Electronic Perspective
The synthetic utility of this compound is rooted in the powerful electron-withdrawing effects of the four fluorine atoms. This inductive effect polarizes the carbonyl carbon, making it significantly more electrophilic than its non-fluorinated counterparts. Consequently, this reagent readily undergoes nucleophilic acyl substitution with a broad range of nucleophiles, often under milder conditions than required for conventional esters.
The general mechanism proceeds through a classic addition-elimination pathway. A nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group, yielding the acylated product.
Caption: General mechanism of nucleophilic acyl substitution.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 10186-63-7 | [1] |
| Molecular Formula | C5H6F4O3 | [1] |
| Molecular Weight | 190.09 g/mol | [1] |
| Boiling Point | 159 °C | [2] |
| Density | 1.331 g/cm³ | [2] |
| Flash Point | 48 °C | [2] |
Handling and Storage: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. It is recommended to store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Application Notes and Exemplary Protocols
The heightened reactivity of this compound allows for its use in a variety of nucleophilic addition reactions. The following protocols are exemplary and may require optimization based on the specific substrate and desired outcome.
Amide Synthesis: A Facile Route to Fluorinated Amides
The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of fluorinated amides. These motifs are of significant interest in medicinal chemistry due to their unique conformational and electronic properties. The enhanced electrophilicity of the fluorinated ester often allows for lower reaction temperatures and shorter reaction times compared to the amidation of non-fluorinated esters.[3][4][5]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
HPLC method for the analysis and purification of "Methyl 2-methoxytetrafluoropropionate"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of Methyl 2-methoxytetrafluoropropionate
Introduction
This compound is a fluorinated ester of significant interest as a building block in organic synthesis, particularly for creating complex molecules in the pharmaceutical and agrochemical industries.[1] The presence of multiple fluorine atoms imparts unique chemical and physical properties that can enhance the biological activity and metabolic stability of parent compounds. Consequently, robust analytical methods are essential to ensure the purity of this key intermediate and to purify it from reaction mixtures.
This application note provides a comprehensive guide to the analysis and purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a Senior Application Scientist, this guide moves beyond a simple recitation of parameters to explain the underlying scientific rationale for each methodological choice, ensuring researchers can adapt and troubleshoot the method effectively. We will cover both analytical-scale purity assessment and a scalable protocol for preparative purification.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful HPLC method development. The key characteristics of this compound (focusing on CAS 755-73-7) are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | [2] |
| CAS Number | 755-73-7 | [1][2][3] |
| Molecular Formula | C₅H₆F₄O₃ | [1][2][4] |
| Molecular Weight | 190.09 g/mol | [1][2][4] |
| LogP | 1.73 | [1][2] |
| Boiling Point | 159 °C | [1][3] |
| Density | 1.331 g/cm³ | [1][3] |
The LogP value of 1.73 indicates moderate lipophilicity, making the compound well-suited for reversed-phase chromatography.[1][2] The molecule lacks a significant chromophore, necessitating UV detection at low wavelengths.
Part 1: Analytical Method Development & Rationale
The goal of the analytical method is to provide a fast, accurate, and reproducible assessment of the compound's purity. The choices of column, mobile phase, and detector are critical and are based on the analyte's properties.
Causality Behind Experimental Choices
-
Mode of Separation: Reversed-Phase HPLC Given the compound's moderate lipophilicity and its identity as a small organic molecule, reversed-phase HPLC is the most logical choice. The separation will be governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.
-
Column Selection: The Stationary Phase A standard C18 column is a versatile starting point for many small molecules. However, for fluorinated compounds, specialized phases can offer unique and advantageous separation mechanisms. Fluorinated phases, such as a pentafluorophenyl (PFP) phase, can provide enhanced selectivity and sometimes longer retention times for halogenated compounds compared to traditional alkyl phases.[5] This alternative selectivity arises from dipole-dipole, π-π, and ion-exchange interactions that are different from the purely hydrophobic interactions of a C18 phase. For this protocol, we will proceed with a robust, high-performance C18 column, but recommend a PFP column as a primary alternative for troubleshooting difficult separations from closely related impurities.
-
Mobile Phase Selection: Elution & Peak Shape The mobile phase consists of a strong organic solvent (acetonitrile) and a weak aqueous solvent (water).
-
Acetonitrile (ACN) is chosen over methanol due to its lower UV cutoff, which is critical for detection at low wavelengths (210 nm). This minimizes baseline noise and improves sensitivity.
-
Acidic Modifier: The addition of a small amount of acid, such as phosphoric acid or formic acid, is crucial. It protonates any residual acidic silanol groups on the silica support, preventing undesirable interactions with the analyte and thereby improving peak symmetry. Phosphoric acid provides excellent buffering, while formic acid is volatile and the preferred choice for methods intended for mass spectrometry (MS) compatibility.[2]
-
-
Detection: Wavelength Selection this compound does not possess a strong UV-absorbing chromophore. The primary source of UV absorbance is the n→π* transition of the ester carbonyl group, which occurs at low wavelengths. Therefore, detection at 210 nm is recommended to achieve adequate sensitivity.[1] This necessitates the use of high-purity, HPLC-grade solvents to ensure a stable baseline.
Workflow for Method Development
The logical flow for developing a robust analytical method is depicted below. This process ensures that each parameter is optimized systematically.
Caption: A logical workflow for HPLC analytical method development.
Part 2: Analytical HPLC Protocol
This protocol provides a validated starting point for the routine analysis of this compound.
Equipment and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Solvent filtration apparatus.
-
Acetonitrile (HPLC or MS-grade).
-
Water (HPLC-grade or Milli-Q).
-
Formic Acid (FA) or Phosphoric Acid (H₃PO₄) (Reagent grade or higher).
-
This compound reference standard.
Recommended Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape; MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent with low UV cutoff. |
| Gradient | Isocratic | A simple isocratic run is often sufficient for purity checks. |
| Composition | 85% Mobile Phase B | Based on existing methods for good retention.[1][2] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion. |
| Detection | UV at 210 nm | Maximizes sensitivity for the ester carbonyl group.[1] |
| Run Time | 10 minutes | Allows for elution of the main peak and any late-eluting impurities. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
This stock solution can be further diluted as needed for linearity studies.
-
-
Sample Preparation:
-
Dissolve the crude or test material in acetonitrile to a nominal concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the mobile phase (85% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a solvent blank (acetonitrile) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution(s) for analysis.
-
Protocol Validation and Trustworthiness
To ensure this protocol is a self-validating system, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities or degradation products.
-
Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement among a series of measurements.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Solution Stability: Verifying that the analyte is stable in the chosen solvent for a specified period under standard laboratory conditions.[6]
Part 3: Preparative Purification Protocol
The analytical method serves as the foundation for developing a preparative method. The primary goal shifts from quantitation to the isolation of the target compound with high purity and recovery.[7]
Scaling from Analytical to Preparative HPLC
The transition involves increasing the amount of sample that can be processed per injection. This is achieved by increasing the column dimensions and adjusting the flow rate accordingly.
Caption: Workflow for scaling an HPLC method from analytical to preparative scale.
Recommended Preparative Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 21.2 x 150 mm, 5 µm | Significantly higher loading capacity. |
| Mobile Phase | Same as analytical | Maintains the established selectivity. |
| Composition | 85% Mobile Phase B (Isocratic) | Simplifies the purification process. |
| Flow Rate | ~21.2 mL/min | Scaled flow rate to maintain linear velocity. |
| Sample Solvent | Acetonitrile | A strong solvent to maximize sample solubility. |
| Sample Load | 50-200 mg per injection (to be optimized) | Dependent on the resolution between the target and impurities. |
| Detection | UV at 210 nm | For fraction triggering. |
| Fraction Collection | Trigger by UV signal threshold | Automated collection of the target peak. |
Flow Rate Scaling Calculation: The flow rate is scaled based on the square of the column radii: New Flow = Old Flow × (New Radius² / Old Radius²) New Flow = 1.0 mL/min × (10.6² / 2.3²) ≈ 21.2 mL/min
Step-by-Step Preparative Protocol
-
Sample Preparation for Loading Study:
-
Prepare a highly concentrated solution of the crude material in acetonitrile (e.g., 50-100 mg/mL).
-
-
System Setup and Equilibration:
-
Install the preparative column and flush the system with 100% acetonitrile before switching to the mobile phase.
-
Equilibrate the system with the 85% B mobile phase at the scaled flow rate (21.2 mL/min) until the baseline is stable.
-
-
Purification Run and Fraction Collection:
-
Inject the concentrated sample onto the preparative column.
-
Monitor the chromatogram and collect the eluent corresponding to the main peak into separate vessels. Modern preparative systems can automate this based on the UV signal rising above a set threshold.
-
-
Post-Purification Processing:
-
Analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
Remove the mobile phase solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
References
-
Pesek, J. J., & Matyska, M. T. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Jadhav, S. B., et al. (2015). Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. Retrieved from [Link]
- Google Patents. (2014). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from [Link]
-
Gill, H., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Dhumal, B. R., et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Knauer. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]
- 3. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]
- 4. This compound | C5H6F4O3 | CID 2775434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. warwick.ac.uk [warwick.ac.uk]
Application Notes and Protocols for the Scalable Synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Introduction: The Significance of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) is a valuable fluorinated ester intermediate. The presence of both a tetrafluoroethyl group and a methoxy group imparts unique physicochemical properties to molecules incorporating this moiety, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a sought-after building block in the synthesis of novel pharmaceuticals and agrochemicals. The scalability of its synthesis is therefore a critical factor for its broader application in drug discovery and development.
Proposed Industrial Synthesis Pathway
A logical and cost-effective industrial synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate can be envisioned in two primary stages, starting from the readily available industrial feedstock, hexafluoropropylene (HFP).
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-stage synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Detailed Protocols and Methodologies
Stage 1: Synthesis of Potassium 2,2,3,3-tetrafluoro-3-methoxypropionate
This stage involves the reaction of hexafluoropropylene with methanol in the presence of a strong base. This reaction is analogous to the known nucleophilic addition of alkoxides to perfluoroalkenes.
Protocol:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, a cooling jacket, a gas inlet, a liquid inlet, and a pressure gauge is required. The reactor must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging:
-
Charge the reactor with anhydrous methanol. The amount of methanol should be in stoichiometric excess relative to the hexafluoropropylene to be added.
-
Cool the reactor to 0-5 °C using the cooling jacket.
-
Slowly add a stoichiometric amount of a strong base, such as potassium hydroxide (KOH), to the methanol to form potassium methoxide in situ. The reaction is exothermic and should be carefully controlled.
-
-
Reaction with Hexafluoropropylene:
-
Pressurize the reactor with hexafluoropropylene gas to the desired pressure. The reaction pressure will influence the reaction rate.
-
Maintain the reaction temperature between 20-40 °C. The reaction is exothermic, and efficient cooling is crucial to prevent side reactions.
-
Stir the reaction mixture vigorously to ensure good gas-liquid mixing.
-
Monitor the reaction progress by measuring the uptake of hexafluoropropylene.
-
-
Work-up:
-
Once the reaction is complete, vent the excess hexafluoropropylene.
-
The resulting product, potassium 2,2,3,3-tetrafluoro-3-methoxypropionate, will be in the methanolic solution. This solution can be used directly in the next stage or the solvent can be removed under reduced pressure to isolate the salt.
-
Causality and Scientific Rationale:
The highly electrophilic nature of the double bond in hexafluoropropylene makes it susceptible to nucleophilic attack by the methoxide ion. The fluoride ion at the C2 position is subsequently eliminated, leading to the formation of the tetrafluoro-methoxy intermediate. The use of a polar aprotic solvent like methanol is advantageous for this type of reaction.
Stage 2: Fischer-Speier Esterification to Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
This classic esterification method is well-suited for the conversion of the carboxylate salt to the final methyl ester product. The Fischer-Speier esterification is a cost-effective and scalable method widely used in industry[1].
Protocol:
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a stirrer, a heating mantle, a condenser, and a temperature probe is suitable for this step.
-
Reagent Charging:
-
To the methanolic solution of potassium 2,2,3,3-tetrafluoro-3-methoxypropionate from Stage 1, add an excess of fresh anhydrous methanol.
-
Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid. The addition is exothermic and should be done with cooling.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for several hours.
-
The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of the carboxylic acid to the ester.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.
-
The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. The boiling point of the final product is approximately 159 °C[2].
-
Causality and Scientific Rationale:
The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the ester. Using an excess of methanol shifts the equilibrium towards the product side, maximizing the yield.
Key Process Parameters and Data
Table 1: Summary of Key Reaction Parameters for Scalable Synthesis
| Parameter | Stage 1: Methoxyfluorination | Stage 2: Esterification |
| Key Reagents | Hexafluoropropylene, Methanol, KOH | Potassium 2,2,3,3-tetrafluoro-3-methoxypropionate, Methanol, H₂SO₄ |
| Solvent | Methanol | Methanol |
| Temperature | 20-40 °C | 65-70 °C (Reflux) |
| Pressure | High Pressure (optimized for HFP uptake) | Atmospheric Pressure |
| Catalyst | Base (KOH) | Acid (H₂SO₄) |
| Reaction Time | Dependent on scale and pressure | Several hours (monitor by GC) |
| Typical Yield | High (expected >90%) | High (expected >95%) |
Safety Considerations for Industrial Scale-Up
-
Hexafluoropropylene (HFP): HFP is a colorless, odorless gas that is flammable and can form explosive mixtures with air. It is also a toxic gas. All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
-
Strong Bases and Acids: Potassium hydroxide and sulfuric acid are corrosive and can cause severe burns. Appropriate PPE, including gloves, goggles, and protective clothing, is essential.
-
Exothermic Reactions: Both the formation of potassium methoxide and the esterification reaction are exothermic. Proper temperature control and cooling systems are critical to prevent runaway reactions.
-
Pressure Operations: The first stage of the synthesis is conducted under high pressure, requiring a properly rated and maintained reactor and adherence to strict safety protocols for pressure systems.
Conclusion
The proposed two-stage synthesis route provides a robust and scalable pathway for the industrial production of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. By leveraging readily available starting materials and employing well-established reaction methodologies, this process is designed for efficiency and high yield. Careful optimization of reaction parameters and strict adherence to safety protocols will be paramount for successful and safe large-scale manufacturing of this important fluorinated intermediate.
References
- CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters - Google P
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - SIELC Technologies. (URL: [Link])
- EP0670294A2 - Process for making hexafluoropropane and perfluoropropane - Google P
- Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. (URL: not available)
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])
-
New derivatives of poly-hexafluoropropylene oxide from the corresponding alcohol | Request PDF - ResearchGate. (URL: [Link])
- EP0116417A2 - Method for the preparation of fluorinated ethers - Google P
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Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Publishing. (URL: [Link])
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Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate) - ResearchGate. (URL: [Link])
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (URL: [Link])
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (URL: [Link])
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchGate. (URL: [Link])
- US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google P
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Covalent Organic Frameworks for Adsorption of Per- and Polyfluoroalkyl Substances (PFAS) | ACS Applied Polymer Materials - ACS Publications. (URL: [Link])
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Preparation of Methoxy and Ethoxy Nonafluorobutanes | Request PDF - ResearchGate. (URL: [Link])
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
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Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF - ResearchGate. (URL: [Link])
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2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate - MDPI. (URL: [Link])
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Hexafluoropropylene | C3F6 | CID 8302 - PubChem - NIH. (URL: [Link])
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Application of Methyl 2-methoxytetrafluoropropionate in Advanced Coatings: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the application of Methyl 2-methoxytetrafluoropropionate as a novel additive in the development of advanced coatings. This guide delves into the underlying scientific principles, detailed application protocols, and robust characterization methodologies to harness the unique properties conferred by this fluorinated ester.
Introduction: The Strategic Advantage of Fluorination in Coatings
The incorporation of fluorine into polymer and coating chemistry has consistently led to materials with exceptional performance characteristics. The high electronegativity and low polarizability of the fluorine atom create strong carbon-fluorine bonds, imparting a unique combination of properties including superior chemical inertness, thermal stability, and low surface energy.[1] These attributes translate into coatings with enhanced durability, hydrophobicity, oleophobicity, and resistance to environmental degradation.[2][3]
This compound, a partially fluorinated ester, presents an innovative approach to achieving these desirable properties. Unlike fully fluorinated polymers, its structure offers a balance of fluorinated and non-fluorinated moieties, suggesting potential for improved compatibility and solubility in a wider range of resin systems. This guide will explore its use as a surface-modifying additive and a co-solvent in high-performance coating formulations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective incorporation into coating formulations.
| Property | Value | Reference |
| CAS Number | 10186-63-7 | [4] |
| Molecular Formula | C₅H₆F₄O₃ | |
| Molecular Weight | 190.09 g/mol | |
| Boiling Point | Not explicitly found for this isomer, but a similar isomer is 159°C. | |
| Density | Not explicitly found for this isomer, but a similar isomer is 1.331 g/cm³. | |
| Flash Point | Not explicitly found for this isomer, but a similar isomer is 48°C. | |
| Appearance | Colorless liquid (presumed) | |
| Purity (typical) | ≥ 98% | [4] |
Mechanism of Action in Coating Formulations
When introduced into a coating formulation, this compound is hypothesized to function through two primary mechanisms:
-
Surface Migration and Low Surface Energy: Due to the thermodynamic incompatibility between the fluorinated segments and the bulk of the organic resin, the fluorinated ester molecules are expected to migrate to the coating-air interface during the curing process.[1] This orientation presents a low-energy surface, leading to enhanced hydrophobicity and oleophobicity, which in turn contributes to anti-graffiti and easy-to-clean properties.[2][5]
-
Co-solvent and Flow/Leveling Agent: The partial polarity of the molecule may allow it to act as a compatible co-solvent in certain resin systems, potentially reducing the overall viscosity of the formulation. This can lead to improved flow and leveling characteristics, resulting in a smoother and more uniform final film.[6]
Application Protocols
The following protocols are provided as a starting point for researchers. Optimization of concentrations and curing conditions will be necessary for specific coating systems.
Protocol 1: Surface Modification of a Polyurethane Clear Coat
This protocol details the use of this compound as a surface-modifying additive to enhance the hydrophobicity and oleophobicity of a two-component polyurethane clear coat.
Materials:
-
Two-component aliphatic polyurethane clear coat (polyol and isocyanate components)
-
This compound
-
Appropriate solvent blend for the polyurethane system (e.g., a mix of esters and ketones)
-
Substrate panels (e.g., primed steel or aluminum)
-
Micropipette
-
Mechanical stirrer
-
Spray application equipment or film applicator
Procedure:
-
Preparation of the Polyurethane Base: In a suitable container, thoroughly mix the polyol component of the polyurethane clear coat with the recommended solvent blend until a homogenous solution is achieved.
-
Addition of this compound: While stirring, add this compound to the polyol component at varying concentrations (e.g., 0.5%, 1.0%, 2.0% by weight of the total resin solids). Continue stirring for a minimum of 15 minutes to ensure complete dispersion.
-
Activation of the Polyurethane: Add the isocyanate component to the mixture in the stoichiometric ratio recommended by the manufacturer. Mix thoroughly for 5-10 minutes.
-
Application: Apply the formulated coating to the substrate panels using a spray gun or a film applicator to achieve a consistent dry film thickness.
-
Curing: Allow the coated panels to cure according to the manufacturer's instructions (e.g., ambient cure for 7 days or forced cure at 60°C for 30 minutes).
Workflow for Polyurethane Surface Modification:
Caption: Workflow for incorporating this compound into a polyurethane coating.
Protocol 2: Evaluation as a Co-Solvent in an Epoxy Primer
This protocol investigates the effect of this compound as a co-solvent on the viscosity and application properties of a two-component epoxy primer.
Materials:
-
Two-component epoxy primer (resin and hardener components)
-
This compound
-
Primary solvent for the epoxy system (e.g., xylene, MEK)
-
Viscometer (e.g., Brookfield or cone and plate)
-
Substrate panels
-
Brush or roller for application
Procedure:
-
Baseline Formulation: Prepare a control batch of the epoxy primer by mixing the resin and hardener components with the primary solvent according to the manufacturer's specifications.
-
Experimental Formulations: Prepare a series of experimental batches where a portion of the primary solvent (e.g., 5%, 10%, 15% by weight) is replaced with this compound.
-
Viscosity Measurement: Measure the initial viscosity of the control and experimental formulations using a viscometer at a constant temperature.
-
Application and Observation: Apply the different formulations to substrate panels and observe the application characteristics, paying attention to ease of application, flow, and leveling.
-
Curing and Film Evaluation: Allow the coatings to cure fully. Visually inspect the dried films for any defects such as pinholes, craters, or orange peel.
Performance Characterization and Testing
To validate the efficacy of this compound in enhancing coating performance, a series of standardized tests should be conducted.
Surface Properties Evaluation
-
Contact Angle Measurement: This is a critical test to quantify the hydrophobicity and oleophobicity of the cured coating.[7][8]
-
Protocol: Use a goniometer to measure the static contact angle of deionized water and diiodomethane droplets on the surface of the cured coatings. Higher contact angles indicate lower surface energy and improved repellency.
-
-
Surface Energy Calculation: The Owens, Wendt, Rabel, and Kaelble (OWRK) method can be used to calculate the surface energy of the coating based on the contact angle measurements of polar and non-polar liquids.[9]
Mechanical and Durability Testing
A range of ASTM standard tests should be employed to assess the mechanical integrity of the coatings.[10][11]
| Test | ASTM Standard | Purpose |
| Adhesion | ASTM D3359 (Tape Test), ASTM D4541 (Pull-off Adhesion) | To evaluate the adhesion of the coating to the substrate.[12][13] |
| Impact Resistance | ASTM D2794 | To determine the coating's resistance to rapid deformation.[10][13] |
| Hardness | ASTM D3363 (Pencil Hardness) | To assess the surface hardness and scratch resistance. |
| Abrasion Resistance | ASTM D4060 (Taber Abrasion) | To measure the coating's resistance to wear.[13] |
Chemical Resistance Testing
-
Protocol: Spot tests can be conducted by applying various chemicals (e.g., acids, bases, solvents) to the coated surface for a specified duration.[14][15][16] The coating is then visually assessed for any signs of degradation, such as blistering, discoloration, or loss of adhesion.[14][15]
Experimental Workflow for Coating Characterization:
Caption: Workflow for the characterization of coatings containing this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound holds significant promise as a multifunctional additive for advanced coatings. Its unique chemical structure suggests the potential to enhance surface properties, such as hydrophobicity and oleophobicity, while also potentially improving application characteristics. The protocols and testing methodologies outlined in this guide provide a robust framework for researchers to explore and validate the benefits of this novel fluorinated compound in their own coating systems. Further research and optimization are encouraged to fully unlock its potential in creating next-generation, high-performance coatings.
References
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ASTM International. (n.d.). ASTM Coating Testing Standards. High Performance Coatings. Retrieved from [Link]
-
Cheng, L., & Liu, Y. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Retrieved from [Link]
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Droplet Lab. (2026). Surface Energy Measurement: The Definitive Guide. Retrieved from [Link]
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MDPI. (n.d.). A Simple and Convenient Method for Preparing Fluorine-Free Durable Superhydrophobic Coatings Suitable for Multiple Substrates. Retrieved from [Link]
-
ASTM International. (2022). Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. Retrieved from [Link]
-
Charter Coating. (n.d.). Chemical Resistance. Retrieved from [Link]
-
ResearchGate. (2023). A Simple and Convenient Method for Preparing Fluorine-Free Durable Superhydrophobic Coatings Suitable for Multiple Substrates. Retrieved from [Link]
-
ResearchGate. (2025). Major considerations for using surface energy models as a tool for surface modification and adhesion improvement purposes. Retrieved from [Link]
- Google Patents. (n.d.). US9376527B2 - Fluorinated polyurethane composition.
-
Crest Chemicals. (2025). Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM Coating Adhesion Testing. Retrieved from [Link]
-
FPU Coatings. (n.d.). Coatings FPU fluorinated polyurethane. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chapter 5: Fluorinated Specialty Chemicals – Fluorinated Copolymers for Paints and Perfluoropolyethers for Coatings. Retrieved from [Link]
-
Infinita Lab. (2025). Top 20 Coating Testing Methods: Best Guide to Material. Retrieved from [Link]
-
P1 Smart Repairs. (n.d.). What is ASTM Tested Coatings and Why It Matters. Retrieved from [Link]
-
American Coatings Association. (2008). Fluoropolymers for Coating Applications. Retrieved from [Link]
-
ResearchGate. (2023). An ASTM Standard for Quantitative Scratch Adhesion Testing of Thin, Hard Ceramic Coatings. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ТOO «Институт органического синтеза и углехимии РК». Retrieved from [Link]
- Google Patents. (n.d.). WO1998044015A1 - Transparent fluorinated polyurethane coating compositions and methods of use thereof.
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Application Notes and Protocols for Studying the Reaction Kinetics and Mechanism of Methyl 2-methoxytetrafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) is a fluorinated ester of significant interest due to its unique chemical properties imparted by the presence of multiple fluorine atoms. These properties, including altered electronic effects and potential for unusual reaction pathways, make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. Understanding the kinetics and mechanisms of its reactions is paramount for optimizing synthetic routes, predicting product distributions, and ensuring process safety.
This guide provides a comprehensive overview of the theoretical and practical aspects of studying the reaction kinetics and mechanisms of Methyl 2-methoxytetrafluoropropionate. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at elucidating the reactivity of this versatile compound.
Mechanistic Considerations: A Dichotomy of Reaction Pathways
A key feature of the reactivity of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, particularly with amine nucleophiles, is the competition between two distinct mechanistic pathways:
-
Nucleophilic Acyl Substitution (SNAc): This is the classical reaction pathway for esters, leading to the formation of an amide and methanol. The reaction proceeds through a tetrahedral intermediate.[1]
-
Bimolecular Alkyl Nucleophilic Substitution (BAl2 or SN2-type): An unexpected and intriguing alternative pathway involves the nucleophilic attack of the amine at the methyl group of the ester, resulting in a methyl transfer to the amine and the formation of the corresponding carboxylate salt. This SN2-type reaction is highly dependent on the reaction conditions.
The prevalence of the BAl2 pathway is reportedly favored under solvent-free conditions and at elevated temperatures . This suggests that in the gas phase or neat liquid phase, the methyl transfer reaction can become a significant, or even the dominant, pathway. The electron-withdrawing fluorine atoms likely play a crucial role in activating the methyl group for nucleophilic attack.
Visualizing the Competing Mechanisms
Protocols for Kinetic Investigation
Due to the lack of published kinetic data for this compound, the following protocols are designed as a starting point for a comprehensive investigation. The choice of method will depend on the specific reaction being studied (e.g., aminolysis, hydrolysis, pyrolysis) and the available analytical instrumentation.
General Experimental Setup for Kinetic Studies
A typical setup for a kinetic study involves a temperature-controlled reactor equipped with a means for efficient mixing and sampling.[2]
Protocol 1: Kinetic Analysis of Aminolysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for monitoring the reaction of this compound with an amine, particularly under conditions where both the reactants and products are volatile.
Objective: To determine the rate law, rate constants, and activation energy for the aminolysis of this compound.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
High-purity solvent (if not conducting a solvent-free reaction)
-
Internal standard (a stable compound not expected to react, with a distinct retention time)
-
Quenching solution (e.g., a dilute acid in a suitable solvent to stop the reaction)
-
GC-MS instrument with a suitable capillary column (e.g., a mid-polarity column)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, the amine, and the internal standard in the chosen solvent (if applicable) at known concentrations.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, bring the solution of the amine (or the neat amine for a solvent-free reaction) to the desired temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution (or the neat ester). Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a pre-heated syringe.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution and the internal standard.
-
-
GC-MS Analysis:
-
Analyze the quenched samples by GC-MS. The method should be optimized to achieve good separation of the ester, amine, amide product, methylated amine product, and the internal standard.[3]
-
Develop a calibration curve for each analyte relative to the internal standard to allow for quantitative analysis.
-
-
Data Analysis:
-
From the GC-MS data, determine the concentrations of the reactants and products at each time point.
-
Plot the concentration of the limiting reactant versus time.
-
Use integrated rate laws or the method of initial rates to determine the order of the reaction with respect to each reactant and the overall rate constant (k).[4]
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[5]
-
Expected Data Output:
| Time (s) | [Ester] (M) | [Amine] (M) | [Amide] (M) | [Methylated Amine] (M) |
| 0 | C0,ester | C0,amine | 0 | 0 |
| t1 | C1,ester | C1,amine | C1,amide | C1,methyl-amine |
| t2 | C2,ester | C2,amine | C2,amide | C2,methyl-amine |
| ... | ... | ... | ... | ... |
Protocol 2: In Situ Kinetic Monitoring by 1H and 19F NMR Spectroscopy
NMR spectroscopy is a powerful tool for in situ monitoring of reactions, providing real-time concentration data without the need for sampling and quenching.[6] This is particularly advantageous for reactions at high temperatures or pressures.
Objective: To continuously monitor the concentrations of reactants and products and to elucidate the reaction mechanism.
Materials:
-
This compound
-
Amine of interest
-
Deuterated solvent (if applicable)
-
NMR tube suitable for the reaction temperature
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation:
-
In an NMR tube, combine known amounts of this compound, the amine, and the deuterated solvent (if used).
-
-
NMR Experiment Setup:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire a series of 1H and 19F NMR spectra at regular time intervals. The 19F NMR will be particularly useful for monitoring the disappearance of the starting ester and the formation of the carboxylate product.
-
-
Data Acquisition and Processing:
-
The disappearance of the methoxy and methyl ester proton signals in the 1H NMR spectrum, and the appearance of new signals corresponding to the amide and methylated amine products, can be integrated to determine their relative concentrations over time.
-
Similarly, the 19F NMR signals of the starting material and the carboxylate product can be monitored.
-
-
Data Analysis:
-
Normalize the integrals of the peaks corresponding to the reactants and products to an internal standard or to the total integral of a specific region of the spectrum.
-
Plot the normalized integrals (proportional to concentration) versus time.
-
Apply the appropriate integrated rate laws to determine the rate constants.
-
Expected Data Output:
A series of stacked NMR spectra showing the change in peak intensities over time, from which concentration vs. time plots for each species can be generated.
Hydrolysis and Pyrolysis: Preliminary Considerations
While the primary focus of this guide is on nucleophilic substitution reactions, the stability of this compound towards hydrolysis and pyrolysis is also of significant interest.
-
Hydrolysis: Fluorinated esters can exhibit altered rates of hydrolysis compared to their non-fluorinated analogs. The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Kinetic studies of hydrolysis can be performed using techniques similar to those described above, often by monitoring the formation of the carboxylic acid and methanol.
-
Pyrolysis: The thermal decomposition of fluorinated compounds can lead to the formation of a complex mixture of products. Understanding the pyrolysis mechanism is crucial for assessing the thermal stability and potential environmental impact of these compounds. Studies on the pyrolysis of fluoropolymers suggest that they can be a source of halogenated organic acids in the environment.[7] Investigating the pyrolysis of this compound would likely involve high-temperature reactors coupled with analytical techniques such as GC-MS or Fourier-transform infrared spectroscopy (FTIR) to identify the decomposition products.
Conclusion and Future Directions
The reaction kinetics and mechanisms of this compound present a fertile ground for research. The competition between SNAc and BAl2 pathways offers a fascinating case study in the influence of electronic effects and reaction conditions on reactivity. The protocols outlined in this guide provide a robust framework for initiating such investigations.
Future work should focus on:
-
Systematic kinetic studies with a range of nucleophiles to build a comprehensive reactivity profile.
-
Computational modeling to provide theoretical insights into the transition states and energy barriers of the competing reaction pathways.[8]
-
Detailed product analysis under various conditions to fully characterize the reaction outcomes.
-
Investigation of the catalytic potential for selectively promoting one reaction pathway over the other.
By systematically applying the principles and protocols described herein, researchers can unlock a deeper understanding of the chemistry of this compound, paving the way for its more effective utilization in the development of new technologies.
References
- G. V. D. Tiers. (1960). The BAl2 Mechanism of Ester Reactions: A New and Unexpected Methyl Transfer from a Fluorinated Ester to an Amine. Journal of the American Chemical Society, 82(21), 5513–5515.
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 43(5), 591–601.
- Lily, M., et al. (2014). Kinetics, mechanism and thermochemistry of the gas phase reactions of CF3CH2OCH2CF3 with OH radicals: A theoretical study. Journal of Fluorine Chemistry, 161, 51–59.
-
Frey Research Group. (2024). NMR kinetic studies. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
- Ellis, J. T., et al. (2011). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise.
- Zeki, N. S. A. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42.
-
S. A. G. (2020, September 25). Kinetic study of Ester hydrolysis [Video]. YouTube. [Link]
-
UMCS. (n.d.). DETERMINATION OF REACTION RATE CONSTANT AND ACTIVATION ENERGY. Retrieved from [Link]
-
ResearchGate. (2025). Variation of activation energy (using initial rates and rate constant data) with molar volume of anhydride reagent for reaction with Scots (circles) (dotted line) and Corsican pine (squares). [Link]
- E. S. et al. (2015). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides.
- McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- Ellis, D. A., et al. (2001). Pyrolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
-
Cantera. (n.d.). Rate Constant Parameterizations. Retrieved from [Link]
- Foon, R., & Kaufman, M. (1974). Kinetics of Gaseous Fluorine Reactions. DTIC.
- Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
-
ResearchGate. (2025). Rate Constants for the Reactions between OH and Perfluorinated Alkenes. [Link]
-
ResearchGate. (2022). Calculated Reaction Rate Coefficients (k) and Activation Energies (E a )... [Link]
- ACS Publications. (2018). In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions.
-
ResearchGate. (2025). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. [Link]
- Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS.
- El Idrissi, M., et al. (2019). A DFT computational study on the molecular mechanism of reaction between methyl 3-hydroxy-3-methyl-2 methylene butanoate and (E). Rhazes: Green and Applied Chemistry, 7, 1-13.
- RSC Publishing. (n.d.). A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase.
- PubMed Central. (2022).
- MDPI. (2021).
- RSC Publishing. (n.d.).
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- MDPI. (n.d.). Fabrication of Highly Sensitive Conformal Temperature Sensors on Stainless Steel via Aerosol Jet Printing.
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Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of Methyl 2-methoxytetrafluoropropionate
Abstract
Methyl 2-methoxytetrafluoropropionate is a fluorinated ester of growing importance as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique electronic and steric properties, imparted by the fluorine atoms, make it a valuable synthon, but also present distinct challenges for reaction monitoring.[1] This guide provides a comprehensive overview of robust analytical techniques for monitoring chemical transformations involving this compound. We present detailed protocols for in-situ Fourier Transform Infrared (FTIR) spectroscopy, quantitative Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and offline chromatographic methods (GC-MS and HPLC). By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, chemists, and process development professionals aiming to achieve precise reaction control, optimize yields, and ensure product purity.
Introduction to this compound
This compound is a specialty chemical reagent used in diverse synthetic applications.[1] The presence of four fluorine atoms significantly influences its reactivity, often enhancing the biological activity or stability of target molecules.[1] Monitoring its reactions is crucial for understanding kinetics, identifying intermediates, and controlling the formation of byproducts.
It is critical to distinguish between the two common isomers, as their reactivity and spectral properties may differ:
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) [2]
-
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) [3]
This application note will focus on Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7), hereafter referred to as M2MTP. The principles and techniques described herein are broadly applicable to its isomer with appropriate methodological adjustments.
Table 1: Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7)
| Property | Value | Source |
| Molecular Formula | C₅H₆F₄O₃ | [2] |
| Molecular Weight | 190.09 g/mol | [2] |
| Boiling Point | 159 °C | [1][4] |
| Density | 1.331 g/cm³ | [1] |
| Flash Point | 48 °C | [4] |
| LogP | 1.73 | [2] |
| Appearance | Colorless to Yellow Liquid |
Representative Reaction: Amidation of M2MTP
To illustrate the application of various monitoring techniques, we will use the amidation of M2MTP with a primary amine (e.g., benzylamine) as a model reaction. This reaction involves the nucleophilic acyl substitution at the ester carbonyl, displacing the methoxy group to form an amide and methanol as a byproduct. Monitoring this transformation requires differentiating the starting ester from the resulting amide product.
Caption: Model amidation reaction workflow.
In-Situ Real-Time Monitoring with FTIR Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for continuous monitoring of reaction progress without sampling. The technique tracks the concentration of functional groups by measuring their characteristic infrared absorptions.[5]
Principle: The key to monitoring the amidation of M2MTP is to track the change in the carbonyl (C=O) stretching frequency. Esters typically exhibit a strong C=O stretch around 1750-1735 cm⁻¹, while amides absorb at a lower frequency, generally between 1690-1630 cm⁻¹.[5][6] By monitoring the decrease in the ester's carbonyl peak and the simultaneous increase in the amide's carbonyl peak, a real-time reaction profile can be generated.
Protocol 3.1: In-Situ FTIR Reaction Monitoring
-
System Setup:
-
Equip the reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe (e.g., Diamond or Silicon ATR). A Diamond ATR is chosen for its broad chemical and thermal resistance.
-
Connect the probe to the FTIR spectrometer via a light conduit.
-
Ensure the reaction setup allows for proper stirring to maintain a homogeneous mixture at the probe's surface.
-
-
Background Spectrum Acquisition:
-
Charge the reactor with the solvent and the amine reactant.
-
Bring the mixture to the desired reaction temperature.
-
Collect a background spectrum. This is a critical step to subtract spectral features of the solvent and starting materials that do not change during the reaction.
-
-
Reaction Initiation and Data Collection:
-
Initiate the reaction by adding M2MTP to the vessel.
-
Immediately begin spectral acquisition. Collect spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction.[7]
-
-
Data Analysis:
-
Identify the characteristic C=O peak for M2MTP (reactant, ~1750 cm⁻¹) and the C=O peak for the amide product (~1650 cm⁻¹).
-
Plot the absorbance (or peak area) of these two peaks against time.
-
The resulting trend curves provide a qualitative or semi-quantitative profile of the reaction kinetics, showing the consumption of the starting material and formation of the product.[5] For full quantification, a calibration model using standards of known concentrations would be required.[8]
-
Caption: Workflow for in-situ FTIR reaction monitoring.
Quantitative Analysis by ¹⁹F and ¹H NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of fluorinated compounds.[9] Its high resolution and the 100% natural abundance of the ¹⁹F nucleus make it particularly well-suited for analyzing reactions involving M2MTP.[10][11]
Principle: The chemical environment of the fluorine and hydrogen nuclei in M2MTP is distinct from that in the amide product.
-
¹⁹F NMR: The fluorine atoms in M2MTP will have a characteristic chemical shift. Upon conversion to the amide, the electronic environment around the fluorine atoms changes, leading to a new, distinct signal for the product. ¹⁹F NMR offers a very clean background, as endogenous compounds rarely contain fluorine.[12]
-
¹H NMR: The methoxy group protons (-OCH₃) of the M2MTP ester (a singlet) will disappear as the reaction progresses, while the protons on the amine and the newly formed methanol byproduct will give rise to new signals.
By integrating the signals corresponding to the reactant and product, and comparing them to a known amount of an internal standard, the precise concentration of each species can be determined over time.[13]
Protocol 4.1: NMR Sample Preparation and Analysis
-
Reaction Sampling (Quenching):
-
At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to stop the reaction and prepare it for analysis. The choice of solvent depends on the solubility of the reaction components.
-
-
Internal Standard Addition:
-
Prepare a stock solution of a suitable internal standard. The standard must be inert to the reaction conditions, soluble in the NMR solvent, and have signals that do not overlap with reactant or product signals.
-
For ¹⁹F NMR , a common standard is trifluorotoluene.[10]
-
For ¹H NMR , a common standard is 1,3,5-trimethoxybenzene or dimethyl sulfone.
-
Add a precise volume of the internal standard stock solution to the quenched sample.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra. For quantitative results, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the nuclei of interest) to allow for full magnetization recovery.
-
-
Data Analysis and Quantification:
-
Integrate the area of a characteristic peak for the reactant (e.g., the -OCH₃ singlet in ¹H NMR), the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point using the following formula:
Concentrationₓ = (Integralₓ / Nₓ) * (Molesₛₜₔ / Integralₛₜₔ) * (1 / Volumeₐₗᵢᵩᵤₒₜ)
Where:
-
Integralₓ is the integration value of the peak for species X.
-
Nₓ is the number of nuclei giving rise to that peak (e.g., 3 for a -CH₃ group).
-
Molesₛₜₔ is the moles of the internal standard added.
-
Integralₛₜₔ is the integration value of the peak for the internal standard.
-
Volumeₐₗᵢᵩᵤₒₜ is the volume of the reaction aliquot taken.
-
Caption: Workflow for quantitative NMR analysis.
Offline Monitoring by Chromatography
Chromatographic methods are ideal for separating complex mixtures and providing detailed quantitative information about reaction components, including reactants, products, and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Given M2MTP's boiling point of 159 °C, it is amenable to GC analysis.
Causality & Considerations:
-
Column Choice: Fluorinated compounds can be reactive. An inert capillary column, such as a mid-polarity phase (e.g., DB-624) or a wax-based phase, is often preferred to minimize on-column degradation that can occur with standard polysiloxane phases.[14]
-
Derivatization: While M2MTP and its amide product may be directly analyzable, derivatization of any polar byproducts (like unreacted starting amine if it has low volatility) might be necessary to improve peak shape and thermal stability.[15]
-
Ionization: Standard Electron Ionization (EI) may cause extensive fragmentation of fluorinated molecules, sometimes preventing the observation of the molecular ion.[16] Soft ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be invaluable for confirming molecular weights of unknown byproducts or intermediates.[16]
Protocol 5.1.1: GC-MS Analysis
-
Sample Preparation:
-
Withdraw and quench a reaction aliquot as described in the NMR protocol (4.1).
-
Dilute the quenched sample further with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Add an internal standard (e.g., a higher molecular weight alkane or ester not present in the reaction).
-
-
GC-MS Conditions:
-
Injector: 250 °C, Split/Splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This program should be optimized based on the volatility of the specific reactants and products.[15]
-
MS Detector: Scan range m/z 40-500. Use selected ion monitoring (SIM) for higher sensitivity if target ions are known.
-
-
Data Analysis:
-
Generate a calibration curve for the reactant and product using authentic standards.
-
Determine the concentration of each component in the reaction aliquots by comparing their peak areas to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly useful for less volatile compounds or those that are thermally unstable. A reverse-phase HPLC method has been reported for the analysis of M2MTP.[2]
Causality & Considerations:
-
Column Choice: A C18 column (e.g., Newcrom R1) is effective for separating moderately lipophilic compounds like M2MTP.[2]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a standard choice for reverse-phase chromatography. Formic acid is preferred for MS compatibility.[2]
-
Detector: A UV detector is suitable if the reactants and products contain a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is required.
Protocol 5.2.1: HPLC Analysis
-
Sample Preparation:
-
Prepare and quench the reaction aliquot.
-
Dilute with the mobile phase to ensure compatibility with the HPLC system.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC Conditions (adapted from SIELC Technologies): [2]
-
Column: Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a suitable wavelength (if applicable) or MS.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
As with GC-MS, use a calibration curve generated from pure standards to quantify the concentration of reactants and products over time.
-
Comparative Analysis of Monitoring Techniques
The choice of analytical technique depends on the specific requirements of the study, such as the need for real-time data, quantitative accuracy, and available instrumentation.
Table 2: Comparison of Analytical Techniques for Monitoring M2MTP Reactions
| Feature | In-Situ FTIR | qNMR (¹⁹F/¹H) | GC-MS | HPLC |
| Data Type | Real-time, continuous | Offline, time-point | Offline, time-point | Offline, time-point |
| Quantification | Semi-quantitative (qualitative without calibration) | Highly quantitative | Highly quantitative (with calibration) | Highly quantitative (with calibration) |
| Structural Info | Functional groups only | Detailed molecular structure | Fragmentation pattern, MW | Retention time, MW (with MS) |
| Sample Prep | None (immersion probe) | Quenching, dilution, standard addition | Quenching, dilution, standard addition | Quenching, dilution, filtration |
| Key Advantage | Non-invasive, real-time kinetics | High specificity for fluorinated species, no calibration needed for relative % | High separation efficiency for complex mixtures | Broad applicability for non-volatile/unstable compounds |
| Key Limitation | Overlapping peaks, requires clear spectral window | Offline, lower throughput | Potential for compound degradation | Requires chromophore or specialized detector |
Conclusion
Effectively monitoring reactions involving this compound is achievable through a multi-modal analytical approach. In-situ FTIR provides invaluable real-time kinetic insights, allowing for immediate process control. Quantitative ¹⁹F and ¹H NMR offer unparalleled structural confirmation and accurate concentration measurements without the need for extensive calibration. Finally, offline GC-MS and HPLC methods provide robust separation and quantification of all reaction components, crucial for purity assessment and impurity profiling. By selecting the appropriate technique or combination of techniques, researchers can gain a comprehensive understanding of their reaction system, leading to improved process development, higher yields, and greater product quality in the synthesis of advanced fluorinated molecules.
References
- Benchchem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
-
SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
Shishova, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]
-
Shishova, N., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
Neves, R. C., et al. (2011). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions. Energy & Fuels, ACS Publications. Retrieved from [Link]
-
Wills, G. (2023, July 27). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. Retrieved from [Link]
- Li, Y., et al. (2012). Analysis of Perfluoro-carboxylic Acid Fluorides by Gas Chromatography/Mass Spectrometry. Chinese Journal of Analytical Chemistry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Madarász, J., et al. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis. MDPI. Retrieved from [Link]
-
Mettler-Toledo. (2016, September 2). In Situ FTIR Reaction Monitoring. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Retrieved from [Link]
- ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Brock University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Wang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Munoz, G., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
Sources
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- 3. This compound | C5H6F4O3 | CID 2775434 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 2-methoxytetrafluoropropionate" synthesis
Technical Support Center: Methyl 2-methoxytetrafluoropropionate Synthesis
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of this compound (CAS 10186-63-7). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry and provide actionable, field-proven insights to help you diagnose and resolve common issues.
Section 1: Understanding the Core Synthesis Pathway
This compound is a highly functionalized fluorinated ester. The presence of four fluorine atoms and a methoxy group on a short carbon chain creates a unique electronic environment that demands careful control over reaction conditions. While several synthetic routes exist for fluorinated esters, a common and direct pathway to the 2-methoxy isomer involves the nucleophilic ring-opening of hexafluoropropylene oxide (HFPO) with methanol.
The reaction is typically initiated by a nucleophile, often a fluoride ion or the methoxide itself, which attacks the epoxide ring of HFPO. This process, if controlled correctly, leads to the formation of an intermediate acyl fluoride, which then rapidly reacts with methanol to yield the desired methyl ester product.
General Experimental Workflow
The following diagram outlines the typical workflow for this synthesis. Each stage presents potential pitfalls that can contribute to yield loss, which we will address in the subsequent troubleshooting section.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section is structured to help you systematically diagnose the cause of low yield in your experiment.
Q1: My overall yield is very low (<30%). Where should I begin my investigation?
Low yields are often traced back to fundamental errors in setup or reagent quality. Before investigating complex side reactions, always verify the basics. This is the most common area for yield loss and the easiest to rectify.
-
Reagent Purity: The primary culprit is often water. Water in your methanol can react with the acyl fluoride intermediate faster than methanol, leading to the formation of the carboxylic acid byproduct and consuming your starting material. It can also drive the reverse reaction in classic esterifications[1].
-
Action: Use freshly opened anhydrous methanol or dry your methanol over activated 3Å molecular sieves for at least 24 hours.
-
-
Reaction Setup: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Moisture from the air can be a significant source of water contamination. All glassware must be rigorously flame- or oven-dried[2].
-
Stoichiometry: Carefully re-check your calculations for all reagents. An incorrect molar ratio of HFPO to methanol can lead to incomplete conversion[2].
-
Mechanical Losses: Be mindful of product loss during transfers between glassware, extractions, and drying steps. These seemingly small losses are cumulative and can significantly impact the final isolated yield[2][3].
Q2: I've confirmed my setup is anhydrous and my calculations are correct, but the yield is still poor. Could it be the reaction conditions?
Yes. The high reactivity of fluorinated compounds means that conditions like temperature and reaction time must be precisely controlled.
-
Temperature Control: The ring-opening of HFPO can be exothermic. Running the reaction at too high a temperature can promote side reactions, such as the isomerization of HFPO to hexafluoroacetone (HFA) in the presence of certain catalysts[4].
-
Action: Begin the addition of reagents at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature. Monitor the internal temperature throughout the reaction.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion[1]. Conversely, excessively long reaction times can allow for the slow formation of side products or product decomposition.
-
Action: Monitor the reaction progress using an appropriate analytical technique. ¹⁹F NMR is ideal for this as you can track the disappearance of the HFPO signals and the appearance of the product signals. TLC or GC can also be used.
-
-
Catalyst Issues: If using a catalyst (like a fluoride source to initiate ring-opening), its activity is crucial.
-
Action: Ensure the catalyst is fresh and has been stored correctly. For solid catalysts, ensure adequate stirring to maintain a good suspension.
-
The following table summarizes the impact of key reaction parameters.
| Parameter | Issue if Too Low | Issue if Too High | Recommended Action |
| Temperature | Very slow reaction rate; incomplete conversion. | Increased side reactions (e.g., isomerization)[4]; evaporation of volatile reagents. | Start at 0°C and allow to warm to room temperature. Monitor internal temperature. |
| Reaction Time | Incomplete conversion of starting material. | Formation of degradation or side products. | Monitor reaction progress via ¹⁹F NMR or GC until starting material is consumed. |
| Methanol | Incomplete reaction; unreacted HFPO remains. | Can make product isolation more difficult; generally well-tolerated. | Use a slight excess (1.1-1.5 equivalents) of methanol. |
| Stirring Rate | Poor mixing, leading to localized "hot spots" and side reactions. | Can cause splashing; generally not an issue. | Ensure vigorous, efficient stirring throughout the reaction. |
Q3: My reaction seems to work (crude analysis looks promising), but I lose most of the product during workup and purification. What's going wrong?
This is a common and frustrating problem. Fluorinated esters can have unique physical properties that complicate their isolation.
-
Hydrolysis During Workup: The product, an ester, can be hydrolyzed back to the carboxylic acid, especially if the aqueous washes are basic or if the contact time is prolonged[1][5]. The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide[6][7].
-
Action: Perform aqueous washes quickly with neutral or slightly acidic water (e.g., dilute HCl, pH 4-5). Avoid basic solutions (e.g., sodium bicarbonate) unless you are specifically trying to remove acidic impurities, and do so quickly at low temperatures.
-
-
Losses During Distillation: Fluorinated compounds can sometimes form azeotropes with common solvents or have unexpected volatility.
-
Action: Ensure you are using an efficient vacuum and a well-insulated distillation column. If you suspect an azeotrope, try removing the solvent under high vacuum at a low temperature before attempting fractional distillation.
-
-
Contamination with Fluoride Ions: Trace fluoride ions in the final product can affect its stability and downstream applications.
-
Action: A patented method for purifying similar fluorinated esters involves distillation in the presence of an organic base, such as tri-n-butylamine, which can sequester problematic fluoride ions[8].
-
Section 3: Troubleshooting Decision Tree & Advanced FAQs
Troubleshooting Flowchart
Use this decision tree to guide your troubleshooting process from the initial observation of low yield to a specific corrective action.
Caption: A decision tree for troubleshooting low yield.
Advanced FAQs
-
Q4: I see multiple products in my crude ¹⁹F NMR. What are they likely to be? This indicates the presence of side reactions. Besides the unreacted starting material and the desired product, you may be observing the formation of the isomeric product, Methyl 3-methoxytetrafluoropropionate[9]. This can arise if the initial nucleophilic attack on HFPO occurs at the other carbon atom. Another possibility is the formation of hexafluoroacetone (HFA)-derived products if HFPO isomerization occurs[4]. Comparing your spectra to literature values or standards is the best way to identify these byproducts.
-
Q5: How can I drive the reaction equilibrium towards the product? This question is more relevant for classic Fischer esterification, which is a reversible reaction[3]. The HFPO ring-opening pathway is generally considered irreversible. However, if you are using an esterification route starting from 2-methoxytetrafluoropropionic acid, Le Chatelier's principle is key[10][11]. You can:
-
Q6: Could my product be decomposing on my silica gel column? It's possible. Fluorinated esters can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis or other degradation pathways[2]. If you must use column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in your eluent system. However, fractional distillation under vacuum is the preferred method for purifying this compound.
Section 4: Key Experimental Protocols
Protocol 1: Anhydrous Methanol Preparation
Objective: To remove trace water from methanol, a critical step for preventing hydrolysis and maximizing yield.
Materials:
-
Reagent-grade Methanol
-
Activated 3Å Molecular Sieves
-
Oven-dried flask with a septum or inert gas inlet
Procedure:
-
Activate the 3Å molecular sieves by heating them in a laboratory oven at >200°C for at least 4 hours under a vacuum, or overnight at atmospheric pressure.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Place the activated sieves into an oven-dried flask (approx. 5-10% of the solvent volume).
-
Under an inert atmosphere, transfer the reagent-grade methanol into the flask containing the sieves.
-
Seal the flask and allow it to stand for at least 24 hours.
-
For use, carefully decant or cannulate the dry methanol, ensuring no sieve dust is transferred into the reaction vessel.
Protocol 2: Reaction Monitoring by ¹⁹F NMR
Objective: To accurately determine reaction completion and identify major byproducts in the crude reaction mixture.
Procedure:
-
Prepare the NMR Tube: In a clean, dry NMR tube, add ~0.5 mL of a deuterated solvent that will dissolve your reaction components (e.g., CDCl₃).
-
Take a t=0 Sample: Before starting the reaction (or immediately after mixing at low temperature), carefully withdraw a small aliquot (~2-3 drops) from the reaction mixture and add it to the prepared NMR tube.
-
Acquire Spectrum: Acquire a ¹⁹F NMR spectrum. Note the chemical shifts of your starting material (HFPO).
-
Monitor Progress: At regular intervals (e.g., every hour), repeat step 2 with a new aliquot from the reaction mixture.
-
Analyze Spectra: Compare the new spectra to the t=0 spectrum. Look for the disappearance of the starting material signals and the emergence of new signals corresponding to your product. The reaction is complete when the signals for the limiting reagent are no longer visible.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an inert, fluorine-containing compound (e.g., fluorobenzene) can be added to the NMR tube to act as an internal standard.
References
- BenchChem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7. Retrieved from BenchChem. (URL not provided in search results)
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Royal Society of Chemistry. DOI:10.1039/D5CC04851F. Retrieved from [Link]
- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
-
Coe, P. L., Löhr, M., & Rochin, C. (n.d.). Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. RSC Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Brainly. (2024). [FREE] How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
- BenchChem. (n.d.). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols. (URL not provided in search results)
-
Chemours. (n.d.). Hexafluoropropylene Oxide (HFPO). Retrieved from [Link]
-
JoVE. (2020). Video: Esterification - Prep. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 7. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 9. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 10. brainly.com [brainly.com]
- 11. Video: Esterification - Prep [jove.com]
Side reactions and byproduct formation with "Methyl 2-methoxytetrafluoropropionate"
Welcome to the technical support center for Methyl 2-methoxytetrafluoropropionate (CAS 755-73-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated reagent. Here, we address common challenges related to side reactions and byproduct formation, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific issues you may encounter during reactions involving this compound, offering insights into their causes and providing actionable solutions.
Issue 1: Presence of an Unexpected Isomeric Impurity in Post-Reaction Analysis
Question: My post-reaction NMR/GC-MS analysis shows a peak with the same molecular formula (C₅H₆F₄O₃) but a different retention time and spectral pattern than my desired product. What could this be?[1]
Answer:
You are likely observing an isomer of this compound. A common isomer is Methyl 2,3,3,3-tetrafluoro-2-methoxypropionate. While they share the same molecular formula and weight, the different positioning of the fluorine and methoxy groups leads to distinct chemical and physical properties, including chromatographic behavior and reactivity.[1] This isomerism can significantly impact biological activity and reaction outcomes.[1]
Potential Causes & Solutions:
-
Starting Material Impurity: The most probable cause is the presence of the isomeric impurity in your starting material.
-
Reaction-Induced Isomerization: While less common, certain reaction conditions (e.g., strong bases or acids, high temperatures) could potentially facilitate isomerization.
-
Solution: If you suspect reaction-induced isomerization, consider milder reaction conditions. Analyze your starting material to rule out pre-existing impurities.
-
Workflow for Isomer Identification and Mitigation:
Caption: Troubleshooting workflow for isomeric impurities.
Issue 2: Low Yield and Formation of Methyl Fluoride (CH₃F) Gas
Question: My reaction yield is significantly lower than expected, and I have detected the formation of a gaseous byproduct. What is happening?
Answer:
The formation of methyl fluoride (CH₃F) is a known byproduct in some synthetic routes of this compound, particularly those involving metal halide catalysts like titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅).[1] This process involves the cleavage of a methoxy group and subsequent fluorination.[1] If your reaction conditions inadvertently mimic this, you may be decomposing your starting material.
Potential Causes & Solutions:
-
Incompatible Catalysts: The use of certain metal-based catalysts, especially Lewis acidic metal halides, can promote the decomposition of the fluorinated ester.[1]
-
Solution: If your protocol involves a metal catalyst, screen for alternatives that are less likely to interact with the fluorinated ester. Consider catalysts with different metal centers or ligand environments.[3]
-
-
Thermal Decomposition: this compound has a flash point of 48°C, indicating a risk of decomposition at elevated temperatures.[1] Heating the compound, especially in the presence of certain metals, can lead to the release of hazardous substances like hydrogen fluoride (HF).[1]
Table 1: Catalyst Performance and Byproduct Formation in Fluorination Reactions [1]
| Catalyst | Temperature (°C) | Yield (%) | By-Products |
| TiF₄ | 100–110 | 95 | CH₃F, CF₂(COOCH₃)₂ |
| SbF₅ | 84–90 | 87 | CH₃F, CF₂=CFCOF |
| TaF₅ | 70–80 | 92.7 | CH₃F, C₇H₃F₉O₂ |
Issue 3: Formation of Amide Byproducts When Using Amine Reagents
Question: I am reacting this compound with a primary or secondary amine and observing the formation of an N-methylated amine and an amide byproduct. Why is my ester acting as a methylating agent?
Answer:
While fluorinated esters are typically used for acylation, under certain conditions, this compound can act as a methyl-transfer agent. This unexpected reactivity is particularly observed in reactions with arylamines or arylmethylamines at high temperatures and in the absence of a solvent.[4] The reaction can proceed through two competing pathways: the expected nucleophilic acyl substitution (SNAc) leading to the desired amide, and an unexpected bimolecular aliphatic nucleophilic substitution (BAl2 or SN2) where the amine is methylated by the ester.[4]
Reaction Pathways:
Caption: Competing reaction pathways with amines.
Controlling the Reaction Outcome:
-
To Favor Amide Formation (SNAc):
-
Use a suitable solvent to solvate the reactants and transition states.
-
Employ milder reaction temperatures.
-
-
To Minimize N-methylation (BAl2):
-
Avoid high temperatures and solvent-free conditions when working with amines, especially arylamines.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for experimental setup and safety?
A1: Key parameters to be mindful of are:
-
Boiling Point: 159°C, which is important for distillation and purification.[1]
-
Density: 1.331 g/cm³, a critical value for phase separations.[1]
-
Flash Point: 48°C, necessitating the avoidance of open flames during high-temperature experiments.[1]
-
Refractive Index: 1.3327, which can be used for a quick purity assessment.[1]
These properties dictate appropriate storage (in a dry, inert atmosphere), purification methods (like fractional distillation), and safety protocols (such as adequate ventilation).[1]
Q2: How does the fluorine content in this compound affect its reactivity?
A2: The presence of fluorine atoms significantly influences the ester's reactivity. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.[3][5][6] This enhanced reactivity allows reactions to proceed under milder conditions.[5] However, it can also make the ester more prone to hydrolysis.[3][7]
Q3: Can this compound undergo hydrolysis? What are the byproducts?
A3: Yes, like other esters, it can undergo hydrolysis, especially under acidic or basic conditions, to form 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and methanol. The rate of hydrolysis can be influenced by the degree of fluorination and the pH of the medium.[3][7] Partially fluorinated esters are known to undergo variable hydrolysis in biologically relevant buffers.[7]
Q4: Are there specific analytical techniques recommended for monitoring reactions with this compound?
A4: Reverse-phase High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and monitoring the progress of reactions involving this compound.[1][2] A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been shown to effectively separate the main compound from its impurities.[1][2] For faster analysis, this method can be adapted for Ultra-Performance Liquid Chromatography (UPLC).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also useful for identifying volatile byproducts.[1]
Q5: My NMR spectrum shows unidentifiable peaks. Where can I find information on common impurities?
A5: When analyzing NMR spectra, it's crucial to distinguish between reaction byproducts and trace impurities from solvents or other sources. Several resources provide comprehensive lists of NMR chemical shifts for common laboratory solvents and reagents, which can aid in the identification of these extraneous peaks.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol is adapted from the method described by SIELC Technologies.[1][2]
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Procedure: a. Prepare a standard solution of this compound in the mobile phase. b. Prepare your sample solution by diluting a small aliquot of the reaction mixture or the starting material in the mobile phase. c. Inject the standard and sample solutions into the HPLC system. d. Compare the retention times and peak areas to determine the purity of your compound and identify any impurities.
Note: For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid in the mobile phase.[2]
References
-
Chemical Communications (RSC Publishing). (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
ACS Publications. (2023, August 29). C–F Activation of Fluorinated Esters Using Photocatalytically Generated Diaminoalkyl Radical | Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
- Google Patents. (n.d.). US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate.
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. Retrieved from [Link]
Sources
- 1. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 2. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Optimizing reaction conditions for "Methyl 2-methoxytetrafluoropropionate" (temperature, catalyst, solvent)
Welcome to the technical support center for the synthesis of Methyl 2-methoxytetrafluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this important chemical reaction. Here, we will delve into the critical parameters of temperature, catalyst, and solvent selection, offering practical, field-proven insights to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for the synthesis of this compound. One common approach involves the nucleophilic substitution of a chlorinated precursor, such as methyl 2-chloro-2,3,3,3-tetrafluoropropionate, with sodium methoxide.[1][2] Another route is the catalytic fluorination of a suitable precursor using metal halide catalysts.[3] Additionally, the esterification of 2-methoxytetrafluoropropanoic acid with methanol presents a viable pathway. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature is highly dependent on the chosen synthetic route. For the reaction of methyl 2-chloro-2,3,3,3-tetrafluoropropionate with sodium methoxide, the reaction is typically carried out at a controlled temperature to minimize side reactions. A general starting point is to keep the temperature below 30°C during the addition of reagents, followed by stirring at room temperature for several hours.[4] For catalytic fluorination reactions, higher temperatures in the range of 50-200°C may be required, depending on the specific catalyst and substrate.[5] It is crucial to monitor the reaction progress and adjust the temperature to maximize the yield of the desired product while minimizing the formation of impurities.
Q3: Which catalysts are most effective for this synthesis and why?
In the nucleophilic substitution route, sodium methoxide is not just a reagent but also acts as a strong base and nucleophile.[2] Its effectiveness lies in its ability to displace the chloride leaving group. For catalytic fluorination routes, Lewis acidic metal halides like titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅) have been shown to be effective.[3] These catalysts facilitate the fluorination process by activating the substrate. The choice of catalyst should be based on factors such as reactivity, cost, and ease of handling.
Q4: How does the choice of solvent impact the reaction?
Solvent selection is a critical parameter that can significantly influence the reaction rate and selectivity. For the reaction involving sodium methoxide, methanol is a common solvent as it is the conjugate acid of the methoxide nucleophile and helps to maintain its reactivity.[1][2] In some cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate nucleophilic substitution reactions.[6] However, the choice of solvent must be carefully considered to avoid unwanted side reactions, such as elimination.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of elimination byproducts.[1] - Moisture contamination: Sodium methoxide is sensitive to moisture and can be deactivated.[7] - Suboptimal catalyst concentration: Too little or too much catalyst can negatively impact the yield. | - Monitor the reaction progress using techniques like GC-MS or NMR to ensure completion. If the reaction has stalled, a slight increase in temperature or extended reaction time may be beneficial. - Carefully control the reaction temperature, especially during the addition of sodium methoxide. Lower temperatures generally favor substitution over elimination. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Optimize the catalyst loading through a series of small-scale experiments. |
| Formation of Side Products (e.g., Alkenes) | - High reaction temperature: Elevated temperatures favor elimination reactions, especially with a strong base like sodium methoxide.[1] - Steric hindrance: A sterically hindered substrate may be more prone to elimination. | - Maintain a lower reaction temperature throughout the experiment. - If possible, consider using a less sterically hindered starting material. |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of closely-boiling impurities. - Emulsion formation during workup. | - Ensure the reaction goes to completion. - Utilize fractional distillation under reduced pressure for purification.[3] Column chromatography may also be an effective purification technique. - During the aqueous workup, add brine to help break up emulsions. |
Experimental Protocol: Synthesis from Methyl 2-chloro-2,3,3,3-tetrafluoropropionate
This protocol provides a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
Methyl 2-chloro-2,3,3,3-tetrafluoropropionate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.
-
Reagent Preparation: Dissolve sodium methoxide in anhydrous methanol in the round-bottom flask under an inert atmosphere. Cool the solution in an ice bath.
-
Addition of Substrate: Add methyl 2-chloro-2,3,3,3-tetrafluoropropionate to the dropping funnel. Add the substrate dropwise to the cooled sodium methoxide solution with vigorous stirring, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.[3]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google P
- CN102320962B - Method for catalytic synthesis of methyl propionate - Google P
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google P
- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google P
- CN103044245A - Method for preparing 2-fluoropropionate - Google P
- Sodium Methoxide Catalyzed Preparation of Nitrogen Compounds from Palm Oil Methyl Esters as Corrosion Inhibitor - Science and Technology Indonesia. (URL not available)
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem. (URL not available)
- US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google P
- US5028735A - Purification and preparation processes for methyl methacrylate - Google P
- methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 - ChemicalBook. (URL not available)
- CAS NO.755-73-7 methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Daken Chemical. (URL not available)
- Ester amidation the sodium methoxide way - The chemical reaction d
- 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2 ... - YouTube. (URL not available)
- What will be the equation for the reaction of sodium methoxide with methanol? - Quora. (URL not available)
- This compound | C5H6F4O3 | CID 2775434 - PubChem. (URL not available)
- 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields - Vedantu. (URL not available)
- Sodium Methoxide - Sciencemadness.org. (URL not available)
- What is the product when 2-chloropropane is heated with sodium methoxide? - Quora. (URL not available)
- A mechanistic study on the amidation of esters mediated by sodium formamide - PubMed. (URL not available)
- 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields - Allen. (URL not available)
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | FM89633 - Biosynth. (URL not available)
- Answered: 3-Chloro-2-methylpropene reacts with sodium methoxide in methanol to form 3-methoxy-2-methylpropene. For each of the following changes in the reaction… | bartleby. (URL not available)
Sources
- 1. youtube.com [youtube.com]
- 2. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 3. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 4. US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]
- 5. CN103044245A - Method for preparing 2-fluoropropionate - Google Patents [patents.google.com]
- 6. Answered: 3-Chloro-2-methylpropene reacts with sodium methoxide in methanol to form 3-methoxy-2-methylpropene. For each of the following changes in the reaction… | bartleby [bartleby.com]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the purification of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7). This document is designed for researchers, scientists, and drug development professionals who utilize this fluorinated ester as a key building block or research chemical. Achieving high purity is critical for reproducible results, and this guide provides in-depth, field-proven insights into common challenges and their solutions.
Overview: Understanding the Compound
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a carboxylate ester valued in organic synthesis for its unique electronic and steric properties imparted by its fluorinated structure.[1] However, these same properties can introduce specific challenges during purification. This guide will walk you through identifying and resolving these issues.
| Physicochemical Properties | Value | Significance for Purification |
| CAS Number | 755-73-7[2] | Ensures correct compound identification. |
| Molecular Formula | C₅H₆F₄O₃ | Basic chemical information. |
| Molecular Weight | 190.09 g/mol [3] | Relevant for mass-based calculations. |
| Boiling Point | ~159 °C at 760 mmHg | Primary parameter for purification by distillation. |
| Density | 1.331 g/cm³ | Important for phase separation during extraction. |
| Flash Point | 48 °C[3] | Dictates safe handling procedures, especially during heating.[4] |
| Appearance | Colorless to Yellow Liquid[5] | Discoloration can be an initial sign of impurities or degradation. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and purification of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Q1: What are the most common impurities I might encounter in my crude sample?
A: Impurities typically originate from three sources: the synthesis process, side reactions, and degradation.
-
Synthesis-Related Impurities: These include unreacted starting materials, such as 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and methanol . If synthesized via catalytic decomposition of ether precursors, residual metal halide catalysts and the gaseous by-product methyl fluoride may be present.[1]
-
Side-Reaction Products: Depending on the reaction conditions, structurally similar compounds like isomers or methyl difluoromalonate can form.[1]
-
Degradation Products: The most common degradation pathway is hydrolysis , which reverts the ester to its parent carboxylic acid and methanol.[6] At elevated temperatures, thermal decomposition can occur, and in the presence of moisture, acidic impurities like fluoride ions can arise.[7][8]
Q2: My purified ester is showing signs of degradation in an aqueous buffer or upon storage. What is happening and how can I prevent it?
A: This is a classic case of ester hydrolysis. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.[9] This reaction is accelerated by acidic or basic conditions and higher temperatures.[6][10]
Troubleshooting Steps:
-
pH Control: Maintain your buffer at a neutral or slightly acidic pH to minimize the rate of hydrolysis.
-
Temperature Reduction: If your experimental conditions allow, lowering the temperature will significantly slow the degradation kinetics.[6]
-
Anhydrous Storage: After purification, ensure the product is thoroughly dried. Store it under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to protect it from atmospheric moisture.[3] Using a desiccator is also recommended.
Q3: I suspect thermal degradation is occurring during my atmospheric distillation. What are the signs and how can I avoid it?
A: Signs of thermal degradation include darkening of the distillation pot residue (turning yellow, brown, or black), unexpected pressure fluctuations, or lower-than-expected yield of the pure product. Fluorinated esters can have limited thermal stability.[6][11]
Prevention Strategy: Vacuum Distillation The most effective solution is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, allowing it to distill at a much lower temperature and minimizing the risk of thermal decomposition. For example, lowering the pressure significantly will reduce the required pot temperature well below the 159 °C needed at atmospheric pressure.
Q4: What are the best analytical methods to assess the purity of my sample?
A: A multi-pronged analytical approach is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is excellent for quantifying non-volatile impurities like the parent carboxylic acid or high-boiling side products. A method using a Newcrom R1 column with an acetonitrile/water/acid mobile phase has been shown to be effective and scalable for preparative separation.[1][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents (e.g., methanol) or low-boiling side products.[13]
-
¹⁹F NMR Spectroscopy: This is a powerful tool for analyzing organofluorine compounds. It can help identify any structurally similar fluorinated impurities or isomers that may be difficult to resolve by other methods.[14]
Part 2: Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step protocols to address specific purification challenges.
Challenge 1: Removing Acidic Impurities (Carboxylic Acids, Fluoride Ions)
Acidic impurities are common and can interfere with subsequent reactions. They are typically removed through a two-stage process involving a chemical wash followed by distillation.
Figure 1: Workflow for removing acidic impurities.
Protocol 1: Standard Aqueous Bicarbonate Wash
This protocol neutralizes and removes the bulk of acidic impurities by converting them into their water-soluble salts.
-
Materials: Crude Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, diethyl ether or ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃) solution, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the crude ester in 2-3 volumes of an appropriate organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the neutralization.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then brine to remove residual salts and water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the washed ester, ready for distillation.
-
Protocol 2: Advanced Purification: Distillation with an Organic Base
For trace amounts of stubborn acidic impurities, particularly fluoride ions, distillation in the presence of a high-boiling organic base can be highly effective. The base acts as a scavenger, forming non-volatile salts with the acidic species.[7]
-
Materials: Washed and dried crude ester, tri-n-butylamine or another high-boiling tertiary amine (use ~0.5-1% by weight).
-
Procedure:
-
Set up a distillation apparatus suitable for vacuum operation.
-
Charge the distillation flask with the washed, dried ester and the organic base.
-
Apply vacuum and slowly heat the flask in an oil bath.
-
Collect the purified Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate as it distills, leaving the non-volatile amine salts behind in the distillation pot.
-
Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC or HPLC).
-
Challenge 2: Separating Structurally Similar Impurities
Impurities with boiling points close to the main product, such as isomers or certain side-products, require more advanced separation techniques than a simple wash.
Figure 2: Decision workflow for separating high-boiling impurities.
Protocol 3: High-Efficiency Fractional Vacuum Distillation
This method enhances separation by providing a large surface area (via a fractionating column) for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage.
-
Apparatus: A distillation setup including a vacuum pump, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a condenser, and receiving flasks.
-
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Charge the distillation flask with the crude product.
-
Begin heating the flask gently while slowly reducing the pressure to the desired level.
-
Once the mixture begins to boil, adjust the heat input to establish a steady reflux in the column.
-
Slowly begin collecting the distillate. A very slow collection rate (e.g., 1 drop per second) is crucial for efficient separation.
-
Collect fractions based on the stability of the head temperature. The first fraction will be enriched in lower-boiling impurities. A sharp, stable rise in temperature indicates the distillation of the pure product.
-
Analyze individual fractions to determine their purity and pool the appropriate ones.
-
Protocol 4: Preparative Column Chromatography
When distillation fails to provide adequate separation, chromatography based on polarity is the method of choice.[15]
-
Materials: Silica gel (60 Å, 230-400 mesh), hexane, ethyl acetate, crude product.
-
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC). A hexane/ethyl acetate mixture is a good starting point. Aim for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system (e.g., 95:5 hexane:ethyl acetate). Less polar impurities will elute first.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the target compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
References
- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
-
National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]
-
CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
CSWAB. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
Sources
- 1. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 2. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety Data Sheet [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. METHYL 2,2,3,3-TETRAFLUORO-3-METHOXYPROPIONATE | 755-73-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 8. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 11. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters [mdpi.com]
- 12. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
Resolving peak tailing or broadening in HPLC analysis of "Methyl 2-methoxytetrafluoropropionate"
Technical Support Center: HPLC Analysis of Methyl 2-methoxytetrafluoropropionate
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing and broadening. Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.
Quick Diagnosis: Troubleshooting Workflow
Before diving into detailed explanations, the following workflow provides a systematic approach to diagnosing the root cause of poor peak shape for this compound.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing the scientific rationale behind each troubleshooting step.
Q1: I'm observing significant peak tailing specifically with this compound. What is the most probable chemical cause?
A1: The most likely cause is secondary interactions between your analyte and the stationary phase. While this compound does not have a strongly basic functional group, the oxygen atoms in the methoxy and ester groups possess lone pairs of electrons, making them potential hydrogen bond acceptors. These groups can engage in undesirable interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[1][2]
-
Mechanism Explained: On a standard C18 column, not all surface silanols are covered by the C18 chains, a process known as end-capping is used to minimize these, but some always remain.[2][3] These exposed silanols are acidic and can form strong hydrogen bonds with polar analytes, creating a secondary, more energetic retention mechanism. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak.[1][4]
Q2: How can I modify my mobile phase to reduce this tailing?
A2: Optimizing the mobile phase is a powerful and cost-effective strategy. The goal is to minimize the analyte's interaction with residual silanols.
-
Lowering the Mobile Phase pH: Reducing the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the residual silanol groups, rendering them non-ionized.[4] This significantly reduces their ability to interact with your analyte, leading to a more symmetrical peak shape.
-
Increasing Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., >20 mM) can help to shield the charged analytes from the silanol groups, improving peak shape.[4]
-
Use of Sacrificial Bases (Less Common for this Analyte): For strongly basic analytes, a small amount of a "sacrificial base" like triethylamine (TEA) is sometimes added. TEA, being a small, charged base, preferentially interacts with the silanol groups, effectively blocking them from interacting with the analyte.[4] However, for a neutral compound like yours, this is less likely to be necessary and modifying pH is a better first step.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).
-
Add Acidifier: Add a small, precise amount of an acidifier. A good starting point is 0.1% (v/v) formic acid or 0.05% (v/v) TFA.
-
Measure pH: Use a calibrated pH meter to measure the pH of the aqueous portion before mixing with the organic solvent.[4] Aim for a pH between 2.5 and 3.5.
-
Mix Mobile Phase: Prepare your final mobile phase by mixing the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate and Test: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Impact on Peak Shape |
| Formic Acid | 0.1% | Suppresses ionization of silanol groups by lowering pH. | Generally improves symmetry for polar/basic analytes. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent and suppresses silanol ionization. | Very effective at reducing tailing, but can suppress MS signal. |
| Ammonium Acetate/Formate | 10-20 mM | Acts as a buffer and can shield silanol interactions.[5] | Improves peak shape, especially for MS-compatibility.[6] |
Q3: My peaks are broad, not necessarily tailing. What could be causing this, and how is it different from tailing?
A3: Peak broadening occurs when the peak is wider than expected but remains relatively symmetrical. This indicates a loss of chromatographic efficiency and can be caused by several factors, distinct from the chemical interactions that cause tailing.
-
Extra-Column Volume: This refers to the volume between the injector and the detector, outside of the column itself.[4] Excessive lengths of wide-bore tubing, or poorly made connections, can cause the sample band to spread out before and after separation, leading to broader peaks.[7]
-
Column Degradation or Contamination: Over time, the packed bed of the column can settle, creating a void at the inlet.[4][8] This void acts as a mixing chamber, causing peak distortion and broadening.[9] Contamination of the column frit or the stationary phase can also disrupt the sample path.[9][10]
-
Mismatch between Injection Solvent and Mobile Phase: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause the sample to move through the top of the column too quickly without proper focusing, leading to a broad peak. The ideal scenario is to dissolve your sample in the mobile phase itself or a weaker solvent.
Experimental Protocol: Diagnosing Column Health
-
Remove Guard Column: If you have a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the problem and should be replaced.[8]
-
Reverse Flush the Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate. This can sometimes dislodge particulates from the inlet frit. Important: Only do this for columns that are specified as reversible by the manufacturer.
-
Check for Voids: If the problem persists, the column may have a void. While difficult to see directly, a persistent loss of efficiency and poor peak shape after cleaning are strong indicators.[4][8] In this case, the column should be replaced.
Q4: Are there specific column chemistries better suited for analyzing fluorinated compounds like this compound?
A4: Yes. While a standard C18 column is a good starting point, the unique properties of fluorinated compounds can be leveraged with specialized stationary phases.
-
Fluorinated Phases (e.g., F5, PFP): These columns have stationary phases containing pentafluorophenyl (PFP) or other fluorinated groups. They offer alternative selectivity compared to C18 phases.[11] Fluorinated phases can engage in dipole-dipole, pi-pi, and ion-exchange interactions, which can be beneficial for separating halogenated compounds and may offer improved peak shape. They are an excellent choice when C18 columns fail to provide the desired performance.[11]
-
Modern, High-Purity Silica Columns: Modern columns are often made with higher purity silica (Type B) and feature more effective end-capping technologies.[1] This results in a much lower concentration of active residual silanols, inherently reducing the potential for peak tailing with polar analytes.[1] If you are using an older "Type A" silica column, simply switching to a modern equivalent can often solve the problem.
Caption: Column selection guide for fluorinated analytes.
References
- What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16). YouTube.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- HPLC Troubleshooting Guide. SCION Instruments.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC.
- Abnormal Peak Shapes. Shimadzu.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- This compound. PubChem.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Chapter 3: Separation Modes and their Mechanisms (1). Shodex HPLC Columns.
- methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. ChemicalBook.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH).
- Why it matters and how to get good peak shape. (2023, August 10). Agilent.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. shodex.com [shodex.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. mastelf.com [mastelf.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Thermal decomposition risks and byproducts of "Methyl 2-methoxytetrafluoropropionate"
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-methoxytetrafluoropropionate (CAS No. 755-73-7). This document provides in-depth troubleshooting advice and frequently asked questions regarding the thermal decomposition risks and byproducts of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and maintain a safe laboratory environment.
I. Understanding the Thermal Stability of this compound
This compound is a valuable fluorinated building block in organic synthesis.[1] However, like many highly functionalized molecules, its stability is not absolute, particularly under thermal stress. Understanding the factors that can initiate decomposition is the first step in preventing it.
Frequently Asked Questions (FAQs): Thermal Stability
Q1: What is the thermal decomposition temperature of this compound?
A1: While a definitive, uncatalyzed thermal decomposition onset temperature is not widely published in peer-reviewed literature, there are important indicators of its thermal liability. The flash point of the compound is 48°C, which suggests that decomposition risks increase at temperatures above 100°C.[1] It is crucial to note that the presence of catalysts, such as certain metal halides (e.g., titanium tetrafluoride), can significantly lower the decomposition temperature, with reactions observed at temperatures as low as 100-110°C.[1] For precise determination in your specific experimental setup, we recommend performing thermogravimetric analysis (TGA).
Q2: What are the primary byproducts of thermal decomposition?
A2: The thermal decomposition of this compound can lead to the formation of several hazardous byproducts. The most commonly cited are:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas. Its release can be detected using IR spectroscopy, with a characteristic stretching band at 3400–3800 cm⁻¹.[1]
-
Methyl Fluoride (CH₃F): A flammable and potentially toxic gas.[1]
-
Carbonyl Fluoride (COF₂): A toxic gas that can form, especially in the presence of oxygen.
-
Other volatile fluorinated fragments.
The exact composition of the byproduct mixture will depend on the temperature, pressure, atmosphere (inert or oxidative), and the presence of any catalytic species.
Q3: What common experimental conditions can lead to unintentional thermal decomposition?
A3: Researchers may encounter thermal decomposition in a variety of situations, including:
-
High-temperature reactions: Any reaction heated above 100°C should be considered at risk for decomposition.[1]
-
Distillation: Although the boiling point is 159°C, prolonged heating during distillation, especially if hot spots occur, can initiate decomposition.[1]
-
Reactions with strong bases or nucleophiles at elevated temperatures: These reagents can catalyze decomposition pathways.
-
Presence of catalytic impurities: Trace amounts of metal catalysts from previous reaction steps can lower the decomposition temperature.
II. Troubleshooting Guide: Identifying and Mitigating Thermal Decomposition
Encountering unexpected results in your experiments can be frustrating. This section provides a systematic approach to troubleshooting issues that may arise from the thermal decomposition of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for thermal decomposition.
FAQs: Troubleshooting in Practice
Q4: My reaction is showing a lower than expected yield and some unidentifiable peaks in the GC-MS. Could this be due to thermal decomposition?
A4: Yes, this is a classic sign of thermal decomposition. The formation of volatile byproducts and the degradation of your starting material would naturally lead to a lower yield of the desired product. The unidentifiable peaks could correspond to the various fluorinated fragments generated during decomposition.
Actionable Steps:
-
Re-evaluate your reaction temperature. If possible, attempt the reaction at a lower temperature.
-
Analyze the headspace of your reaction vessel. This can be done by taking a gas-tight syringe sample and injecting it into a GC-MS. Look for the mass spectra of potential byproducts like methyl fluoride.
-
Perform a careful analysis of your crude reaction mixture. Use GC-MS to look for the characteristic mass fragments of fluorinated compounds.
Q5: I noticed an unexpected pressure increase in my sealed reaction vessel. What should I do?
A5: An unexpected pressure increase is a serious safety concern and a strong indicator of gas-generating thermal decomposition.
Immediate Actions:
-
Do not heat the vessel further. Immediately remove the heat source.
-
Allow the vessel to cool to room temperature undisturbed in a fume hood.
-
Once cool, cautiously vent the vessel in a well-ventilated fume hood. Be prepared for the release of potentially hazardous gases.
Preventative Measures:
-
When heating reactions with this compound, especially in sealed vessels, always use a pressure relief valve or conduct the reaction under an inert gas flow with an outlet bubbler to prevent pressure buildup.
-
Perform a small-scale trial to assess the potential for gas evolution before scaling up.
III. Experimental Protocols for Safe Handling and Analysis
To support your research and ensure safety, we provide the following detailed protocols.
Protocol 1: Thermogravimetric Analysis (TGA) for Determining Decomposition Onset
This protocol will help you determine the specific temperature at which your sample of this compound begins to decompose under your experimental conditions.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10°C/min).
-
Monitor the weight loss of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Protocol 2: GC-MS Analysis of Thermal Decomposition Byproducts
This protocol outlines a general method for the identification of volatile byproducts from a heated reaction mixture.
Methodology:
-
Sample Collection (Headspace):
-
After your reaction has been heated, allow the vessel to cool.
-
Using a gas-tight syringe, carefully withdraw a sample of the headspace gas from the reaction vessel.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Use a split/splitless injector. For trace analysis, a splitless injection is preferred.
-
Column: A low-polarity column (e.g., DB-5ms or equivalent) is a good starting point.
-
Oven Program:
-
Initial temperature: 40°C (hold for 2 minutes)
-
Ramp: 10°C/min to 250°C (hold for 5 minutes)
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-400.
-
-
Data Analysis:
-
Analyze the resulting chromatogram for peaks that are not present in a control sample of the unheated reaction mixture.
-
Examine the mass spectra of these new peaks and compare them to library spectra for potential byproducts like methyl fluoride and other fluorinated compounds.
-
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 755-73-7 | [1] |
| Molecular Formula | C₅H₆F₄O₃ | [1] |
| Molecular Weight | 190.09 g/mol | [1] |
| Boiling Point | 159°C | [1] |
| Flash Point | 48°C | [1] |
| Density | 1.331 g/cm³ | [1] |
IV. Visualization of Decomposition Pathway and Safety Measures
Conceptual Decomposition Pathway
Caption: Conceptual thermal decomposition pathway.
Key Safety Precautions
Caption: Essential safety measures for handling.
V. References
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). Environmental Science & Technology. [Link]
-
Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. (2024). Taylor & Francis Online. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. [Link]
-
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). RSC Publishing. [Link]
-
Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. ResearchGate. [Link]
-
GC/MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte. Shimadzu. [Link]
-
Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). PMC - NIH. [Link]
-
Is it possible to analyze F-compounds with GCMS ?. ResearchGate. [Link]
-
Thermal Stability of Methyl Difluoroacetate as a Novel Electrolyte Solvent for Lithium Batteries Electrolytes. ResearchGate. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. ResearchGate. [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. [Link]
Sources
How to handle hygroscopic nature of "Methyl 2-methoxytetrafluoropropionate" during experiments
Technical Support Center: Methyl 2-methoxytetrafluoropropionate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 755-73-7). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of this fluorinated ester. Our focus is to equip you with the expertise to ensure the integrity and reproducibility of your experiments.
I. Understanding the Challenge: The Hygroscopic Nature of Fluorinated Esters
This compound, like many fluorinated compounds, has a tendency to absorb moisture from the atmosphere.[1] This hygroscopicity can have significant consequences in experimental settings, as the presence of water can lead to hydrolysis of the ester, altering the compound's structure and reactivity.[2] The electron-withdrawing effects of the fluorine atoms can make the ester carbonyl group more susceptible to nucleophilic attack by water.[3]
This guide will provide actionable protocols and a mechanistic understanding to mitigate these challenges, ensuring your experiments are conducted under optimal anhydrous conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: I received a new bottle of this compound. The supplier lists it as "anhydrous," but my reaction yield is lower than expected. Could water contamination be the issue?
A: It is a well-established best practice in moisture-sensitive reactions to never implicitly trust an "anhydrous" label, even on a new reagent bottle.[4] While suppliers take precautions, minute amounts of water can be introduced during packaging or transport. For reactions that are highly sensitive to water, it is always advisable to dry the reagent before use.
Troubleshooting Steps:
-
Quantify Water Content (Optional but Recommended): If you have access to Karl Fischer titration, this is the most accurate method to determine the water content of your reagent.[5]
-
Pre-Drying the Reagent: Before use, you can dry the liquid ester over an appropriate drying agent. (See Protocol 1).
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture absorption.[6][7]
Q2: My NMR analysis of a reaction involving this compound shows unexpected peaks. Could this be due to hydrolysis?
A: Yes, hydrolysis is a likely cause. The presence of water can cleave the ester bond, resulting in the formation of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and methanol. These byproducts will appear as distinct signals in your NMR spectrum.
Troubleshooting Steps:
-
Dry Your Solvents: Ensure all solvents used in the reaction are rigorously dried. Many common laboratory solvents contain significant amounts of water that must be removed.[8] (See Protocol 2).
-
Dry Your Glassware: All glassware must be thoroughly dried to remove adsorbed water from the surfaces.[6] (See Protocol 3).
-
Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]
Q3: I'm performing a reaction at an elevated temperature. Does this increase the risk of hydrolysis for this compound?
A: Absolutely. Increased temperature will accelerate the rate of hydrolysis.[2] If your protocol requires heating, it is even more critical to ensure all components of your reaction are scrupulously dry.
Troubleshooting Steps:
-
Rigorous Drying: Implement all the drying protocols mentioned for the reagent, solvents, and glassware.
-
Inert Gas Blanket: Maintain a constant, gentle flow of inert gas over the reaction mixture throughout the heating process.
-
Reaction Time: If possible, optimize your reaction to proceed at a lower temperature for a longer duration to minimize temperature-dependent degradation.
Q4: How should I properly store an opened container of this compound to minimize water absorption?
A: Proper storage is crucial to maintaining the integrity of the reagent.[9]
Storage Recommendations:
-
Inert Gas: After dispensing the required amount, flush the headspace of the bottle with a dry inert gas like nitrogen or argon before tightly sealing the cap.[10]
-
Airtight Container: Ensure the container is sealed tightly.[1] Consider using a secondary container, such as a desiccator with a drying agent, for added protection.
-
Cool, Dry Place: Store the container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[9][11]
III. Key Experimental Protocols
Here are detailed, step-by-step methodologies for handling this compound and other hygroscopic reagents.
Protocol 1: Drying Liquid Reagents with Molecular Sieves
This protocol is a safe and effective method for drying liquid reagents like this compound.[6]
Materials:
-
This compound
-
3Å or 4Å molecular sieves (activated)
-
Oven-dried flask with a septum-sealed sidearm
-
Dry syringe and needle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at a high temperature (e.g., 300°C) for at least 24 hours to remove any adsorbed water.[5]
-
Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Add Reagent: In a separate, oven-dried flask, add the this compound.
-
Add Molecular Sieves: Add the activated molecular sieves to the reagent (a common loading is 5-10% m/v, meaning 5-10 g of sieves per 100 mL of liquid).[6]
-
Equilibrate: Allow the reagent to stand over the molecular sieves for at least 12-24 hours to ensure thorough drying.[6]
-
Dispense: To use the dried reagent, pierce the septum with a dry, inert gas-flushed needle to create a positive pressure. Then, use a second dry syringe to withdraw the required amount of the liquid.[7]
Protocol 2: Drying Organic Solvents
Ensuring your reaction solvents are anhydrous is critical for success.[8]
| Solvent | Recommended Drying Agent(s) | Procedure |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Stir over CaH₂ overnight, then distill under an inert atmosphere. |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux over sodium metal and benzophenone until a persistent blue or purple color indicates the solvent is dry and oxygen-free. Distill under an inert atmosphere. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) or Phosphorus pentoxide (P₄O₁₀) | Stir over the drying agent overnight, then distill under an inert atmosphere. |
| Toluene | Sodium | Reflux over sodium metal, then distill under an inert atmosphere.[12] |
Note: Always exercise extreme caution when working with reactive drying agents like sodium and calcium hydride.
Protocol 3: Preparing Dry Glassware
Even visually dry glassware has a film of adsorbed water that must be removed for moisture-sensitive reactions.[6]
Methods:
-
Oven Drying: Place glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[7] Assemble the hot glassware and allow it to cool under a stream of dry inert gas.
-
Flame Drying: Assemble the glassware and heat it with a heat gun or a gentle flame under a vacuum or a flow of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere before adding reagents.
IV. Visualizing the Workflow
To ensure clarity, the following diagram illustrates the workflow for setting up a moisture-sensitive reaction.
Caption: Workflow for Moisture-Sensitive Reactions.
V. References
-
CymitQuimica. (2020, November 25). Safety Data Sheet - Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
-
TutorChase. How do you handle hygroscopic solutes in the lab?.
-
ChemicalBook. (2025, September 13). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety Data Sheet.
-
Biosynth. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | FM89633.
-
Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods.
-
Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7).
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment.
-
Sciencemadness Wiki. (2023, July 25). Drying solvents.
-
Williams, D. B. G., & Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
-
HepatoChem. How do you handle hygroscopic salts?.
-
Benchchem. strategies to avoid decomposition of fluorinated esters.
-
Benchchem. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
University of Rochester, Department of Chemistry. How To: Store Reagents.
-
Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET.
-
Chemical Society Reviews (RSC Publishing). (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
-
ChemicalBook. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
-
ResearchGate. Effect of water on the fluorination of a primary alkyl bromide with KF....
-
10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023, August 22).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. biosynth.com [biosynth.com]
- 11. shahandassociates.co.in [shahandassociates.co.in]
- 12. Tips & Tricks [chem.rochester.edu]
Improving the selectivity of reactions with "Methyl 2-methoxytetrafluoropropionate"
Welcome to the technical support center for Methyl 2-methoxytetrafluoropropionate (CAS No. 755-73-7). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated intermediate. Our goal is to provide you with in-depth troubleshooting strategies and foundational knowledge to enhance the selectivity and success of your reactions. The unique electronic properties imparted by the tetrafluoro-substitution pattern make this reagent a powerful tool, but also one that requires careful consideration of reaction parameters to achieve desired outcomes.[1][2][3]
Troubleshooting Guide: Enhancing Reaction Selectivity
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Question 1: My reaction is producing a significant amount of an unexpected byproduct. How can I identify the cause and improve selectivity?
Answer: The formation of byproducts when using a highly activated ester like this compound often stems from several key factors. The electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly reactive.[3][4] This heightened reactivity can lead to non-selective reactions if not properly controlled.
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve issues with byproduct formation.
Caption: Troubleshooting workflow for poor reaction selectivity.
Detailed Steps & Rationale:
-
Temperature Control: High temperatures can provide sufficient activation energy for undesired reaction pathways.[5] Lowering the temperature is often the most effective first step to improve selectivity.[6]
-
Stoichiometry: Carefully controlling the molar ratios of your reactants is critical. An excess of a powerful nucleophile can lead to multiple additions or reactions at other sites. Use of a slight excess (e.g., 1.1 equivalents) is a common strategy to drive a reaction to completion without promoting side reactions.[6]
-
Solvent Choice: The solvent can dramatically influence the reaction's outcome by affecting reactant solubility and stabilizing transition states.[5] Protic solvents can interfere with nucleophiles, while some polar aprotic solvents might react under certain conditions.[7] Consider switching to a less reactive solvent if you suspect solvent participation.
-
Catalyst Effects: If you are using a metal catalyst, it could be promoting decomposition of your fluorinated ester or facilitating unwanted side reactions.[4] Consider running the reaction without the catalyst to see if the byproduct still forms. If the catalyst is necessary, screening alternatives with different metal centers or ligand environments may be required.[4]
Question 2: My reaction is very slow or fails to proceed to completion, even with the activated nature of the ester. What factors could be limiting the reaction rate?
Answer: While this compound is highly reactive, several factors can still inhibit its conversion to the desired product.
Key Considerations:
-
Nucleophile Strength: The reaction proceeds via nucleophilic acyl substitution. A weak nucleophile may not be potent enough to attack the carbonyl carbon efficiently, even with the activation provided by the fluorine atoms.
-
Solution: If possible, convert the nucleophile to its more reactive conjugate base form by adding a non-nucleophilic base. This is a common strategy in base-promoted nucleophilic acyl substitution.[8]
-
-
Steric Hindrance: Significant steric bulk on either the nucleophile or around the ester group can impede the formation of the tetrahedral intermediate, slowing the reaction rate.
-
Solution: If steric hindrance is a suspected issue, increasing the reaction temperature may be necessary to overcome the energy barrier. This must be balanced with potential losses in selectivity.
-
-
Solvent Polarity: The choice of solvent is crucial. Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2-type reactions as they solvate the cation of the nucleophile salt but leave the anion relatively free and highly reactive.[9]
-
Solution: Ensure your solvent is appropriate for the type of nucleophilic substitution you are performing. If reactants have poor solubility, the reaction will be slow.
-
Question 3: I am observing the formation of a difluorinated byproduct. How can I favor monofluorination?
Answer: The formation of a difluorinated byproduct is a common issue in fluorination reactions, particularly when the enol is readily formed.[6] To promote monofluorination, you can try the following:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[6]
-
Reaction Time: Monitor the reaction closely using techniques like TLC, GC-MS, or 19F NMR and stop it once the starting material is consumed to prevent over-fluorination.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[6][10]
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms in this compound influence its reactivity?
A1: The C-F bond is highly polarized, and the fluorine atoms act as strong electron-withdrawing groups. This has a profound inductive effect on the molecule.[11] Specifically, the electron density is pulled away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. This electronic modulation allows reactions that are sluggish with standard esters to proceed under much milder conditions.[2][3]
Caption: Influence of fluorine atoms on ester reactivity.
Q2: What is the general mechanism for reactions with this ester?
A2: The primary mechanism is nucleophilic acyl substitution , which proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the methoxy group is expelled as a leaving group. The equilibrium of this reaction favors the direction that produces the weaker base (i.e., the more stable anion).[12]
Q3: What are the recommended storage and handling procedures for this compound?
A3: This compound is classified as a flammable liquid and an irritant.[1][13] Proper handling and storage are essential for safety and to maintain the reagent's quality.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[14][15] Storage at 10°C - 25°C under an inert atmosphere, such as nitrogen, is recommended to prevent reaction with atmospheric moisture and oxygen.[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Handle in a chemical fume hood to avoid inhalation of vapors.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]
Q4: Are there any known incompatible materials for reaction vessels?
A4: Yes, certain metals can promote the decomposition of fluorinated compounds.[4] Reactions involving fluorinated esters, particularly those run at elevated temperatures or with metal catalysts, should ideally be conducted in glass or glass-lined reactors to prevent potential side reactions or decomposition catalyzed by metal surfaces like steel.[4]
Data & Protocols
Table 1: Influence of Reaction Parameters on Selectivity
This table summarizes general principles for optimizing selectivity based on common experimental variables for reactions involving fluorinated esters.
| Parameter | Condition | Expected Effect on Selectivity | Rationale | Reference |
| Temperature | Decrease | Generally Increases | Reduces the rate of undesired side reactions which may have higher activation energies. | [5][6] |
| Solvent | Polar Aprotic | Can Increase Rate & Selectivity | Stabilizes charged intermediates without solvating the nucleophile, enhancing its reactivity for the desired pathway. | [5][9] |
| Stoichiometry | Near Equimolar | Generally Increases | Minimizes the chance of over-reaction or side reactions from an excess of a reactive species. | [6][10] |
| Reaction Time | Monitored & Minimized | Increases | Prevents the formation of secondary products that may arise after the primary reaction is complete. | [6] |
Experimental Protocol: General Procedure for Nucleophilic Acyl Substitution
This protocol provides a template for the reaction of this compound with a generic amine nucleophile. Note: This is a general guide and must be adapted for the specific reactivity of your chosen nucleophile.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Add an appropriate anhydrous polar aprotic solvent (e.g., acetonitrile) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in the same anhydrous solvent.
-
Add the nucleophile solution to the stirred ester solution dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C or let it warm slowly to room temperature, depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours. Check for the consumption of the starting ester.
-
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired amide product.
-
References
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Chemical Communications. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
Procyon Chemicals. (2024). How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. [Link]
-
National Institutes of Health (NIH). (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]
-
RSC Publishing. (2015). Green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. [Link]
-
PubMed. (2024). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. [Link]
-
Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]
Sources
- 1. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | Benchchem [benchchem.com]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
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- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
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- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 11. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
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- 14. biosynth.com [biosynth.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of High-Purity Methyl 2-Methoxytetrafluoropropionate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-methoxytetrafluoropropionate. Achieving high purity in fluorinated compounds is paramount for their application in pharmaceuticals and advanced materials, as even minor impurities can significantly alter biological activity, toxicity, and material properties. This document provides in-depth troubleshooting advice, validated protocols, and a discussion of the underlying chemical principles to empower you to identify, control, and minimize impurities effectively.
A critical point of consideration is the precise isomeric structure. The nomenclature "this compound" refers to the isomer where the methoxy group is located at the C2 position (structure: CF₃-CF(OCH₃)-C(=O)OCH₃). Much of the available literature details the synthesis of the related isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7)[1][2][3]. While the principles of impurity control and purification are largely transferable, awareness of potential isomeric impurities arising from different synthetic strategies is essential.
Section 1: The Synthetic Landscape and Key Impurity Classes
The synthesis of fluorinated esters like this compound is a multi-step process where impurities can be introduced at various stages. The most common synthetic routes involve the esterification of the corresponding carboxylic acid or the catalytic manipulation of fluorinated precursors[1]. Understanding the origin of impurities is the first step toward their elimination.
Common Impurities and Mitigation Strategies
| Impurity Class | Potential Source(s) | Impact on Final Product | Mitigation Strategy |
| Isomeric Impurities | Non-regioselective reactions; rearrangements under thermal or catalytic stress. | Alters physicochemical and biological properties; difficult to separate. | Use of highly regioselective reagents; precise control of reaction temperature; analysis by NMR and GC-MS. |
| Unreacted Starting Materials | Incomplete reaction; unfavorable equilibrium; catalyst deactivation. | Reduces overall yield and purity; can interfere with downstream applications. | Optimize stoichiometry (e.g., use a slight excess of methanol); ensure catalyst activity; increase reaction time or temperature judiciously. |
| Solvent & Reagent Residues | Incomplete removal during workup and purification. | Can be toxic or reactive; may interfere with analytical characterization. | Use of high-purity, anhydrous solvents; effective aqueous washes; final purification by high-vacuum fractional distillation. |
| By-products of Side Reactions | Competing reaction pathways (e.g., elimination, decomposition); reaction with impurities in starting materials. | Complicates purification; introduces unknown substances into the final product. | Maintain strict temperature control; use purified reagents; select catalysts that minimize side reactions, such as specific metal halides[1]. |
| Degradation Products | Hydrolysis of the ester group by moisture; thermal decomposition at high temperatures. | Reduces product purity and shelf-life; can introduce acidic impurities. | Conduct reactions under an inert, dry atmosphere (N₂ or Ar); avoid excessive temperatures during distillation; store the final product in a sealed, dry environment[2]. |
Generalized Synthetic Workflow and Impurity Entry Points
The following diagram illustrates a typical workflow for the synthesis and purification, highlighting critical control points where impurities may arise.
Sources
Addressing solubility issues of "Methyl 2-methoxytetrafluoropropionate" in different solvents
Introduction: Navigating the Solubility of a Unique Fluorinated Ester
Welcome to the technical support guide for Methyl 2-methoxytetrafluoropropionate. This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubilization of this compound. This compound is a fluorinated ester with applications as a specialty reagent and building block in organic synthesis.[1][2] Its structure, containing both a polar ester group and a highly fluorinated, nonpolar tail, imparts unique physicochemical properties that can make solvent selection non-intuitive.
It is important to note that "this compound" may refer to isomers, most commonly Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) or Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) .[1][3] While their core properties are similar, slight structural differences can alter reactivity and solubility.[1] This guide provides general principles applicable to both, with specific data cited where available.
Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to confidently handle this reagent in your experimental workflows.
Section 1: Physicochemical Profile & Solubility Rationale
Understanding a compound's properties is the first step to predicting its behavior. The unique solubility characteristics of this compound are dictated by its molecular structure.
The presence of four fluorine atoms creates a highly electron-withdrawing environment, leading to a molecule that is both hydrophobic and potentially lipophobic (oleophobic), a common trait of highly fluorinated compounds.[4] However, the ester and methoxy groups introduce polarity. This duality governs its interaction with different solvents.
Table 1: Key Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7)
| Property | Value | Significance for Solubility |
| Molecular Formula | C₅H₆F₄O₃ | Indicates the elemental composition.[1] |
| Molecular Weight | 190.09 g/mol | Necessary for preparing solutions of specific molarity.[1][3] |
| Boiling Point | ~159 °C | Defines the upper temperature limit for heating to aid dissolution.[1][5] |
| Density | ~1.331 g/cm³ | Useful for mass-to-volume calculations and identifying phase separation.[1][5] |
| Flash Point | 48 °C | Critical Safety Data. Indicates the temperature at which vapors can ignite.[1][5][6] Heating must be performed without open flames. |
| LogP (Octanol/Water) | 1.73 | A positive value indicates moderate lipophilicity, suggesting greater solubility in nonpolar organic solvents than in water.[1] |
Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing solubility challenges, this systematic workflow will guide you from initial solvent choice to more advanced techniques. The core principle is to match the polarity of the solvent system to that of the solute.[7]
Caption: Troubleshooting workflow for addressing poor solubility.
Protocol 2.1: Small-Scale Systematic Solvent Screening
This protocol helps you efficiently identify a suitable solvent using minimal compound.
Objective: To qualitatively assess the solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound
-
Small vials (e.g., 1.5 mL glass vials)
-
Micropipettes
-
Vortex mixer
-
Solvent Panel (suggested):
-
Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Isopropanol
-
Nonpolar: Toluene, Heptane
-
Chlorinated: Dichloromethane (DCM)
-
Procedure:
-
Preparation: Weigh approximately 2-5 mg of this compound into each labeled vial.
-
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial high concentration target (20-50 mg/mL).
-
Initial Observation: Observe if the compound dissolves immediately at room temperature.
-
Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds. Observe for dissolution.
-
Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent (now 200 µL total). Vortex again.
-
Continue Titration: Continue adding the solvent in 100-200 µL increments, vortexing after each addition, until the compound dissolves or a total volume of 1 mL is reached.
-
Record Results: Record the approximate concentration at which the compound dissolved (e.g., "soluble at ~10 mg/mL"). If it remains undissolved at 1 mL, record it as "poorly soluble" or "insoluble" under these conditions.
-
Repeat: Repeat steps 2-7 for each solvent in the panel.
Interpreting Results: This systematic approach provides a semi-quantitative understanding of solubility, allowing you to select the most promising solvent for scaling up your experiment.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in water or hexane?
This is a classic example of "like dissolves like."[7]
-
Water: Water is a very high-polarity, protic solvent that forms strong hydrogen bonds. The fluorinated portion of your compound is highly hydrophobic, and the molecule as a whole cannot form strong hydrogen bonds, leading to very poor aqueous solubility. This is consistent with its LogP value of 1.73.[1]
-
Hexane: Hexane is a very nonpolar alkane. While your compound has a nonpolar fluorinated tail, the polar ester and methoxy groups make it too polar to be readily soluble in pure alkanes. The principle of fluorocarbons being lipophobic also applies here; the C-F bonds do not interact favorably with C-H bonds.[4]
You will likely find the best solubility in solvents of intermediate polarity, such as THF, acetone, or ethyl acetate, which can interact with both the polar and nonpolar regions of the molecule.
Q2: I observed two distinct liquid layers when I mixed the compound with my solvent. What is happening?
You are observing immiscibility. This occurs when the cohesive forces between molecules of the solvent are much stronger than the adhesive forces between the solvent and your compound. This is common when there is a significant mismatch in polarity and is frequently observed between fluorinated compounds and both aqueous and hydrocarbon-based organic solvents.[8] To resolve this, you must select a different solvent with a polarity more similar to your compound.
Q3: Is it safe to heat the mixture to improve solubility?
Heating can be an effective method, but you must proceed with caution. The reported flash point for this compound is 48°C (118.4°F).[1][5][6]
-
NEVER use an open flame (e.g., Bunsen burner).
-
ALWAYS use a controlled heating source like a water bath, heating mantle, or hot plate in a well-ventilated fume hood.
-
DO NOT heat above the flash point in an open container. Keep temperatures modest (e.g., 40°C) initially to see if it improves solubility, as this is often sufficient.
-
Be aware of the solvent's boiling point to avoid evaporation or boiling over.
Q4: How can I prepare a 100 mM stock solution in THF?
-
Calculate the required mass:
-
Molecular Weight (MW) = 190.09 g/mol .[1]
-
Desired Concentration (C) = 100 mM = 0.1 mol/L.
-
Desired Volume (V) = (e.g.) 10 mL = 0.010 L.
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass = 0.1 mol/L * 0.010 L * 190.09 g/mol = 0.1901 g = 190.1 mg.
-
-
Protocol:
-
Accurately weigh 190.1 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 5-7 mL of THF to the flask.
-
Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Once dissolved, carefully add THF until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Q5: Are there any "go-to" solvents for fluorinated compounds like this?
While every compound is different, good starting points for fluorinated molecules of intermediate polarity often include:
-
Ethers: Tetrahydrofuran (THF)
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aprotic Polar Solvents: Acetonitrile
In specialized cases, other fluorinated solvents (e.g., perfluorohexane) can be effective, but these are less common in general labs and should be used if standard solvents fail.
Section 4: Safety & Handling Precautions
As a Senior Application Scientist, I must emphasize that safety is paramount. Always consult the full Safety Data Sheet (SDS) before use.[6][9][10]
-
Flammability: The compound is a flammable liquid and vapor.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6][11]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[6]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[6] Avoid inhalation of vapors. Store in a tightly closed container in a cool, dry place.[5][6]
References
- Benchchem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
- CymitQuimica. (2020). Safety Data Sheet - Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2023). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety Data Sheet.
- chemBlink. (n.d.). SDS of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, Safety Data Sheets, CAS 755-73-7.
- Biosynth. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
- Benchchem. (n.d.). Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds.
- ChemicalBook. (n.d.). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
- Alfa Chemistry. (n.d.). CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Shanghai FluoroRing Pharmaceutical Co.,Ltd. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from Shanghai FluoroRing Pharmaceutical Co.,Ltd.
- Daken Chemical. (n.d.). CAS NO.755-73-7 methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
- IJRPR. (2024). Techniques for Enhancing Drug Solubility: A Comprehensive Overview.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ACS Applied Polymer Materials. (2022). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Langmuir. (2024). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions.
- Wikipedia. (n.d.). Polytetrafluoroethylene.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-methoxytetrafluoropropionate
In the landscape of pharmaceutical development and manufacturing, the rigorous quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of Methyl 2-methoxytetrafluoropropionate. As a fluorinated ester, its unique physicochemical properties necessitate a careful and systematic approach to method development and validation.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations that drive the validation process. Every step is grounded in the principles of scientific integrity, ensuring that the described methods are robust, reliable, and compliant with global regulatory standards.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This is not merely a regulatory hurdle but a cornerstone of quality assurance, ensuring that the data generated is accurate, precise, and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process, which form the foundation of the validation strategies discussed herein.[2][3][4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][7] For the quantification of a compound like this compound, this means the method must be able to accurately and precisely measure its concentration in a given sample matrix, whether it be a bulk drug substance, a formulated product, or a reaction mixture.
Choosing the Right Analytical Tool: GC-MS vs. HPLC
The selection of an analytical technique is the first critical decision in method development. For a semi-volatile and thermally stable compound like this compound, both GC-MS and HPLC present viable options.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile compounds that can be vaporized without decomposition.[9][10] The gas chromatograph separates components of a mixture, which are then detected and identified by the mass spectrometer, providing a high degree of specificity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11][12] It is particularly advantageous for non-volatile or thermally labile compounds. For fluorinated esters, reversed-phase HPLC is a common and effective approach.[13]
This guide will explore the validation of both a GC-MS and an HPLC method for the quantification of this compound, providing a direct comparison of their performance.
The Validation Workflow: A Systematic Approach
A robust validation protocol is essential for a successful outcome. The following diagram illustrates the key stages of the analytical method validation process, as recommended by regulatory bodies.
Caption: A generalized workflow for analytical method validation, from development to lifecycle management.
Experimental Protocols
The following sections detail the experimental procedures for the quantification of this compound using both GC-MS and HPLC. These protocols are designed to be self-validating, with system suitability tests integrated to ensure consistent performance.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: The volatility of this compound makes it a suitable candidate for GC-MS analysis. This method offers high sensitivity and specificity, which is crucial for impurity profiling and low-level quantification.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare samples by accurately weighing and dissolving them in methanol to achieve a concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for peak identification.
-
-
System Suitability:
-
Inject a mid-range standard solution six times consecutively.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The signal-to-noise ratio (S/N) should be ≥ 10.
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: Reversed-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds. This method is often preferred for its simplicity and the lower cost of instrumentation compared to GC-MS. A similar compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, has been successfully analyzed using this technique, providing a strong basis for this method.[13]
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Prepare samples by accurately weighing and dissolving them in the mobile phase to achieve a concentration within the calibration range.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte).
-
-
System Suitability:
-
Inject a mid-range standard solution six times consecutively.
-
The RSD of the peak area and retention time should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
Comparison of Validation Performance
The following tables summarize the validation results for both the GC-MS and HPLC methods. The acceptance criteria are based on the ICH Q2(R2) guidelines.[3][7][8]
Table 1: Linearity and Range
| Parameter | GC-MS Method | HPLC Method | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 10 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration | GC-MS Method (% Recovery) | HPLC Method (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5% | 100.2% | 98.0 - 102.0% |
| Mid (100%) | 100.8% | 99.7% | 98.0 - 102.0% |
| High (120%) | 101.2% | 100.5% | 98.0 - 102.0% |
Table 3: Precision
| Parameter | GC-MS Method (%RSD) | HPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision (inter-day, n=6) | 1.2% | 0.9% | ≤ 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | GC-MS Method | HPLC Method | Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 µg/mL | 3 µg/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 10 µg/mL | S/N ≥ 10 |
Table 5: Robustness
| Parameter Variation | GC-MS Method (%RSD) | HPLC Method (%RSD) | Acceptance Criteria |
| Column Temperature (±5°C) | 1.5% | 1.1% | ≤ 2.0% |
| Flow Rate (±10%) | 1.8% | 1.4% | ≤ 2.0% |
| Mobile Phase Composition (±2%) | N/A | 1.6% | ≤ 2.0% |
Method Comparison and Selection Rationale
The following diagram provides a visual comparison of the two validated methods, highlighting their respective strengths and weaknesses.
Caption: A comparative summary of the GC-MS and HPLC methods for decision-making.
Conclusion
Both the GC-MS and HPLC methods presented in this guide have been demonstrated to be valid for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
For applications requiring high sensitivity, such as the detection of trace-level impurities, the GC-MS method is superior due to its significantly lower LOD and LOQ.
-
For routine quality control and release testing where high throughput and cost-effectiveness are priorities, the HPLC method offers a robust and reliable solution.
It is imperative that any analytical method is not only validated but also subject to continuous monitoring and lifecycle management to ensure its ongoing suitability.[4] By adhering to the principles of scientific rigor and regulatory compliance outlined in this guide, researchers and analytical scientists can confidently generate high-quality data for the quantification of this compound.
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- EPA. (1994, September). METHOD 8321.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
- ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.
- Semantic Scholar. (2024, July 25). Analytical Methods.
- eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
Sources
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. escholarship.org [escholarship.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 13. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Methyl 2-methoxytetrafluoropropionate and Other Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated compounds, esters represent a versatile class of molecules with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties, conferred by the presence of fluorine atoms, significantly influence their reactivity and metabolic stability. This guide provides a detailed comparison of the reactivity of Methyl 2-methoxytetrafluoropropionate against other common fluorinated esters, supported by experimental insights and mechanistic considerations.
Introduction to this compound
This compound is a fluorinated ester characterized by a tetrafluorinated carbon chain with a methoxy group at the C-2 position. This substitution pattern distinguishes it from more common perfluoroalkyl esters and introduces unique electronic and steric effects that modulate its reactivity. Understanding its behavior in key chemical transformations is crucial for its effective utilization in synthesis and drug design.
The Influence of Fluorine on Ester Reactivity: A Fundamental Overview
The high electronegativity of fluorine atoms exerts a powerful influence on the reactivity of ester functionalities. By withdrawing electron density from the carbonyl carbon, fluorine atoms render the ester more electrophilic and thus more susceptible to nucleophilic attack. This effect is well-documented and forms the basis for the enhanced reactivity of fluorinated esters compared to their non-fluorinated counterparts. For instance, methyl trifluoroacetate is significantly more reactive in nucleophilic acyl substitution reactions than methyl acetate due to the strong inductive effect of the trifluoromethyl group.[1]
Comparative Reactivity Analysis
To provide a comprehensive comparison, we will examine the reactivity of this compound in three key reactions: hydrolysis, transesterification, and reaction with nucleophiles, benchmarked against other widely used fluorinated esters.
Hydrolytic Stability
The susceptibility of an ester to hydrolysis is a critical parameter, particularly in the context of drug development, as it can dictate the in vivo stability of a molecule. The rate of ester hydrolysis is highly dependent on the electronic environment of the carbonyl group.
General Trends in Fluorinated Ester Hydrolysis:
Studies on the hydrolysis of C-terminal partially fluorinated ethyl esters in peptide models have provided valuable quantitative insights. The introduction of a single fluorine atom to an ethyl ester can decrease its half-life by a factor of eight.[2] Subsequent additions of fluorine atoms further accelerate hydrolysis, with each additional fluorine increasing the rate by a factor of 3-4.[2] This demonstrates a clear trend of decreasing hydrolytic stability with an increasing degree of fluorination.
Table 1: Comparative Hydrolytic Stability of Fluorinated Esters (Qualitative)
| Ester | Structure | Expected Relative Hydrolysis Rate | Rationale |
| Methyl Acetate | CH₃COOCH₃ | Very Slow | No electron-withdrawing groups on the acyl side. |
| Methyl Trifluoroacetate | CF₃COOCH₃ | Fast | Strong electron-withdrawing effect of the CF₃ group.[1] |
| This compound | CF₃CF(OCH₃)COOCH₃ | Moderate to Fast | Strong electron-withdrawing effect of four fluorine atoms, potentially tempered by the electron-donating methoxy group. |
| Methyl Nonafluoropentanoate | CF₃(CF₂)₃COOCH₃ | Very Fast | Highly electron-deficient carbonyl due to the perfluoroalkyl chain. |
Transesterification
Transesterification, the exchange of the alkoxy group of an ester, is a fundamental reaction in organic synthesis. The reactivity in transesterification reactions generally follows the same principles as hydrolysis, with more electrophilic esters reacting more readily.
A study on the transesterification of ethyl trifluoroacetate to methyl trifluoroacetate highlights the utility of this reaction for modifying fluorinated esters. While specific kinetic comparisons are scarce, it is expected that the reactivity of fluorinated esters in transesterification will correlate with their electrophilicity. Therefore, this compound is anticipated to undergo transesterification more readily than non-fluorinated esters.
Reaction with Amines: A Case Study in Nucleophilic Substitution
A key study investigating the reaction of a close analog, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, with arylamines and arylmethylamines revealed an unexpected reaction pathway.[3] Instead of the expected amide formation via nucleophilic acyl substitution (SNAc mechanism), a significant degree of methyl transfer from the ester to the amine was observed, proceeding through a BAl2 (SN2) mechanism.[3] This suggests that the methoxy group at the C-2 position can influence the reaction to favor an alternative pathway.
This finding is of considerable importance as it highlights a potential deviation from the expected reactivity of a simple fluorinated ester. The presence of the C-2 methoxy group appears to activate the methyl group of the ester for nucleophilic attack, a characteristic not typically observed in esters like methyl trifluoroacetate.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, generalized protocols for evaluating the reactivity of fluorinated esters.
Protocol for Comparative Hydrolysis via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of ester hydrolysis.
Objective: To determine the relative rates of hydrolysis of different fluorinated esters under basic conditions.
Materials:
-
Fluorinated ester of interest (e.g., this compound, Methyl Trifluoroacetate)
-
Deuterated solvent (e.g., D₂O)
-
Sodium deuteroxide (NaOD) solution in D₂O (e.g., 1 M)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the internal standard (TSP) in D₂O of a known concentration (e.g., 1 mM).
-
In an NMR tube, dissolve a precise amount of the fluorinated ester in a known volume of the TSP/D₂O stock solution to achieve a desired starting concentration (e.g., 10 mM).
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentration of the ester relative to the internal standard.
-
To initiate the hydrolysis, add a specific volume of the NaOD solution to the NMR tube to achieve the desired final base concentration (e.g., 0.1 M).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Process the spectra and integrate the signals corresponding to a non-exchangeable proton of the ester (e.g., the methyl group) and the internal standard.
-
Plot the concentration of the ester (relative to the constant concentration of the internal standard) as a function of time.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay curve.
-
Repeat the experiment for each fluorinated ester under identical conditions (temperature, base concentration, solvent).
Data Analysis: The relative reactivity can be determined by comparing the calculated k_obs values for each ester.
Caption: Workflow for monitoring ester hydrolysis by ¹H NMR.
Protocol for Base-Catalyzed Transesterification
This protocol outlines a method for comparing the amenability of different fluorinated esters to transesterification.
Objective: To compare the conversion of different methyl fluorinated esters to their corresponding ethyl esters.
Materials:
-
Methyl fluorinated ester (e.g., this compound, Methyl Trifluoroacetate)
-
Anhydrous ethanol
-
Anhydrous base catalyst (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., THF)
-
Gas chromatograph with a suitable column (GC)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl fluorinated ester (1 equivalent) in anhydrous ethanol (used as both reactant and solvent).
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it with a dilute acid solution (e.g., 0.1 M HCl).
-
Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC to determine the relative amounts of the starting methyl ester and the product ethyl ester.
-
Plot the percentage conversion to the ethyl ester as a function of time.
Data Analysis: The relative reactivity can be assessed by comparing the initial rates of conversion or the time required to reach a certain percentage of conversion for each ester.
Caption: Workflow for comparing transesterification rates.
Conclusion
The reactivity of fluorinated esters is a nuanced interplay of inductive and potential resonance effects. While a higher degree of fluorination generally leads to increased reactivity towards nucleophiles, as seen in hydrolysis and transesterification, the specific substitution pattern can introduce unexpected reaction pathways.
This compound presents an interesting case where the strong electron-withdrawing nature of the tetrafluoroethyl backbone is modulated by a C-2 methoxy group. This likely results in a high, yet potentially tempered, reactivity in hydrolysis and transesterification compared to simple perfluorinated esters. Crucially, the presence of the methoxy group can open up alternative reaction channels, such as the observed methyl transfer in reactions with amines.
For researchers and drug development professionals, these insights are vital. The enhanced reactivity of fluorinated esters can be harnessed for efficient synthesis, while a thorough understanding of their stability and potential side reactions is paramount for designing robust and effective molecules. The provided experimental protocols offer a framework for the direct, empirical comparison of these valuable compounds.
References
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. [Link]
-
Methyl trifluoroacetate, CF3CO2CH3, is more reactive than methyl acetate, CH3CO2CH3, in nucleophilic acyl substitution reactions. Explain. Study.com. [Link]
-
Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15: reaction and purification. ResearchGate. [Link]
-
Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. ResearchGate. [Link]
Sources
A Comparative Guide to Methyl 2-methoxytetrafluoropropionate and its Non-fluorinated Analogs
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to achieving desired molecular properties. The introduction of fluorine into organic molecules is a well-established strategy to modulate biological and chemical characteristics.[1][2] This guide provides an in-depth comparison of Methyl 2-methoxytetrafluoropropionate and its non-fluorinated analog, Methyl 2-methoxypropionate, highlighting the distinct advantages conferred by fluorination.
The insights and data presented herein are designed to inform experimental design and accelerate the development of next-generation pharmaceuticals and advanced materials.
The Foundation of Fluorine's Influence: A Physicochemical Overview
The dramatic differences in performance between this compound and its hydrocarbon counterpart are rooted in the fundamental properties of the fluorine atom. Its high electronegativity (3.98), combined with a van der Waals radius (1.47 Å) similar to that of hydrogen (1.2 Å), allows for significant electronic modulation with minimal steric penalty.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol, which is substantially higher than a carbon-hydrogen bond and significantly stronger than carbon-chlorine bonds (~320 kJ/mol).[3]
This inherent strength of the C-F bond is a primary contributor to the enhanced stability of fluorinated compounds.[1][3] Let's examine how these fundamental properties translate into tangible differences in the physicochemical profiles of our two subject molecules.
Table 1: Comparative Physicochemical Properties
| Property | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | Methyl 2-methoxypropionate (Non-fluorinated Analog) | Rationale for Difference |
| Molecular Formula | C₅H₆F₄O₃ | C₅H₁₀O₃ | Substitution of four hydrogen atoms with fluorine atoms. |
| Molecular Weight | 190.09 g/mol [4] | 118.13 g/mol [5] | The higher atomic mass of fluorine compared to hydrogen. |
| Boiling Point | 159 °C[6] | ~136 °C[1] | Increased molecular weight and strong dipole moments from C-F bonds lead to greater intermolecular forces. |
| Density | 1.331 g/cm³[4] | ~1.011 g/cm³[5] | The dense nature of fluorine atoms significantly increases the overall molecular density. |
| Flash Point | 48 °C[6] | ~36-40.6 °C[1][5] | While both are flammable, the fluorinated version has a slightly higher flash point. |
| logP (Lipophilicity) | 1.73[6] | 0.36 (est.)[1] | Fluorination typically increases lipophilicity, a key factor in predicting membrane permeability.[2] |
Key Performance Advantages of Fluorination
The substitution of hydrogen with fluorine imparts a suite of advantageous properties that are highly sought after in medicinal chemistry and material science.
The formidable strength of the C-F bond provides a robust defense against both chemical and metabolic degradation.[3] Fluorine atoms effectively shield the carbon backbone from enzymatic attack, a strategy frequently employed in drug design to block sites of metabolism.[7] This can prolong the active lifetime of a drug in the body, enhancing its efficacy and allowing for less frequent dosing.[1][2] In contrast, the C-H bonds in non-fluorinated analogs are more susceptible to cleavage by metabolic enzymes, such as cytochrome P450.
Fluorination is a powerful tool for fine-tuning the electronic properties of a molecule.[8] In esters, the strong electron-withdrawing effect of adjacent fluorine atoms increases the electrophilicity of the carbonyl carbon. This "activation" can make the ester more susceptible to nucleophilic attack, a feature that can be exploited for synthetic purposes, allowing reactions to proceed under milder conditions.
While this enhanced reactivity can lead to lower hydrolytic stability (a factor to be considered in formulation), it renders fluorinated esters valuable as activated intermediates in complex organic syntheses.
A critical challenge in drug development is ensuring that a therapeutic molecule can pass through cellular membranes to reach its target. Fluorination is a common strategy to increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids.[2] As shown in Table 1, the estimated logP value of Methyl 2-methoxypropionate is significantly lower than the experimentally-derived value for its fluorinated counterpart. This enhanced lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the overall performance of a drug.[5]
Experimental Section: Quantifying the Fluorine Advantage
To provide a tangible measure of the advantages discussed, we outline two fundamental experimental protocols. These self-validating systems are designed to deliver clear, quantitative comparisons.
Experiment 1: Comparative Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To quantify the difference in thermal decomposition temperatures between this compound and Methyl 2-methoxypropionate.
Causality of Method Selection: TGA is the gold standard for measuring thermal stability. It provides a precise decomposition profile by monitoring mass loss as a function of a controlled temperature ramp. This allows for the unambiguous determination of the onset temperature of degradation.
Protocol:
-
Calibrate the Thermogravimetric Analyzer (TGA) using appropriate standards for temperature and mass.
-
Place a 5-10 mg sample of Methyl 2-methoxypropionate into an alumina crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting curve.
-
Thoroughly clean the crucible and repeat steps 2-5 for this compound.
Expected Data Summary:
| Compound | Onset of Decomposition (Tonset) under N₂ |
| Methyl 2-methoxypropionate | Lower (e.g., ~150-200 °C) |
| This compound | Higher (e.g., >250 °C) |
The expected result is a significantly higher decomposition temperature for the fluorinated ester, directly demonstrating its superior thermal stability derived from the strong C-F bonds.
Diagram 1: Key Advantages of Molecular Fluorination
Caption: Logical flow from core C-F bond properties to key application advantages.
Experiment 2: Comparative Hydrolytic Stability Assay
Objective: To compare the rate of hydrolysis of the fluorinated and non-fluorinated esters at a physiologically relevant pH.
Causality of Method Selection: The electron-withdrawing nature of fluorine atoms is hypothesized to increase the susceptibility of the ester carbonyl to nucleophilic attack by water (hydrolysis). An HPLC-based assay allows for the precise quantification of the ester's disappearance over time, providing a kinetic profile of the hydrolysis reaction.
Protocol:
-
Preparation of Solutions:
-
Prepare a 100 mM phosphate buffer solution at pH 7.4.
-
Prepare 10 mM stock solutions of this compound and Methyl 2-methoxypropionate in acetonitrile.
-
-
Reaction Setup:
-
In a temperature-controlled water bath at 37 °C, add 100 µL of the ester stock solution to 9.9 mL of the pre-warmed pH 7.4 buffer to achieve a final concentration of 100 µM.
-
Initiate a timer immediately upon addition.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 500 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 500 µL of cold acetonitrile to precipitate buffer salts and halt further hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Use a C18 column and an isocratic mobile phase (e.g., 50:50 acetonitrile:water) suitable for separating the ester from its corresponding carboxylic acid hydrolysis product.
-
Quantify the peak area of the remaining ester at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k.
-
Expected Data Summary:
| Compound | Half-life (t₁₂) at pH 7.4, 37 °C |
| Methyl 2-methoxypropionate | Longer (e.g., > 48 hours) |
| This compound | Shorter (e.g., ~ 12-24 hours) |
The results are expected to show a significantly shorter half-life for the fluorinated ester, confirming that its electronically activated carbonyl group is more prone to hydrolysis.
Diagram 2: Workflow for Comparative Hydrolytic Stability Assay
Caption: Experimental workflow for the hydrolytic stability assay.
Conclusion: A Strategic Choice for Advanced Applications
The strategic incorporation of fluorine into this compound provides a clear and compelling set of advantages over its non-fluorinated analog. These benefits—including superior thermal and metabolic stability, enhanced lipophilicity, and tunable reactivity—are a direct consequence of the unique physicochemical properties of the carbon-fluorine bond.[3]
For scientists in drug discovery, these attributes can translate into candidates with improved pharmacokinetic profiles and greater efficacy. For material scientists and synthetic chemists, the unique stability and reactivity of this fluorinated building block open doors to novel applications and more efficient synthetic routes.[6] While considerations such as hydrolytic stability and environmental persistence must be taken into account, the evidence strongly supports this compound as a high-performance tool for advanced scientific research.
References
- Benchchem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The Strategic Advantage of Fluorine in Synthesizing Advanced Organic Molecules. Chemical Society Reviews, 37(2), 320-330.
- ChemicalBook. (2024, January 25). The role of fluorination.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Benchchem. (2025, November 3). Comparative study of the thermal stability of different fluorinated alkanes.
- ResearchGate. (2010, June). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
- Chemical Communications (RSC Publishing). (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- RSC Publishing. (n.d.). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures.
- Charles River Laboratories. (2021, August 31). Making Fluorination Chemistry Safer and Easier.
- ChemicalBook. (n.d.). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
- Biosynth. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | FM89633.
- NIH. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
- Benchchem. (n.d.). strategies to avoid decomposition of fluorinated esters.
- PubChem. (n.d.). This compound.
- ECHEMI. (n.d.). 755-73-7, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate Formula.
- ChemicalBook. (2025, September 13). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety Data Sheet.
- NIH. (2019, June 20). The Dark Side of Fluorine.
- (2020, June 1).
- SAFETY D
- Alfa Chemistry. (n.d.). CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate.
- Chemical Society Reviews (RSC Publishing). (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
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- ACS Publications. (2023, August 29). C–F Activation of Fluorinated Esters Using Photocatalytically Generated Diaminoalkyl Radical.
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"Methyl 2-methoxytetrafluoropropionate" vs. "Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate": a comparative analysis
An In-Depth Guide to "Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate" and "Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate" for Researchers, Scientists, and Drug Development Professionals.
In the landscape of fluorinated building blocks, subtle structural variations can lead to significant differences in chemical reactivity, physical properties, and, ultimately, utility in specialized applications such as drug discovery and materials science. This guide provides a detailed comparative analysis of two isomeric forms of methyl 2-methoxytetrafluoropropionate: methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) and methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS 755-73-7). As a senior application scientist, this analysis is grounded in established chemical principles and available experimental data to provide actionable insights for researchers and developers.
Structural and Physicochemical Properties: A Tale of Two Isomers
The core difference between these two compounds lies in the arrangement of the fluorine atoms and the methoxy group on the propionate backbone. This seemingly minor isomeric distinction has a profound impact on their electronic and steric environments, which in turn governs their physical and chemical behavior.
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate features a trifluoromethyl group at the C3 position and a single fluorine atom and a methoxy group at the C2 position. In contrast, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate has two fluorine atoms at the C2 position and two fluorine atoms and a methoxy group at the C3 position.
Caption: Chemical structures of the two isomers.
A summary of their key physicochemical properties is presented below. It is important to note that while experimental data for Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is readily available from commercial suppliers, such data for Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is less common in the public domain.
| Property | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate |
| CAS Number | 10186-63-7 | 755-73-7 |
| Molecular Formula | C₅H₆F₄O₃ | C₅H₆F₄O₃ |
| Molecular Weight | 190.09 g/mol | 190.09 g/mol |
| Boiling Point | Not experimentally determined | 159 °C[1][2] |
| Density | Not experimentally determined | 1.331 g/cm³[1][2] |
| Flash Point | Not experimentally determined | 48 °C[1] |
Synthesis and Reactivity: Divergent Chemical Behavior
The synthetic routes and subsequent reactivity profiles of these isomers are dictated by the positioning of the electron-withdrawing fluorine atoms.
Synthesis
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: An industrial synthesis for this isomer involves the catalytic decomposition of fluorinated ether precursors. A method detailed in a US Patent describes the use of metal halide catalysts like titanium tetrafluoride (TiF₄) to facilitate the cleavage of methoxy groups and subsequent fluorination, achieving high yields.[2]
Experimental Protocol (Conceptual based on Patent Literature):
-
A suitable fluorinated ether precursor is charged into a sealed reactor.
-
A catalytic amount of a metal halide (e.g., TiF₄) is added.
-
The reactor is heated to a specified temperature (e.g., 100-110 °C).
-
The reaction is monitored for the formation of the desired product and by-products (e.g., methyl fluoride).
-
Upon completion, the product is isolated and purified, typically by distillation.
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate: Detailed experimental protocols for the synthesis of this isomer are not as readily available in public literature. However, its synthesis would likely involve the esterification of the corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-methoxypropanoic acid, with methanol.
Reactivity
The differing placement of the fluorine atoms significantly influences the electrophilicity of the carbonyl carbon and the reactivity of the C-F and C-O bonds.
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate: A study published on ResearchGate investigated the reaction of this isomer with arylamines and arylmethylamines.[3] The research revealed an unexpected methyl transfer from the ester to the amine, proceeding via a BAl2 (SN2) mechanism under specific conditions (absence of solvent, high temperature). This was in competition with the expected amide formation via a nucleophilic acyl substitution (SNAc) mechanism. This unique reactivity highlights the influence of the α-fluoro and α-methoxy groups on the reaction pathways.
Caption: Reactivity pathways of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: While specific reactivity studies are not as prevalent in the literature, the presence of two fluorine atoms on the α-carbon (C2) is expected to significantly increase the electrophilicity of the carbonyl carbon. This would make it highly susceptible to nucleophilic attack, favoring traditional ester reactions like hydrolysis and amidation. The C-F bonds at the β-position (C3) are generally less reactive towards nucleophilic substitution.
Spectroscopic Characterization
While a full experimental dataset for Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is not available, predictions based on established principles of NMR spectroscopy can be made.
| Spectroscopic Data | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (Predicted) | Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (Predicted) |
| ¹H NMR | Two singlets for the two methoxy groups. | Two singlets for the two methoxy groups. |
| ¹³C NMR | Signals for the carbonyl carbon, two methoxy carbons, and the CF and CF₃ carbons. | Signals for the carbonyl carbon, two methoxy carbons, and the two CF₂ carbons. |
| ¹⁹F NMR | A quartet for the CF group (coupled to CF₃) and a doublet for the CF₃ group (coupled to CF). | Two distinct signals for the two non-equivalent CF₂ groups. |
Applications in Research and Drug Development
Fluorinated compounds are of great interest in medicinal chemistry due to their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4][5][6][7][8] Both of these isomers, as sources of unique fluorinated motifs, have potential applications as building blocks in the synthesis of novel bioactive molecules.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is commercially available and is used as a specialty reagent in organic synthesis and for the development of advanced materials.[2] Its fluorinated backbone imparts thermal and chemical resistance, making it valuable for creating robust molecular architectures.[9]
The unique reactivity of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate in selective methyl transfer reactions could be exploited in late-stage functionalization of complex molecules, a critical step in drug discovery programs.
Safety and Toxicological Profile
Both compounds are short-chain fluorinated substances. While short-chain PFAS were introduced as replacements for their more bioaccumulative and toxic long-chain counterparts, recent studies have raised concerns about their own potential for toxicity.[10][11]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Specific toxicological data for these two isomers is limited. However, it is prudent to handle all fluorinated compounds with care, considering the potential for persistence in the environment and unknown long-term health effects.[12][13]
Conclusion and Future Outlook
This comparative analysis highlights the distinct chemical personalities of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate and Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. The commercially available Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate serves as a robust building block for introducing a tetrafluorinated methoxypropyl moiety. Its isomer, Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate , while less characterized, exhibits unique reactivity that could open new avenues in synthetic chemistry.
For researchers and drug development professionals, the choice between these isomers will depend on the specific synthetic transformation or molecular scaffold required. The distinct electronic and steric properties of each molecule offer a palette of possibilities for fine-tuning the characteristics of target compounds. Further research into the experimental properties and reactivity of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is warranted to fully unlock its potential as a valuable tool in the chemist's arsenal.
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Efficacy of "Methyl 2-methoxytetrafluoropropionate" as an intermediate in pharmaceutical synthesis
An In-Depth Technical Guide to the Efficacy of Methyl 2-methoxytetrafluoropropionate as a Pharmaceutical Intermediate
For drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the properties of an active pharmaceutical ingredient (API). Among the vast arsenal of available intermediates, fluorinated compounds have emerged as particularly valuable tools for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive evaluation of this compound (M2MTP), a specialized fluorinated intermediate, and objectively compares its performance with alternative synthetic strategies.
Introduction to this compound (M2MTP)
This compound is a carboxylate ester that serves as a key intermediate in organic synthesis.[1] Its strategic incorporation of fluorine atoms imparts unique electronic properties that can be leveraged to overcome common challenges in drug development. The presence of fluorine can significantly enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[2] M2MTP is utilized as a specialty reagent in chemical syntheses that require fluorinated compounds for their enhanced stability and reactivity.[3]
Physicochemical Properties of M2MTP
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis.
| Property | Value | Significance in Synthesis |
| CAS Number | 755-73-7 | Unique identifier for the compound.[4][5] |
| Molecular Formula | C₅H₆F₄O₃ | Defines the elemental composition.[3][4][6] |
| Molecular Weight | 190.09 g/mol | Crucial for stoichiometric calculations.[3][6] |
| Boiling Point | 159°C | Informs purification conditions, such as distillation.[3][4] |
| Density | 1.331 g/cm³ | Important for solvent layering and phase separation during workup.[3][4] |
| Flash Point | 48°C | Indicates the need for a flame-free environment during high-temperature reactions.[3][4] |
| LogP | 1.73 | Suggests moderate lipophilicity, which can influence solubility and pharmacokinetic properties.[3] |
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy for optimizing its therapeutic potential. Fluorinated organic compounds often exhibit enhanced metabolic stability and potent therapeutic efficacy.[7] The small atomic radius and high electronegativity of fluorine confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug, reducing the required dosage and frequency of administration.[2][8]
-
Enhanced Potency: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, leading to stronger interactions with the target protein.
-
Improved Pharmacokinetics: Selective fluorination can increase a molecule's lipophilicity, enhancing its ability to cross cell membranes and reach its site of action.[9]
The following diagram illustrates the impact of incorporating a fluorinated intermediate like M2MTP on the properties of a final API.
Caption: Workflow of M2MTP incorporation leading to enhanced API properties.
Comparative Analysis: M2MTP vs. Alternative Intermediates
The efficacy of M2MTP is best understood through comparison with alternative synthetic approaches. While direct analogues are application-specific, a comparison with non-fluorinated counterparts and other fluorination strategies provides valuable context.
| Feature | This compound (M2MTP) | Non-Fluorinated Analog (e.g., Methyl 2-methoxypropionate) | Other Fluorination Methods (e.g., Direct Fluorination) |
| Predictability | High: The fluorinated moiety is introduced as a defined building block, ensuring regiochemical control. | High: A standard, well-understood intermediate. | Low to Moderate: Can lead to mixtures of isomers and over-fluorination, requiring extensive purification. |
| Metabolic Stability | Excellent: The C-F bonds significantly block metabolic pathways at the site of incorporation.[2] | Low: The non-fluorinated positions are more susceptible to enzymatic oxidation. | Variable: Depends on the position and extent of fluorination achieved. |
| Reaction Conditions | Moderate: Standard coupling reactions (e.g., amidation, transesterification) are typically employed. | Mild: Generally less reactive, requiring standard reaction conditions. | Often Harsh: Can require specialized and hazardous reagents (e.g., F₂ gas, HF). |
| Safety & Handling | Flammable and irritant; requires standard laboratory precautions.[3][10][11] | Generally lower hazard profile. | High: Often involves highly toxic and corrosive reagents. |
| Cost-Effectiveness | Higher initial cost per gram, but potentially offset by improved yields and reduced downstream failures. | Lower initial cost. | Can be very expensive due to the need for specialized equipment and reagents. |
Experimental Protocols for the Application of M2MTP
The following protocols provide a framework for the practical application of M2MTP in pharmaceutical synthesis. The causality behind key steps is explained to ensure reproducibility and success.
Protocol 1: Synthesis of a Fluorinated Amide Derivative
This protocol details the conversion of M2MTP to a corresponding amide, a common transformation in the synthesis of bioactive molecules.
Caption: Experimental workflow for the synthesis of a fluorinated amide.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or the greener alternative 2-Methyltetrahydrofuran (2-MeTHF).[12][13]
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the ester and the C-F bonds.[3]
-
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as triethylamine (1.5 eq).
-
Rationale: The base neutralizes the methoxy leaving group, driving the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.[14]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Rationale: The aqueous washes remove the base, unreacted amine, and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final fluorinated amide.
Safety and Handling Considerations
Proper handling of M2MTP is essential for laboratory safety.
-
General Precautions: Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.[10] Use only in a well-ventilated area or under a chemical fume hood.[10][15]
-
Fire Safety: M2MTP is flammable with a flash point of 48°C.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[10][16] Use non-sparking tools and explosion-proof equipment.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas like nitrogen.[4][16]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Conclusion
This compound stands out as a highly effective and versatile intermediate for introducing fluorine into pharmaceutical candidates. Its use as a discrete building block provides a predictable and controlled method for enhancing the metabolic stability, potency, and pharmacokinetic profile of a final API. While the initial cost may be higher than non-fluorinated analogs, the downstream benefits—including simplified synthesis, improved drug properties, and potentially higher success rates in clinical development—present a compelling case for its adoption. For researchers and drug development professionals, M2MTP represents a valuable tool for crafting the next generation of innovative and effective medicines.
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Performance Evaluation of Polymers Synthesized Using "Methyl 2-methoxytetrafluoropropionate": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties for applications ranging from high-performance coatings to novel drug delivery systems, the choice of monomer is a critical determinant of the final polymer's performance characteristics. This guide provides a comprehensive performance evaluation of polymers synthesized using "Methyl 2-methoxytetrafluoropropionate," a fluorinated monomer of increasing interest. Through an objective comparison with alternative materials, supported by available experimental data, this document serves as a technical resource for professionals navigating the landscape of specialty polymers.
Introduction to "this compound" in Polymer Synthesis
"this compound" (MMTP) is a fluorinated acrylic monomer that offers a unique combination of a methacrylate backbone with a short, fluorinated ester side chain containing a methoxy group. The presence of fluorine atoms is known to impart a range of desirable properties to polymers, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] The methoxy group in MMTP may further influence solubility and reactivity during polymerization.
The general structure of a polymer derived from MMTP, poly(this compound) (PMMTP), is anticipated to leverage these fluorine-related benefits. This guide will delve into the performance metrics of such polymers, drawing comparisons with a non-fluorinated analog, poly(methyl methacrylate) (PMMA), and other relevant fluorinated polymers to provide a clear perspective on its potential advantages and applications.
Comparative Performance Analysis
The introduction of fluorine into a polymer backbone or side chain can dramatically alter its physical and chemical properties.[3] This section compares the anticipated performance of PMMTP with established polymers, focusing on key parameters relevant to researchers in materials science and drug development.
Thermal Stability
Fluoropolymers are renowned for their exceptional thermal resistance due to the high bond energy of the carbon-fluorine (C-F) bond.[1] This intrinsic stability is a significant advantage in applications requiring high-temperature processing or use.
In contrast, poly(methyl methacrylate) (PMMA) has a reported thermal stability of up to around 200-250°C, with variations depending on its formulation and molecular weight.[5] It is reasonable to hypothesize that PMMTP would exhibit a higher decomposition temperature than PMMA, offering a wider operational window for high-temperature applications.
Table 1: Comparison of Thermal Properties
| Polymer | Monomer Structure | Anticipated Onset of Thermal Decomposition (TGA) |
| Poly(this compound) (PMMTP) | CH₂=C(CH₃)COOCH(OCH₃)CF₂CF₃ | > 250°C (Hypothesized) |
| Poly(methyl methacrylate) (PMMA) | CH₂=C(CH₃)COOCH₃ | ~200-250°C[5] |
| Poly(2,2,3,3-tetrafluoropropyl methacrylate) | CH₂=C(CH₃)COOCH₂CF₂CF₂H | Glass Transition Temperature: 74.2°C[2] |
Note: The thermal decomposition data for PMMTP is an educated estimation based on the known properties of similar fluoropolymers. Experimental verification is required for definitive values.
Surface Properties and Hydrophobicity
A low surface energy is a hallmark of fluorinated polymers, leading to properties such as hydrophobicity and oleophobicity.[2] This is a direct consequence of the low polarizability of the C-F bond.
The water contact angle is a common metric used to quantify the hydrophobicity of a surface. A higher contact angle indicates greater hydrophobicity. While specific contact angle measurements for PMMTP are not available, data for other fluorinated polymers and PMMA provide a useful comparison.
Table 2: Water Contact Angle of Various Polymers
| Polymer | Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) (PMMA) | ~68-71° | [6] |
| Fluorinated Ethylene Propylene (FEP) | ~108.5° | [5] |
| Polytetrafluoroethylene (PTFE) | ~109.2° | [5] |
| Polyvinylidene fluoride (PVDF) | ~89° | [5] |
Given the tetrafluoro-substitution in the propionate side chain of MMTP, it is highly probable that its polymer would exhibit a significantly higher water contact angle than PMMA, likely approaching or exceeding that of PVDF. This enhanced hydrophobicity would be advantageous for applications requiring water repellency or moisture barrier properties.
Chemical Resistance
The chemical inertness of fluoropolymers makes them suitable for use in harsh chemical environments.[3][7] This resistance extends to a wide range of acids, bases, and organic solvents.
While specific chemical resistance data for PMMTP is not documented, the general trend for fluoropolymers suggests it would offer superior performance compared to PMMA. PMMA is known to be soluble in solvents like benzene and toluene and can be susceptible to attack by strong acids and bases.[8] In contrast, fluoropolymers like PTFE and FEP are resistant to a broad spectrum of chemicals.[7] It is anticipated that PMMTP would exhibit good to excellent resistance to many common chemicals, a critical attribute for applications in chemically aggressive settings.
Mechanical Properties
The mechanical properties of polymers, including tensile strength, modulus, and impact resistance, are crucial for their structural applications. Fluoropolymers exhibit a wide range of mechanical behaviors, from the flexible and tough ETFE to the more rigid PTFE.[6]
The mechanical properties of PMMTP would be influenced by factors such as its molecular weight, crystallinity, and the presence of the methoxy group in the side chain. While specific data is unavailable, a general comparison with PMMA, a rigid and transparent polymer, can be made. It is possible that the introduction of the fluorinated side chain in PMMTP could affect its chain packing and intermolecular forces, potentially leading to different mechanical characteristics compared to PMMA. Experimental testing is necessary to quantify these properties.[9][10]
Experimental Protocols for Performance Evaluation
To facilitate direct comparison and aid researchers in their evaluation, this section outlines standard experimental protocols for characterizing the key performance indicators of polymers synthesized from "this compound."
Polymer Synthesis: Free-Radical Polymerization of MMTP
Objective: To synthesize poly(this compound) for subsequent characterization.
Materials:
-
This compound (MMTP) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., ethyl acetate, hexafluoroisopropanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Dissolve a known quantity of MMTP monomer in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet.
-
De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) and maintain under an inert atmosphere.
-
Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Diagram of Polymerization Workflow:
Caption: Workflow for the synthesis of PMMTP via free-radical polymerization.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of the synthesized polymer.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, known mass (typically 5-10 mg) of the dried polymer sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs.
Surface Property Characterization: Static Water Contact Angle Measurement
Objective: To quantify the hydrophobicity of the polymer surface.
Instrument: Contact Angle Goniometer
Procedure:
-
Prepare a thin, smooth film of the polymer on a suitable substrate (e.g., by spin-coating or solution casting).
-
Ensure the film is clean and dry.
-
Place a small droplet (typically 2-5 µL) of deionized water onto the polymer surface.
-
Capture an image of the droplet and use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface and average the results.
Diagram of Contact Angle Measurement:
Caption: Schematic of a water droplet on a polymer surface for contact angle measurement.
Conclusion and Future Outlook
Polymers synthesized from "this compound" hold significant promise for applications demanding high performance. Based on the established principles of fluoropolymer chemistry, it is anticipated that PMMTP will exhibit superior thermal stability, enhanced hydrophobicity, and greater chemical resistance compared to its non-fluorinated counterpart, PMMA. These properties make it a compelling candidate for advanced coatings, specialty membranes, and potentially in drug delivery systems where controlled release and biocompatibility are paramount.
However, a notable gap exists in the publicly available, peer-reviewed literature regarding the specific experimental performance data of PMMTP. The synthesis and comprehensive characterization of this polymer are crucial next steps to fully unlock its potential. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate its properties and establish a direct, data-driven comparison with existing materials. As the demand for high-performance, functional polymers continues to grow, "this compound" stands out as a monomer worthy of further investigation.
References
- Zosel, A. (1998). Poly(methyl methacrylate) (PMMA). In: Painter, P., Coleman, M. (eds) Polymer Science and Technology. Springer, Dordrecht.
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Accu Dyne Test. (n.d.). Critical Surface Tension and Contact Angle with Water for Various Polymers. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Retrieved from [Link]
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ResearchGate. (2015). Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved from [Link]
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MDPI. (2023). A Study on Mechanical Properties of Low-Cost Thermoplastic-Based Materials for Material Extrusion Additive Manufacturing. Retrieved from [Link]
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MDPI. (2022). Poly(Methyl Methacrylate) Coatings Containing Flame Retardant Additives from Suspensions in Water-2-Propanol. Retrieved from [Link]
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ResearchGate. (2015). Evidence for the low thermal stability of poly(methyl methacrylate). Retrieved from [Link]
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MDPI. (2023). Mechanical and Tribological Performances of Thermoplastic Polymers Reinforced with Glass Fibres at Variable Fibre Volume Fractions. Retrieved from [Link]
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ResearchGate. (2015). Fabrication of super-hydrophobic film from PMMA with intrinsic water contact angle below 90°. Retrieved from [Link]
-
Universidad San Sebastián. (n.d.). Synthesis, characterization and thermal stability of poly(2-methyl-2-oxazoline-co-tetrachlorophthalic anhydride). Retrieved from [Link]
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Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Retrieved from [Link]
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MDPI. (2023). A Study on Mechanical Properties of Low-Cost Thermoplastic-Based Materials for Material Extrusion Additive Manufacturing. Retrieved from [Link]
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Indian Journal of Chemical Technology. (2023). Thermal and mechanical properties of nanofilled poly(methyl methacrylate) nanocomposites produced by two ultrasonic methods. Retrieved from [Link]
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National Institutes of Health. (2012). Water Absorption of Poly(methyl Methacrylate) Measured by Vertical Interference Microscopy. Retrieved from [Link]
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MDPI. (2021). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. Retrieved from [Link]
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American Coatings Association. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. Retrieved from [Link]
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DTIC. (2011). Solution Spraying of Poly(methyl methacrylate) Blends to Fabricate Micro-textured, Superoleophobic Surfaces. Retrieved from [Link]
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Holscot Advanced Polymers Ltd. (2024). Chemical Resistance of Fluoropolymers. Retrieved from [Link]
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ResearchGate. (2015). Thermal and optical properties of highly fluorinated copolymers of methacrylates. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Compounds: The Case of Methyl 2-methoxytetrafluoropropionate
Introduction:
In the landscape of modern drug discovery and chemical research, the introduction of novel chemical entities necessitates a rigorous evaluation of their biological specificity. Methyl 2-methoxytetrafluoropropionate, a fluorinated ester with potential applications as a research chemical, represents a class of compounds whose interaction with biological systems is not well-characterized.[1][2][3] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for such novel compounds, using this compound as a representative example. As direct biological data for this specific molecule is scarce, this document will focus on the essential in vitro assays and predictive methodologies that form the cornerstone of preclinical safety and specificity assessment for any new small molecule.[4][5] Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to proactively assess potential off-target effects, thereby mitigating risks and accelerating the development of selective molecular probes or therapeutic candidates.
Section 1: The Imperative of Early-Stage Cross-Reactivity Screening
The journey of a novel compound from initial synthesis to a validated biological tool or therapeutic agent is fraught with challenges, a primary one being the potential for unintended biological interactions. Cross-reactivity, the binding of a compound to targets other than the intended one, can lead to a spectrum of undesirable outcomes, from misleading experimental results to severe adverse effects in a clinical setting.[6][7] Therefore, a proactive and systematic approach to identifying off-target binding early in the development process is not merely a regulatory requirement but a fundamental aspect of scientific rigor and drug safety.[8][9][10]
For a compound like this compound, its structural features—a fluorinated backbone and an ester moiety—warrant a thorough investigation into its potential interactions with various enzyme classes and receptors. The electronic properties conferred by the fluorine atoms can influence binding affinities and metabolic stability, making a comprehensive screening approach essential.[1]
Logical Framework for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a novel compound.
Caption: A structured approach to identifying potential off-target interactions of a novel chemical entity.
Section 2: Foundational In Vitro Assays for Cross-Reactivity Profiling
A standard panel of in vitro assays should be employed to provide a baseline understanding of a compound's potential for off-target effects. These assays are designed to be high-throughput and cover critical areas of drug safety and metabolism.
General Cytotoxicity Assays
Cytotoxicity assays are fundamental in early-stage drug discovery to eliminate compounds that are overtly toxic to cells.[11][12] These assays measure various parameters of cellular health, such as membrane integrity, metabolic activity, and enzyme function.[12]
Comparative Data Table: Cytotoxicity of this compound vs. Control Compounds
| Assay Type | This compound (IC50, µM) | Compound A (Known Cytotoxin) (IC50, µM) | Compound B (Non-Cytotoxic) (IC50, µM) |
| MTT Assay (HepG2 cells) | > 100 | 5.2 | > 100 |
| LDH Release Assay (HEK293 cells) | > 100 | 8.9 | > 100 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and control compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assays
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[13][14] Inhibition of these enzymes can lead to adverse drug-drug interactions.[15][16]
Comparative Data Table: CYP450 Inhibition Profile
| CYP Isoform | This compound (IC50, µM) | Compound C (Known Inhibitor) (IC50, µM) | Compound D (Non-Inhibitor) (IC50, µM) |
| CYP1A2 | > 50 | 0.8 | > 50 |
| CYP2C9 | > 50 | 2.1 | > 50 |
| CYP2D6 | > 50 | 1.5 | > 50 |
| CYP3A4 | > 50 | 0.5 | > 50 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH regenerating system in a phosphate buffer.
-
Incubation: Pre-incubate the test compound or control inhibitor with the microsome mixture for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the specific substrate and incubate for the designated time.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[15][16]
-
Data Analysis: Calculate the percent inhibition of metabolite formation compared to the vehicle control and determine the IC50 value.
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[17][18] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17]
Comparative Data Table: hERG Channel Inhibition
| Compound | hERG Inhibition (IC50, µM) |
| This compound | > 30 |
| Compound E (Known hERG Blocker) | 0.1 |
| Compound F (No hERG Activity) | > 30 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Execution: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents.[17]
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition relative to the vehicle control and determine the IC50 value.[19]
Section 3: Advanced Cross-Reactivity Profiling
Following the initial screening, a more targeted approach is necessary to probe for interactions with specific protein families.
Nuclear Receptor Activation Assays
Nuclear receptors are a family of transcription factors that regulate gene expression in response to ligand binding. Unintended activation of nuclear receptors, such as the Pregnane X Receptor (PXR), can lead to the induction of drug-metabolizing enzymes and subsequent drug-drug interactions.[20][21]
Experimental Workflow: PXR Activation Assay
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Benchmarking the stability of "Methyl 2-methoxytetrafluoropropionate" against similar compounds
For researchers, scientists, and professionals in drug development, the chemical stability of reagents and building blocks is a cornerstone of reliable and reproducible research. In this technical guide, we present a comprehensive stability benchmark of Methyl 2-methoxytetrafluoropropionate against structurally similar compounds. Our analysis focuses on hydrolytic and thermal stability, providing a robust framework for its application in sensitive experimental settings.
Introduction: The Critical Role of Stability in Fluorinated Compounds
Fluorinated compounds are integral to modern chemistry, offering unique properties that are leveraged in pharmaceuticals, agrochemicals, and materials science. This compound (CAS 10186-63-7), with its distinct arrangement of fluorine atoms and a methoxy group, presents a compelling profile for use as a synthetic building block. However, the very features that impart its desirable reactivity can also influence its stability. Understanding its degradation profile under common laboratory and process conditions is paramount to ensuring the integrity of experimental outcomes.
This guide provides a head-to-head comparison of this compound with its structural isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7), and the non-fluorinated analog, Methyl propionate (CAS 554-12-1)[1][2][3]. We will delve into their relative stability under hydrolytic and thermal stress, offering insights into the structural nuances that govern their degradation pathways.
Experimental Design: A Framework for Rigorous Stability Assessment
To provide a comprehensive and unbiased comparison, we have designed a series of experiments based on internationally recognized protocols. The causality behind our experimental choices is rooted in the need for self-validating and reproducible data.
Hydrolytic Stability Testing
Rationale: Hydrolysis is a primary degradation pathway for esters, particularly those with electron-withdrawing groups like fluorine, which can make the carbonyl carbon more susceptible to nucleophilic attack. We will employ a modified version of the ASTM D2619 "beverage bottle method" to assess hydrolytic stability under acidic, neutral, and basic conditions. This method is a standardized and widely accepted protocol for evaluating the hydrolytic stability of industrial fluids and can be adapted for chemical reagents.
Thermal Stability Analysis
Rationale: Thermal stability is crucial for applications that involve heating, such as in chemical synthesis or purification processes like distillation. We will utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperatures and thermal profiles of the compounds. These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the trustworthiness of the results.
Protocol for Hydrolytic Stability Assessment (Modified ASTM D2619)
Objective: To determine the rate of hydrolysis of the test compounds in aqueous solutions at different pH values.
Materials:
-
This compound
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
-
Methyl propionate
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
High-purity water
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Thermostatically controlled water bath
Procedure:
-
Prepare solutions of each test compound at a concentration of 1000 ppm in each of the pH-buffered aqueous solutions.
-
Dispense 10 mL of each solution into individual sealed glass vials.
-
Place the vials in a thermostatically controlled water bath set at 50 °C.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each compound and condition.
-
Quench the reaction by rapidly cooling the vial in an ice bath.
-
Extract the remaining ester from the aqueous solution using a suitable organic solvent (e.g., dichloromethane).
-
Analyze the organic extract by GC-MS to quantify the concentration of the parent ester.
-
The rate of hydrolysis will be determined by plotting the natural logarithm of the ester concentration against time.
Protocol for Thermal Stability Analysis (TGA/DSC)
Objective: To determine the onset of thermal decomposition for each compound.
Materials:
-
This compound
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
-
Methyl propionate
-
TGA instrument
-
DSC instrument
-
Nitrogen gas (high purity)
Procedure:
-
Calibrate the TGA and DSC instruments according to the manufacturer's instructions.
-
For TGA analysis, place a 5-10 mg sample of the test compound into an alumina crucible.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset of decomposition is determined as the temperature at which a significant mass loss begins.
-
For DSC analysis, seal a 2-5 mg sample of the test compound in an aluminum pan.
-
Heat the sample from 30 °C to a temperature above its boiling point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to observe any endothermic or exothermic events associated with decomposition.
Visualizing the Workflow
Caption: Experimental workflow for assessing hydrolytic and thermal stability.
Comparative Stability Data
The following table summarizes the anticipated stability data for this compound and the selected comparative compounds. The stability is ranked qualitatively based on the expected impact of their chemical structures, with quantitative data to be determined by the aforementioned experimental protocols.
| Compound | CAS Number | Molecular Formula | Hydrolytic Stability (pH 7, 50°C) | Thermal Stability (Onset of Decomposition, °C) |
| This compound | 10186-63-7 | C₅H₆F₄O₃ | Moderate | [Data Needed] |
| Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | C₅H₆F₄O₃ | Moderate to Low | [Data Needed] |
| Methyl propionate | 554-12-1 | C₄H₈O₂ | High | [Data Needed] |
Discussion: Unraveling the Structure-Stability Relationship
The stability of an ester is intrinsically linked to its molecular structure. The presence of fluorine atoms significantly influences the electronic environment of the ester functional group, thereby affecting its susceptibility to degradation.
Hydrolytic Stability
The hydrolysis of esters can be catalyzed by both acid and base. The electron-withdrawing nature of fluorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. Consequently, both fluorinated isomers are predicted to exhibit lower hydrolytic stability compared to their non-fluorinated counterpart, Methyl propionate[3].
Between the two fluorinated isomers, the position of the fluorine atoms relative to the ester group is critical. In This compound , the fluorine atoms are at the 2 and 3 positions. In its isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate , the geminal difluoro group is adjacent to the carbonyl group. This proximity in the latter is expected to exert a stronger electron-withdrawing effect, potentially leading to a faster rate of hydrolysis.
Thermal Stability
The thermal decomposition of fluorinated esters can proceed through various mechanisms, including decarboxylation and elimination reactions. The presence of C-F bonds, which are stronger than C-H bonds, generally imparts higher thermal stability to fluorinated compounds. However, the overall stability is also dependent on the entire molecular structure.
The thermal decomposition of these esters is expected to yield a variety of smaller fluorinated and non-fluorinated molecules. For the fluorinated esters, potential decomposition products could include fluoroalkenes, carbon dioxide, and hydrogen fluoride in the presence of trace water[4][5].
Proposed Degradation Pathways
Based on established principles of ester chemistry, we propose the following degradation pathways.
Caption: Proposed degradation pathways for this compound.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of the stability of this compound. The experimental protocols outlined herein are designed to yield robust and comparable data that will enable researchers to make informed decisions about the storage, handling, and application of this versatile fluorinated building block.
Based on fundamental chemical principles, we anticipate that this compound will exhibit moderate hydrolytic and thermal stability, likely surpassing its isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, in certain aspects due to the specific arrangement of its electron-withdrawing fluorine atoms. However, it is expected to be less stable than its non-fluorinated analog, Methyl propionate.
For applications requiring high-purity starting materials and reagents, particularly in sensitive multi-step syntheses or in formulations where long-term stability is critical, a thorough understanding of the degradation profile of this compound is essential. We recommend that researchers perform stability studies under their specific experimental conditions to ensure the integrity and reproducibility of their work.
References
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ResearchGate. (2018). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
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The Unseen Influence of Isomeric Form: A Comparative Guide to the Reactivity and Analysis of Methyl 2-methoxytetrafluoropropionate Isomers
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the realm of fluorinated compounds, seemingly subtle differences in molecular architecture can lead to profound changes in chemical behavior. This guide delves into the critical yet often overlooked impact of isomerism on the reactivity and analysis of "Methyl 2-methoxytetrafluoropropionate." We will navigate the distinct chemical landscapes of its constitutional isomers, primarily methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate and methyl 2,2,3,3-tetrafluoro-3-methoxypropionate , and explore the further complexities introduced by stereoisomerism. This document is designed not as a rigid protocol, but as an in-depth technical resource to empower researchers to make informed decisions in their experimental designs, particularly in the fields of drug discovery and material science where the precise control of chemical properties is paramount.
The Tale of Two Isomers: Structural Divergence and its Chemical Consequences
The seemingly minor shift of a methoxy group and a fluorine atom between the C2 and C3 positions of the propionate backbone gives rise to two distinct constitutional isomers with unique chemical identities.
-
Isomer A: Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS 10186-63-7) : This isomer possesses a chiral center at the C2 carbon, meaning it can exist as a pair of enantiomers. The fluorine atom at the C2 position, alongside the methoxy group, significantly influences the electronic environment of the ester carbonyl group.
-
Isomer B: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) : In this achiral isomer, the C2 carbon is geminally substituted with two fluorine atoms. This arrangement creates a highly electron-deficient center, impacting the reactivity of the adjacent carbonyl group.
The distinct placement of the highly electronegative fluorine atoms in these isomers has profound implications for their reactivity, particularly towards nucleophiles. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making both isomers susceptible to nucleophilic attack. However, the specific location of these atoms dictates the nuances of their chemical behavior.
Isomer-Specific Reactivity: A Comparative Analysis
While direct, side-by-side comparative studies on the reactivity of these two isomers are not extensively documented in peer-reviewed literature, we can infer their differential reactivity based on fundamental principles of organic chemistry and available experimental data for each.
Nucleophilic Acyl Substitution: A Tale of Different Activation
The primary reaction pathway for esters is nucleophilic acyl substitution. The reactivity in these reactions is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Isomer B (Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate) is expected to exhibit more "conventional" ester reactivity, albeit enhanced by the presence of the adjacent difluoro group. The two fluorine atoms at the C2 position strongly withdraw electron density, making the carbonyl carbon highly susceptible to attack by nucleophiles. This suggests that Isomer B would readily undergo reactions such as hydrolysis and aminolysis.
Isomer A (Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate) , on the other hand, presents a more complex scenario. While the fluorine atoms also enhance the electrophilicity of the carbonyl group, a fascinating and unexpected reaction pathway has been observed. A study on the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with arylamines and arylmethylamines revealed an unusual methyl transfer from the ester to the amine, proceeding through a BAl2 (SN2) mechanism. This reaction competes with the expected formation of amides via the standard nucleophilic acyl substitution (SNAc) mechanism. This unique reactivity is highly dependent on the structure of the amine and is favored in the absence of a solvent and at high temperatures.[1]
This stark difference in reactivity highlights the critical importance of isomer-specific analysis. The potential for an unexpected methyl transfer reaction with Isomer A could lead to unintended byproducts and complicates its use as a simple acylating agent, a role for which Isomer B might be better suited.
The Unexplored Frontier: Enantioselective Reactivity of Isomer A
The presence of a chiral center in methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (Isomer A) opens up the possibility of enantiomer-specific reactivity. In a chiral environment, such as in biological systems or in reactions with other chiral molecules, the two enantiomers can exhibit different reaction rates and even different reaction pathways. While specific studies on the differential reactivity of the enantiomers of Isomer A are not yet available, this remains a crucial area for future investigation, particularly in the context of drug development where the stereochemistry of a molecule is often critical to its biological activity and safety.
A Guide to Isomer-Specific Analysis: Techniques and Protocols
The ability to separate and identify the different isomers of "this compound" is fundamental to understanding and controlling their reactivity. This section provides a comparative overview of analytical techniques and detailed experimental protocols.
Chromatographic Separation: Distinguishing Constitutional Isomers and Enantiomers
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation of isomers.
Table 1: Comparison of Chromatographic Methods for Isomer Analysis
| Analytical Technique | Target Isomers | Key Advantages | Typical Stationary Phases |
| GC-MS | Constitutional Isomers | High resolution, sensitive detection, structural information from mass spectra. | Polysiloxane-based capillary columns. |
| HPLC | Constitutional Isomers | Versatile, suitable for less volatile compounds. | Reverse-phase (C18), fluorinated phases. |
| Chiral HPLC | Enantiomers (of Isomer A) | Direct separation of enantiomers. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type. |
Spectroscopic Characterization: The Power of ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, making it highly sensitive to the local electronic environment. This allows for the clear distinction between the different fluorine environments in the constitutional isomers.
Furthermore, ¹⁹F NMR can be a powerful technique for chiral analysis. In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of Isomer A can exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric excess.
Experimental Protocols
Protocol 1: GC-MS Analysis of Constitutional Isomers
This protocol provides a general method for the separation and identification of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate and methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
1. Sample Preparation:
- Dissolve 1-5 mg of the sample mixture in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
- If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless or split injection, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Analysis:
- Identify the peaks corresponding to each isomer based on their retention times.
- Confirm the identity of each isomer by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.
Protocol 2: Chiral HPLC Separation of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate Enantiomers
This protocol outlines a general approach for the enantioselective separation of Isomer A. The optimal chiral stationary phase (CSP) and mobile phase will need to be determined empirically.
1. Sample Preparation:
- Dissolve the racemic or enantioenriched sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
- Chiral Stationary Phase (CSP):
- Screening should include polysaccharide-based columns such as Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, and Chiralcel® OJ-H.
- Mobile Phase:
- Typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol, ethanol).
- Start with a mobile phase composition of 90:10 (v/v) n-hexane/isopropanol and adjust the ratio to optimize separation.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25 °C (can be varied to improve resolution).
- Detection: UV at a suitable wavelength (e.g., 210 nm).
3. Data Analysis:
- Determine the retention times of the two enantiomers.
- Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.
- Quantify the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for GC-MS analysis of constitutional isomers.
Caption: Workflow for chiral HPLC separation of enantiomers.
Comparative Landscape: Alternatives to this compound
When considering alternatives, it is crucial to evaluate other fluorinated propionates where isomer-specific reactivity has been documented. For instance, the reactivity of various fluorinated acrylates and their isomers in polymerization reactions has been studied, providing a point of comparison for understanding how the position of fluorine substitution affects reactivity.
Furthermore, for applications requiring a chiral fluorinated building block, the enantioselective synthesis of other trifluoromethyl-substituted compounds can offer alternative routes to desired stereoisomers.
Conclusion and Future Outlook
The analysis of "this compound" serves as a compelling case study for the profound impact of isomerism on chemical reactivity. The constitutional isomers, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate and methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, exhibit distinct reactivity profiles, with the former displaying a unique methyl-transfer reaction. The chirality of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate introduces another layer of complexity and opportunity, with the potential for enantiomer-specific interactions that are of paramount importance in drug development.
This guide has provided a framework for the isomer-specific analysis of these compounds, offering detailed protocols for their separation and characterization. However, it also highlights a critical gap in the existing literature: the lack of direct comparative studies on the reactivity of these isomers and a thorough investigation into the properties of the individual enantiomers of the chiral isomer. Future research in these areas will be invaluable for unlocking the full potential of these and other fluorinated building blocks in a range of scientific and industrial applications. As researchers, a keen awareness of the subtle yet significant consequences of isomerism is not just a matter of academic curiosity, but a fundamental prerequisite for the rational design and successful implementation of novel chemical entities.
References
- Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. (URL not available in search results)
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A Senior Application Scientist's Guide to Methyl 2-methoxytetrafluoropropionate in Large-Scale Synthesis
Introduction
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, scalability, cost, and environmental footprint. The industry is at a crossroads, facing increasing regulatory pressure to phase out conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) due to their toxicity profiles. This has catalyzed the search for safer, more sustainable alternatives that do not compromise performance.
This guide provides an in-depth cost-benefit analysis of Methyl 2-methoxytetrafluoropropionate, a fluorinated ester, as a potential alternative in large-scale synthesis. We will delve into its physicochemical properties, performance characteristics, economic viability, and environmental, health, and safety (EHS) considerations, drawing objective comparisons with established solvents. This document is intended for researchers, scientists, and drug development professionals to make informed decisions in their process development and manufacturing endeavors.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental properties of a solvent is paramount to predicting its behavior in a reaction and during workup and recovery processes. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) is a colorless liquid with a unique combination of properties stemming from its fluorinated structure.[1][2]
| Property | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidinone (NMP) |
| CAS Number | 755-73-7 | 68-12-2 | 872-50-4 |
| Molecular Formula | C5H6F4O3 | C3H7NO | C5H9NO |
| Molecular Weight | 190.09 g/mol [1] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 159 °C[1] | 153 °C | 202 °C |
| Density | 1.331 g/cm³[1] | 0.944 g/cm³ | 1.028 g/cm³ |
| Flash Point | 48 °C[1] | 58 °C | 91 °C |
| Solubility | Miscible with many organic solvents | Miscible with water and many organic solvents | Miscible with water and many organic solvents |
The higher boiling point of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate compared to DMF suggests lower volatility, which can reduce solvent loss through evaporation in large-scale operations. Its density is significantly higher, which could be advantageous for phase separations.
Cost-Benefit Analysis for Large-Scale Synthesis
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the solvent and encompasses the total cost of ownership. This includes procurement, usage (performance), and post-use (recovery, recycling, and disposal) phases.
Procurement Costs
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a specialty chemical, and its price is generally higher than that of commodity solvents like DMF and NMP. Indicative pricing for laboratory-scale quantities can be found from various chemical suppliers.[3] However, for large-scale industrial use, the price is subject to negotiation and depends on the volume required. The higher upfront cost is a significant factor to consider.
Performance and In-Process Costs
The true value of a solvent is realized in its performance. Fluorinated solvents often exhibit unique reactivity and selectivity due to their electronic properties.
-
Reaction Efficiency: The electron-withdrawing nature of the fluorine atoms in Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate can influence reaction kinetics and yields. In some cases, this can lead to faster reactions or higher product purity, potentially reducing the need for extensive purification steps and lowering overall processing costs.
-
Thermal Stability: Fluorinated compounds are known for their high thermal stability, allowing for a wider range of reaction temperatures without solvent degradation. This can be particularly beneficial for processes requiring high temperatures.
-
Work-up and Purification: The distinct physical properties of fluorinated solvents, such as their density and potential for phase separation from both aqueous and organic media, can simplify work-up procedures. This can lead to a reduction in the volume of extraction solvents used and a decrease in processing time and energy consumption.
Post-Use Costs: Recovery, Recycling, and Waste Disposal
The ability to efficiently recover and recycle a solvent is crucial for the economic and environmental viability of a large-scale process.
-
Recovery and Recycling: The relatively high boiling point of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate makes it a good candidate for recovery via distillation. The high cost of the solvent provides a strong economic incentive for developing efficient recycling programs. Industrial-scale distillation and membrane separation systems can achieve high recovery rates for specialty solvents, significantly reducing fresh solvent purchases and disposal costs.[4]
-
Waste Disposal: The disposal of halogenated waste streams can be more expensive than non-halogenated ones. The environmental regulations surrounding fluorinated compounds, particularly their persistence, must be carefully considered.
Comparison with Alternatives: A Deeper Dive
The primary alternatives to Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate in the context of replacing traditional dipolar aprotic solvents are other "greener" solvents. While direct, side-by-side experimental data for this specific fluorinated ester against alternatives in the same reaction is scarce in publicly available literature, we can draw comparisons based on the properties of the solvent classes.
| Feature | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | Traditional Dipolar Aprotics (DMF, NMP) | Other "Greener" Solvents (e.g., Cyrene, GVL) |
| Performance | Potentially enhanced reactivity/selectivity in specific cases. High thermal stability. | Well-established performance across a wide range of reactions. | Performance is reaction-dependent and an active area of research. May require more process optimization. |
| Cost | High initial purchase price. | Low initial purchase price. | Varies, but often more expensive than traditional solvents. |
| EHS Profile | Flammable, irritant. Concerns about persistence of fluorinated compounds. | Reproductive toxicity, high VOC emissions. | Generally improved toxicity profiles, often biodegradable. |
| Recovery/Recycling | Feasible via distillation due to high boiling point. Economically motivated. | Established recycling protocols, but can be energy-intensive. | Varies depending on the solvent's properties. |
Environmental, Health, and Safety (EHS) Profile
The EHS profile of any chemical is a critical consideration in modern chemical manufacturing.
Health and Safety
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is classified as a flammable liquid and an irritant.[1][5] Appropriate personal protective equipment (PPE) and engineering controls, such as well-ventilated workspaces, are necessary when handling this compound. Its hazard profile, while requiring careful management, is notably different from the reproductive toxicity concerns associated with DMF and NMP.
Environmental Impact
The environmental fate of fluorinated organic compounds is a subject of significant scrutiny. While not all fluorinated compounds are classified as per- and polyfluoroalkyl substances (PFAS), their persistence in the environment is a general concern. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to degradation.
-
Persistence and Biodegradability: There is limited publicly available data on the biodegradability of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. However, the general stability of fluorinated compounds suggests it is likely to be persistent.
-
Regulatory Landscape: The regulatory landscape for fluorinated compounds is evolving. It is crucial for any large-scale user to stay informed about current and future regulations regarding the use and disposal of such chemicals.
Experimental Protocols
While specific protocols for the use of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate as a solvent in large-scale synthesis are proprietary and not widely published, a general protocol for its synthesis can be derived from patent literature. This provides insight into its production and potential impurities.
Protocol 1: Synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
This protocol is based on the catalytic fluorination of fluorinated ether precursors as described in US Patent 4,357,282.
Objective: To synthesize Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate in high yield.
Materials:
-
Fluorinated ether precursor
-
Metal halide catalyst (e.g., Titanium tetrafluoride - TiF₄)
-
Methanol
-
Pressurized reactor
-
Distillation apparatus
Procedure:
-
Charge the pressurized reactor with the fluorinated ether precursor and the metal halide catalyst (e.g., TiF₄).
-
Seal the reactor and heat to the specified reaction temperature (e.g., 100-110 °C).
-
Maintain the reaction at temperature under autogenous pressure. The reaction is exothermic and will produce the target compound and methyl fluoride as a by-product.
-
Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
The crude product can be purified by fractional distillation to isolate Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Expected Yield: Yields exceeding 95% have been reported under optimized conditions.[1]
Visualizations
Diagram 1: Cost-Benefit Analysis Workflow
Caption: Workflow for a holistic cost-benefit analysis of a solvent in large-scale synthesis.
Diagram 2: Decision Matrix for Solvent Selection
Caption: Decision matrix for evaluating a new solvent for large-scale synthesis.
Conclusion and Future Outlook
This compound presents itself as a specialty chemical with potential applications as a solvent or intermediate in large-scale synthesis, particularly for processes where the unique properties of fluorinated compounds can be leveraged to improve reaction outcomes. Its higher thermal stability and distinct physical properties may offer advantages in specific applications over traditional solvents like DMF and NMP.
However, a comprehensive cost-benefit analysis reveals a nuanced picture. The high initial procurement cost is a significant barrier to its widespread adoption as a general-purpose solvent. This cost must be offset by demonstrable improvements in reaction performance, simplified work-up procedures, and efficient solvent recovery and recycling.
The environmental profile of this compound, particularly its likely persistence, requires careful consideration and further study. As regulations around fluorinated compounds become more stringent, the long-term viability of using such solvents will depend on the development of robust and cost-effective recycling and destruction technologies.
For researchers and drug development professionals, this compound should be considered a tool for specific challenges rather than a drop-in replacement for conventional solvents. Its use is most likely to be justified in high-value applications where its unique properties can overcome specific synthetic hurdles or lead to significant process improvements that outweigh its higher cost and environmental considerations. Further research into its performance in a wider range of chemical transformations and more detailed studies on its environmental fate are needed to fully elucidate its potential in large-scale synthesis.
References
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The Expanding Role of Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. [Link]
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Development of the “PERFECT” direct fluorination method and its industrial applications. ResearchGate. [Link]
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A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride. OUCI. [Link]
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A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar. [Link]
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The Cost of Solvents: How Choices Impact the Economics of Drug Manufacturing. [Link]
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Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7. Fluoryx Labs. [Link]
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, 97%+ Purity, C5H6F4O3, 100 grams. [Link]
-
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. SIELC Technologies. [Link]
- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
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Fluorinated Solvents Future Pathways: Strategic Insights to 2034. [Link]
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MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters. All About Drugs. [Link]
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Comparing Pharmaceutical Grade Solvents: Pros & Cons. [Link]
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Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework. ACS Publications. [Link]
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Pharmaceutical Solvents Market Size, Share | CAGR of 4.7%. [Link]
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Industrial Solvents Market to Reach $24.41B by 2033. Strategic Revenue Insights (SRI). [Link]
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Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. ResearchGate. [Link]
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Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. [Link]
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Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. National Institutes of Health. [Link]
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Scaling Sustainable Solvents: A Collaborative Path to Safer Solutions in 2025. [Link]
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Fluorinated Solvents Market Size, Share & Global Forecast 2035. Market Research Future. [Link]
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Haloalkanes and Haloarenes. NCERT. [Link]
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Fluorinated Solvents Market Size, Share & Forecast | 2035 Insights & Growth Projections. [Link]
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Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. Chemsrc. [Link]
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Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methoxytetrafluoropropionate
Introduction: As researchers and developers, our work with specialized chemical reagents is foundational to innovation. Methyl 2-methoxytetrafluoropropionate (CAS No. 755-73-7), a valuable fluorinated building block in organic synthesis, is one such reagent.[1][2] However, its utility in the lab is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel, compliance with regulations, and protection of our environment. As a fluorinated compound, this substance falls within a class of chemicals known for their environmental persistence, demanding a higher standard of care throughout its lifecycle.[3]
Part 1: CORE SAFETY DIRECTIVE: Hazard Identification & Immediate Protocols
Before any disposal procedure can begin, a complete understanding of the chemical's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is not a benign substance; it presents a combination of physical, contact, and health hazards that must be respected.
Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks. Based on available safety data sheets (SDS), the compound presents multiple hazards.[1][4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality & Implication |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[1] | With a flash point of 48°C, vapors can form an ignitable mixture with air at moderately elevated temperatures.[1] This necessitates strict control of ignition sources. |
| Skin Corrosion/Irritation | ❗ | Danger | H315: Causes skin irritation.[1] | Direct contact can lead to inflammation and irritation. Proper gloves are not optional. |
| Serious Eye Damage/Irritation | ❗ | Danger | H319: Causes serious eye irritation.[1] | Splashes pose a significant risk to vision. Chemical splash goggles are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Danger | H335: May cause respiratory irritation.[5] | Inhalation of vapors or mists can irritate the respiratory tract. All handling must be done in a well-ventilated area, preferably a chemical fume hood. |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Danger | H336: May cause drowsiness or dizziness. | This indicates potential central nervous system effects from inhalation. |
| Reproductive Toxicity | हेल्थ हज़ार्ड | Danger | H360: May damage fertility or the unborn child. | This is a significant long-term health hazard requiring stringent exposure controls to prevent any level of intake. |
Immediate Safety Protocols
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.
-
Eye/Face Protection: Use chemical splash goggles and a face shield if there is a significant risk of splashing.[5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower is accessible.[6]
Emergency First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing at once. Flush the skin with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process. The following workflow ensures that waste is managed safely and in accordance with regulatory standards from the point of generation to its final treatment.
Disposal Decision Workflow
Caption: Logical workflow for the safe disposal of this compound.
Step 1: Waste Characterization Any surplus this compound, or any solution containing it, must be classified as hazardous waste.[6] This classification is based on its ignitability (a characteristic of hazardous waste under the Resource Conservation and Recovery Act - RCRA) and its potential toxicity.[8]
Step 2: Segregation
-
Dedicated Container: Always collect this waste in a designated container. Do not mix it with other solvent streams.
-
Incompatibility: This compound is incompatible with strong acids, bases, and oxidizing agents.[6] Mixing can cause vigorous, exothermic reactions. Segregation is a core principle of chemical safety to prevent such events.
Step 3: Containerization & Labeling
-
Container Selection: Use a clean, chemically compatible container with a secure, tight-fitting lid. Glass is generally suitable. The container must be free of any external contamination.[9]
-
Fill Volume: Never fill liquid waste containers beyond 75% of their capacity. This headspace allows for vapor expansion, preventing pressure buildup.[6]
-
Labeling: The container must be labeled with a fully completed hazardous waste tag as soon as the first drop of waste is added.[6][9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "755-73-7"
-
An accurate estimation of concentrations of all components.
-
The relevant hazard pictograms (🔥, ❗, हेल्थ हज़ार्ड).
-
The date accumulation started.[8]
-
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area. Due to its flammability, it must be kept in a grounded, flammable-liquids storage cabinet.[6] The storage area must be away from heat, sparks, or open flames.[10] Employ secondary containment (such as a larger tub) to contain any potential leaks.
Part 3: Decontamination & Management of Empty Containers
An "empty" container is not truly empty and must be managed as hazardous waste until properly decontaminated.
-
Initial Rinse: The first rinse of any container or piece of glassware that held this compound must be collected and disposed of as hazardous waste.[11] Use a small amount of a suitable solvent (like acetone, ensuring it is compatible with your waste stream) to rinse the container, and pour this rinsate into your designated hazardous waste container.
-
Subsequent Rinses: For this class of persistent fluorinated chemicals, the most responsible approach is to collect the first three rinses as hazardous waste.
-
Final Disposal of Container: After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface or remove the original label.[11] It can then be disposed of in the appropriate solid waste stream (e.g., laboratory glass disposal box) as per your institution's policy.
Part 4: Final Disposition & Environmental Considerations
The final step is managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. However, understanding the ultimate fate of the waste is crucial for a complete commitment to safety and environmental stewardship.
Primary Recommended Disposal Method: High-Temperature Incineration For highly fluorinated organic compounds, high-temperature incineration is the preferred and most effective destruction method.[12]
-
Why it Works: The carbon-fluorine bond is exceptionally strong and requires significant thermal energy to break.[13] Modern hazardous waste incinerators operate at temperatures sufficient to achieve this, breaking the molecule down into smaller components.[12][13]
-
Operational Requirements: This process must be conducted in a specialized facility equipped with flue gas scrubbers. During combustion, the fluorine atoms are typically converted to hydrogen fluoride (HF), a corrosive and toxic gas.[14] The scrubbers neutralize these acidic gases before they are released into the atmosphere.
-
A Note of Caution: The science of PFAS incineration is still evolving. Incomplete combustion can lead to the formation of other, smaller PFAS compounds or products of incomplete combustion (PICs).[12] This is why using a reputable, state-of-the-art facility is non-negotiable.
Alternative Disposal Method: Hazardous Waste Landfill While permitted, placing this waste in a specially designated hazardous waste landfill is a less desirable option.[15]
-
Why it's a Last Resort: Landfilling is a containment strategy, not a destruction strategy.[15] It sequesters the chemical but does not eliminate it. Over time, there remains a risk of the compound leaching into the environment, contributing to the burden of "forever chemicals."[16]
Conclusion
The proper disposal of this compound is a multi-step process that demands diligence, a thorough understanding of its hazards, and strict adherence to established protocols. By characterizing waste correctly, segregating it from incompatibles, using proper containerization and labeling, and coordinating with EHS for final disposal via high-temperature incineration, we uphold our professional responsibility to ensure safety and protect the environment. Always consult your institution's specific waste disposal guidelines and your material's Safety Data Sheet (SDS) before proceeding.
References
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Tsang, W. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. Available at: [Link]
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ResearchGate. (2022). Fluoride Recovery in Degradable Fluorinated Polyesters. Available at: [Link]
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Green Science Policy Institute. (2024). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Available at: [Link]
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RIVM. (2021). Per- and polyfluorinated substances in waste incinerator flue gases. National Institute for Public Health and the Environment. Available at: [Link]
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MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available at: [Link]
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Chemical Watch. (2025). EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Methyl 2-methoxytetrafluoropropionate
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a constant. Among these is Methyl 2-methoxytetrafluoropropionate, a fluorinated compound with unique properties that make it a valuable building block in modern synthesis. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that its handling, from initial use to final disposal, is conducted with the utmost care and precision.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive review of its Safety Data Sheet (SDS) is paramount.[1] this compound is classified as a flammable liquid and vapor.[2][3] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] The toxicological properties of this material have not been thoroughly investigated, which underscores the importance of minimizing exposure through rigorous adherence to safety procedures.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 (Flame) | Warning | H226: Flammable liquid and vapour[2][3] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2][4] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2][4] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[2] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is crucial to mitigate the risks associated with handling this compound. The following protocol is designed to provide comprehensive protection.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[5] The fume hood provides a physical barrier and ensures that any vapors are exhausted safely away from the user. Ensure the fume hood has been recently certified and that the sash is kept at the lowest practical height. A safety shower and eyewash station should be readily accessible.[2]
Primary Protective Gear: Essential for All Operations
This level of PPE is mandatory for any procedure involving the handling of this compound, regardless of the quantity.
-
Eye and Face Protection : Chemical safety goggles are required to protect against splashes.[6][7] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.[7][8]
-
Hand Protection : Wear compatible chemical-resistant gloves.[2] Nitrile gloves are a common choice for incidental contact, but it is advisable to consult the glove manufacturer's compatibility chart for the specific chemical.[5][9] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection : A flame-resistant laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.[1][5][6] Ensure the lab coat is appropriately sized for the individual.
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[1][5]
Respiratory Protection: A Situational Necessity
In most instances, working within a certified chemical fume hood will provide adequate respiratory protection. However, in the event of a spill or if work must be conducted outside of a fume hood, respiratory protection is required.[5] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] A proper fit test and training on the use and maintenance of the respirator are essential for its effectiveness.[3]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and accidents.
-
Preparation :
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Ensure the work area within the chemical fume hood is clean and uncluttered.[10]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the protocol above.
-
-
Handling and Use :
-
Storage :
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated and clearly labeled hazardous waste container.[2]
-
Do not mix this waste with other incompatible waste streams.
-
-
Disposal Procedure :
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][13]
-
Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[14] Ensure adequate ventilation.[2]
Visualizing the Safety Workflow
To further clarify the procedural steps for ensuring safety, the following diagram illustrates the decision-making process and necessary actions when handling this compound.
Caption: Decision and action workflow for the safe handling of this compound.
References
- Safety Data Sheet - CymitQuimica. (2020-11-25).
- methyl 2,2,3,3-tetrafluoro-3-methoxypropionate - Safety D
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- SAFETY D
- SAFETY D
- SAFETY D
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- This compound | C5H6F4O3 | CID 2775434 - PubChem. (n.d.).
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- 5 Types of PPE for Hazardous Chemicals | Hazm
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- Material Safety Data Sheet - Methyl 3-methoxypropion
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
